Product packaging for 3-Hydroxydesloratadine(Cat. No.:CAS No. 119410-08-1)

3-Hydroxydesloratadine

Cat. No.: B129375
CAS No.: 119410-08-1
M. Wt: 326.8 g/mol
InChI Key: NDFMTPISBHBIKE-UHFFFAOYSA-N
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Description

3-Hydroxydesloratadine is a major active metabolite of the second-generation antihistamine desloratadine and contributes to the long-lasting peripheral H1-receptor antagonistic effect of the parent drug . The formation of this metabolite is a primary metabolic pathway for desloratadine in humans, a process primarily mediated by the cytochrome P450 enzyme CYP2C8 . Following its formation, this compound is subsequently glucuronidated . Both this compound and its glucuronide conjugate are excreted in roughly equal amounts in human urine and feces . This metabolite is, therefore, a critical compound for in vitro and in vivo research aimed at understanding the complete pharmacokinetic and metabolic profile of desloratadine . Investigations involving this compound are valuable for characterizing the activity of CYP2C8 and for studying inter-individual variation in drug metabolism, which can be applied to preclinical model development and metabolic pathway analysis . Its role makes it a significant subject for studies in pharmacology, toxicology, and drug metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClN2O B129375 3-Hydroxydesloratadine CAS No. 119410-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMTPISBHBIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119410-08-1
Record name 3-Hydroxydesloratadine
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Record name 119410-08-1
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Record name 3-HYDROXYDESLORATADINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

3-Hydroxydesloratadine: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydesloratadine is the major and active metabolite of the second-generation antihistamines loratadine and its direct metabolite, desloratadine.[1][2] This metabolite plays a crucial role in the long-acting antihistaminic effect of its parent drugs.[2] Understanding the discovery, metabolic pathway, and synthesis of this compound is essential for researchers in drug development, pharmacology, and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its metabolic fate, detailed analytical and potential synthetic protocols, and key quantitative data.

Discovery and Pharmacological Significance

The discovery of this compound is intrinsically linked to the metabolic studies of loratadine and desloratadine. Following administration, loratadine is rapidly absorbed and extensively metabolized in the liver to desloratadine, which is responsible for the majority of the antihistaminic activity.[3] Further metabolism of desloratadine leads to the formation of this compound, which also exhibits antihistaminic properties.[1]

The antihistaminic activity of these compounds is attributed to their selective inverse agonist activity at peripheral histamine H1 receptors.[4] The potency of these second-generation antihistamines, indicated by their binding affinity (Ki) to the H1 receptor, is a key factor in their therapeutic efficacy.

Metabolic Pathway of Loratadine to this compound

The biotransformation of loratadine to this compound is a multi-step process primarily occurring in the liver, involving several cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

Step 1: Metabolism of Loratadine to Desloratadine

Loratadine undergoes extensive first-pass metabolism, where it is converted to desloratadine (descarboethoxyloratadine). This reaction is catalyzed by several CYP isoenzymes, with CYP3A4 and CYP2D6 being the primary contributors.[5] Other CYPs, including CYP1A1 and CYP2C19, also play a minor role.[6]

Step 2: Metabolism of Desloratadine to this compound

The formation of this compound from desloratadine is a more complex, sequential process that for a long time remained a mystery. It is now understood to involve an initial glucuronidation step followed by hydroxylation and subsequent deconjugation.[7]

  • N-glucuronidation of Desloratadine: The first and obligatory step is the N-glucuronidation of desloratadine, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[7]

  • 3-Hydroxylation of Desloratadine N-glucuronide: The resulting desloratadine N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.[7]

  • Deconjugation: The final step is a non-enzymatic deconjugation of the this compound N-glucuronide to yield this compound.[7]

This intricate pathway highlights the importance of both Phase I and Phase II metabolic enzymes in the formation of this active metabolite.

Metabolic Pathway of Loratadine Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6, etc. Desloratadine_Glucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 3-Hydroxydesloratadine_Glucuronide This compound N-glucuronide Desloratadine_Glucuronide->3-Hydroxydesloratadine_Glucuronide CYP2C8 This compound This compound 3-Hydroxydesloratadine_Glucuronide->this compound Non-enzymatic deconjugation

Metabolic conversion of Loratadine to this compound.

Quantitative Pharmacological and Metabolic Data

The following tables summarize key quantitative data related to this compound and its precursors.

Table 1: Pharmacokinetic Parameters of Desloratadine and this compound in Healthy Adults

ParameterDesloratadineThis compoundReference(s)
Tmax (hours) ~3~3[2]
Half-life (t½) (hours) ~27~27[2]
Protein Binding 83-87%85-89%[2]

Tmax: Time to reach maximum plasma concentration.

Table 2: Enzyme Kinetics of this compound Formation

EnzymeSubstrateKm (μM)Vmax (pmol/min/million cells)Reference(s)
UGT2B10 & CYP2C8 Desloratadine1.61.3[7]

Km: Michaelis constant, representing the substrate concentration at half of the maximum velocity (Vmax) of the enzyme-catalyzed reaction.

Experimental Protocols

In Vitro Metabolism of Desloratadine to this compound

The following is a general protocol for studying the in vitro metabolism of desloratadine to this compound using cryopreserved human hepatocytes, based on published methodologies.[7]

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Desloratadine

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • UDP-glucuronic acid (UDPGA)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (for quenching)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

  • Plate the hepatocytes in appropriate well plates at a suitable density.

  • Allow the cells to attach and recover in Williams' Medium E in a CO2 incubator.

  • Prepare a stock solution of desloratadine in a suitable solvent (e.g., DMSO).

  • Prepare the incubation medium containing Williams' Medium E, the NADPH regenerating system, and UDPGA.

  • Add desloratadine to the incubation medium to achieve the desired final concentration.

  • Remove the culture medium from the hepatocytes and add the incubation medium containing desloratadine.

  • Incubate the plates at 37°C with gentle shaking.

  • At various time points, collect aliquots of the incubation medium.

  • Quench the reaction by adding a sufficient volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Analytical Method for Quantification of this compound in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound in biological matrices. The following is a summary of a typical LC-MS/MS method.[8]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard (e.g., deuterated this compound).

  • Add a suitable organic solvent (e.g., ethyl ether) for extraction.

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and organic solvents (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 3: Validation Parameters for a Typical LC-MS/MS Method

ParameterDesloratadineThis compoundReference(s)
Linearity Range (ng/mL) 0.05 - 100.05 - 10[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.05[8]
Intra- and Inter-day Precision (%RSD) < 15%< 15%[8]
Accuracy (% Bias) Within ±15%Within ±15%[8]

Synthesis of this compound

The synthesis would likely involve the construction of the tricyclic ring system, introduction of the chloro substituent, formation of the exocyclic double bond with the piperidine ring, and finally, the regioselective introduction of the hydroxyl group at the 3-position of the pyridine ring. The introduction of the hydroxyl group onto the pyridine ring is a challenging step and may require specific synthetic strategies.

The following diagram illustrates a plausible high-level workflow for the synthesis of this compound, based on known synthetic routes for loratadine and general organic chemistry principles.

Synthetic Workflow for this compound 3-Methylpyridine 3-Methylpyridine Substituted_Pyridine_Intermediate Substituted Pyridine Intermediate 3-Methylpyridine->Substituted_Pyridine_Intermediate Multi-step functionalization Tricyclic_Ketone Tricyclic Ketone Intermediate Substituted_Pyridine_Intermediate->Tricyclic_Ketone Cyclization Desloratadine_Precursor Desloratadine Precursor Tricyclic_Ketone->Desloratadine_Precursor Wittig or Grignard reaction & dehydration Desloratadine Desloratadine Desloratadine_Precursor->Desloratadine Deprotection This compound This compound Desloratadine->this compound Regioselective hydroxylation

Plausible synthetic workflow for this compound.

Conclusion

This compound is a pharmacologically important metabolite that contributes significantly to the therapeutic effects of loratadine and desloratadine. Its formation via a complex metabolic pathway involving both Phase I and Phase II enzymes has been a subject of extensive research. While detailed synthetic protocols are not widely published, the general strategies for constructing its tricyclic framework are understood. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for professionals in the fields of drug discovery, development, and analysis. Further research into the development of efficient and scalable synthetic routes for this compound could open new avenues for pharmacological studies and the development of new therapeutic agents.

References

An In-depth Technical Guide to 3-Hydroxydesloratadine: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxydesloratadine, the major active metabolite of the second-generation antihistamine desloratadine. This document details its chemical structure, physicochemical properties, and pharmacokinetic profile. Furthermore, it outlines detailed experimental protocols for its multi-step synthesis and its quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also visualizes the established signaling pathway of histamine H1 receptor antagonism, the primary mechanism of action for this compound. This resource is intended to serve as a valuable tool for researchers, scientists, and professionals involved in drug development and pharmacological research.

Chemical Structure and Properties

This compound is a tricyclic compound and the primary active metabolite of desloratadine.[1][2] Its chemical structure is characterized by the addition of a hydroxyl group to the pyridine ring of the desloratadine molecule.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol[5]
CAS Number 119410-08-1[5][6]
Molecular Formula C₁₉H₁₉ClN₂O[2][5][6]
Molecular Weight 326.82 g/mol [2][6]
SMILES Clc1cc2c(cc1)C(=C4CCNCC4)c3ncc(cc3CC2)O[6]
InChI Key NDFMTPISBHBIKE-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Physical Form Crystalline solid[7]
Color Pale yellow to off-white[6]
Melting Point 169-171°C (HCl salt)[8]
Solubility DMSO: >10 mg/mL Ethanol: ~5 mg/mL DMF: ~10 mg/mL Aqueous Buffer (PBS, pH 7.2 with DMF): ~0.14 mg/ml[7][9]
Storage Temperature -20°C[6][7]

Pharmacokinetics

This compound is a major active metabolite of desloratadine and contributes significantly to its therapeutic effect.[1][2] The pharmacokinetic profile of this compound has been characterized in healthy adults following oral administration of desloratadine.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (following 5 mg oral dose of desloratadine once daily for 10 days)

ParameterMean ValueSource(s)
Cmax (Peak Plasma Concentration) 1.99 µg/L[10][11]
Tmax (Time to Peak Plasma Concentration) 4.76 hours[10][11]
AUC₂₄h (Area Under the Curve over 24h) 32.3 µg/L·h[10][11]
t½ (Elimination Half-life) 36 hours[10][11]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been reported to start from 3-methylpyridine.[12][13] The overall synthesis involves the construction of the tricyclic ring system and subsequent functional group manipulations. While a complete, detailed protocol for all twelve steps is not available in a single source, the following outlines the key transformations and provides a detailed protocol for the final deprotection step.

Overview of the Synthetic Pathway

The synthesis can be broadly divided into the following key stages:

  • Pyridine Ring Functionalization: Starting from 3-methylpyridine, a series of reactions are performed to introduce the necessary substituents on the pyridine ring. This includes sulfonation, hydroxylation, and methoxylation to yield key intermediates like 3-methoxy-5-methylpyridine.[12]

  • Formation of the Tricyclic Core: The functionalized pyridine intermediate is then used to construct the seven-membered ring and fuse it with the benzene ring to form the dibenzocycloheptapyridine core.

  • Introduction of the Piperidinylidene Moiety: The piperidinylidene group is introduced onto the tricyclic core.

  • Final Deprotection: The final step involves the deprotection of the methoxy group on the pyridine ring to yield the desired 3-hydroxyl group.

Experimental Protocol: Deprotection of 3-Methoxy Desloratadine

This protocol describes the final step in the synthesis of this compound, which is the demethylation of the 3-methoxy precursor.[12]

Materials:

  • 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine (Intermediate from previous steps)

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂, dry)

  • Concentrated aqueous ammonia

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Dissolve the 3-methoxy desloratadine intermediate (0.3 g, 0.88 mmol) in dry dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of boron tribromide (3.3 g, 13.2 mmol) in dichloromethane (2 mL) to the cooled reaction mixture.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Cool the reaction mixture in an ice/salt bath and carefully quench the reaction by adding concentrated aqueous ammonia until the pH reaches approximately 6.

  • Separate the organic layer. Extract the aqueous layer four times with a mixture of chloroform and methanol (9:1 v/v, 5 mL each).

  • Combine all the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography.

Analytical Methodology: Quantification in Human Plasma

The quantification of this compound in human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[14][15]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a representative method for the simultaneous determination of desloratadine and this compound in human plasma.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 0.5 mL aliquot of human plasma, add an internal standard solution (e.g., deuterated this compound).

  • Add a suitable extraction solvent (e.g., ethyl ether).

  • Vortex the mixture for a specified time (e.g., 1 minute).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[14]

  • Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (e.g., 50:30:20, v/v/v).[14]

  • Flow Rate: A suitable flow rate for the column dimensions.

  • Injection Volume: A small volume, typically in the range of 5-20 µL.

4.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 327.2 → 275.1[15]

    • Internal Standard (deuterated): Appropriate transition for the deuterated analog.

Signaling Pathway and Mechanism of Action

This compound, like its parent compound desloratadine, functions as a selective antagonist of the histamine H1 receptor.[12][16] This antagonism is the primary mechanism underlying its antihistaminic effects. The signaling pathway initiated by histamine binding to the H1 receptor is a well-characterized G-protein coupled receptor (GPCR) cascade.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway that is inhibited by this compound.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Hydroxydesloratadine This compound Hydroxydesloratadine->H1R Blocks

Histamine H1 Receptor Signaling Pathway and its Inhibition

Description of the Signaling Pathway:

  • Histamine Binding: In an allergic response, histamine is released and binds to the histamine H1 receptor on the surface of target cells.[16]

  • G-Protein Activation: This binding activates the associated Gq protein.[16]

  • Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[16]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[16]

  • Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to its receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16]

  • Protein Kinase C Activation: The increased intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC).[16]

  • NF-κB Activation and Inflammatory Response: PKC, along with other signaling molecules, leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes, leading to the symptoms of an allergic reaction.[16]

Mechanism of Action of this compound:

This compound acts as a competitive antagonist at the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade. By blocking this pathway, this compound effectively mitigates the inflammatory and allergic responses mediated by histamine.

Conclusion

This compound is a key active metabolite of desloratadine with a well-defined chemical structure and significant antihistaminic activity. This technical guide has provided a comprehensive summary of its chemical and physical properties, pharmacokinetic profile, and a detailed look into its synthesis and analytical quantification. The visualization of its mechanism of action through the histamine H1 receptor signaling pathway further elucidates its pharmacological role. The information compiled herein is intended to support and facilitate further research and development efforts in the field of antihistamines and allergy treatment.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxydesloratadine is the principal active metabolite of the second-generation antihistamine, desloratadine. Its primary mechanism of action is as a selective and potent antagonist of the peripheral histamine H1 receptor. By blocking the action of histamine, this compound effectively mitigates the symptoms associated with allergic reactions. While direct quantitative data on the binding affinity of this compound remains elusive in publicly available literature, its established role as the major active metabolite of desloratadine implies a significant contribution to the overall antihistaminic and anti-inflammatory effects of the parent drug. This guide provides a comprehensive overview of the formation, primary target interaction, downstream signaling, and potential anti-inflammatory activities of this compound, supported by experimental methodologies and pathway diagrams.

Introduction

Desloratadine, a long-acting tricyclic antihistamine, is widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, desloratadine is extensively metabolized in the liver to its major active metabolite, this compound.[2][3] This metabolite is considered to retain significant biological activity and contributes to the therapeutic efficacy of desloratadine.[4] Understanding the precise mechanism of action of this compound is therefore crucial for a complete comprehension of the pharmacology of desloratadine.

Metabolic Formation of this compound

The biotransformation of desloratadine to this compound is a multi-step enzymatic process primarily occurring in the liver. The pathway involves two key enzymes: UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8).[2][3]

The metabolic cascade proceeds as follows:

  • N-glucuronidation: Desloratadine is first conjugated with glucuronic acid by UGT2B10.

  • 3-Hydroxylation: The resulting desloratadine N-glucuronide is then hydroxylated at the 3-position by CYP2C8.

  • Deconjugation: A non-enzymatic hydrolysis of the N-glucuronide moiety releases this compound.[2]

This intricate pathway highlights the importance of both phase II and phase I metabolic enzymes in the formation of this active metabolite.

Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxydesloratadine_Glucuronide This compound N-glucuronide Desloratadine_Glucuronide->Hydroxydesloratadine_Glucuronide CYP2C8 Hydroxydesloratadine This compound Hydroxydesloratadine_Glucuronide->Hydroxydesloratadine Non-enzymatic hydrolysis cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers release from ER PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response PKC->Response Hydroxydesloratadine This compound Hydroxydesloratadine->H1R Blocks cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]-mepyramine Radioligand->Incubation Compound This compound Compound->Incubation Filtration Filtration Incubation->Filtration Separate bound/ unbound Washing Washing Filtration->Washing Counting Counting Washing->Counting Measure radioactivity IC50 IC50 Counting->IC50 Determine IC50 Ki Ki IC50->Ki Calculate Ki cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Analysis Cells H1 Receptor- expressing cells Dye Calcium Dye (e.g., Fluo-4) Cells->Dye Load cells with Preincubation Pre-incubate with This compound Dye->Preincubation Stimulation Stimulate with Histamine Preincubation->Stimulation Measurement Measure Fluorescence Stimulation->Measurement IC50 IC50 Measurement->IC50 Determine IC50

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 3-Hydroxydesloratadine

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, the major active metabolite of the second-generation antihistamine, desloratadine. The information presented is collated from a variety of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its formation.

Introduction

Desloratadine, the primary active metabolite of loratadine, is a long-acting tricyclic H1 inverse agonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is extensively metabolized in the liver to its principal active metabolite, this compound, which also exhibits biological activity.[3][4] Understanding the pharmacokinetic profile and metabolic pathway of this compound is crucial for a complete characterization of the clinical pharmacology of desloratadine. This is particularly important given the existence of different metabolizer phenotypes within the population.[1][5]

Pharmacokinetics

Desloratadine is well-absorbed orally, with plasma concentrations detectable within 30 minutes of administration and peak concentrations reached in approximately 3 hours.[1][6] The pharmacokinetic profile of desloratadine and its metabolite, this compound, has been characterized in healthy adults, including the elderly.[7]

Pharmacokinetic Parameters of Desloratadine and this compound

The key pharmacokinetic parameters for desloratadine and this compound following multiple oral doses of 5 mg desloratadine once daily are summarized in the table below.

ParameterDesloratadineThis compoundReference
Tmax (hours) 3.174.76[7]
Cmax (µg/L) 3.981.99[7]
AUC(24h) (µg/L·h) 56.932.3[7]
Half-life (t½) (hours) 26.8 - 2736[1][7]
Protein Binding 82% - 87%85% - 89%[1][8]
Metabolizer Phenotypes

A subset of the general population exhibits a decreased ability to form this compound and are classified as "poor metabolizers".[5] In these individuals, plasma concentrations of desloratadine can be significantly higher, and the half-life is prolonged.[1] Approximately 2% of Caucasians and 18% of people of African descent are poor metabolizers.[1] Despite the pharmacokinetic differences, the incidence of adverse effects is similar between normal and poor metabolizers.[1][9]

Metabolism of Desloratadine to this compound

The formation of this compound is a complex, multi-step process that remained a mystery for over two decades.[2] It is now understood to involve a sequential three-step reaction.[1][10]

Enzymatic Pathway

The formation of this compound is not a direct hydroxylation of desloratadine by cytochrome P450 enzymes. Instead, it involves an initial conjugation step followed by oxidation and subsequent deconjugation.[2][10]

The key enzymes involved are:

  • UDP-glucuronosyltransferase 2B10 (UGT2B10): This enzyme catalyzes the initial N-glucuronidation of desloratadine.[2][10]

  • Cytochrome P450 2C8 (CYP2C8): This enzyme is responsible for the 3-hydroxylation of the desloratadine N-glucuronide intermediate.[2][10]

  • Non-enzymatic deconjugation: The final step is a rapid, non-enzymatic hydrolysis of the this compound N-glucuronide to yield this compound.[10]

Metabolic Pathway of Desloratadine tothis compound Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxydesloratadine_Glucuronide This compound N-glucuronide Desloratadine_Glucuronide->Hydroxydesloratadine_Glucuronide CYP2C8 Hydroxydesloratadine This compound Hydroxydesloratadine_Glucuronide->Hydroxydesloratadine Non-enzymatic deconjugation

Metabolic pathway of desloratadine.

Experimental Protocols

The elucidation of the metabolic pathway of desloratadine to this compound required a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the formation of this compound.

Methodology:

  • Incubation with Human Liver Preparations:

    • Cryopreserved human hepatocytes (CHHs) were incubated with desloratadine.[2][11] CHHs are a more complete in vitro system as they contain both phase I and phase II metabolic enzymes.

    • Human liver microsomes (HLMs) and S9 fractions were also used, fortified with cofactors such as NADPH and UDP-glucuronic acid (UDPGA).[2][10]

  • Chemical Inhibition Studies:

    • Known inhibitors of specific CYP and UGT enzymes were co-incubated with desloratadine in CHHs or HLMs.

    • For example, gemfibrozil glucuronide (a CYP2C8 inhibitor) and nicotine (a UGT2B10 inhibitor) were used to probe the involvement of these enzymes.[2][10]

  • Correlation Analysis:

    • The rate of this compound formation in a panel of individual human donor hepatocytes was correlated with the activity of specific marker enzymes for various CYPs and UGTs.[2][10]

  • Recombinant Enzyme Studies:

    • Recombinant human UGT and CYP enzymes expressed in insect or bacterial cells were used to confirm the specific enzymes involved in the metabolic pathway.[2][12]

In Vitro Metabolism Experimental Workflow cluster_incubation Incubation cluster_analysis Analysis Desloratadine Desloratadine Enzyme_Source Human Liver Preparation (e.g., CHHs, HLMs) Extraction Sample Extraction Enzyme_Source->Extraction Cofactors Cofactors (NADPH, UDPGA) Inhibitors Specific Inhibitors (Optional) LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis and Metabolite Identification LC_MSMS->Data_Analysis

Workflow for in vitro metabolism studies.

Analytical Methods for Quantification

Objective: To accurately measure the concentrations of desloratadine and this compound in biological matrices.

Methodology:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the simultaneous quantification of desloratadine and this compound in human plasma.[5][13][14]

    • Sample Preparation: Typically involves solid-phase extraction or liquid-liquid extraction to isolate the analytes from plasma proteins.[13][14]

    • Chromatographic Separation: A C18 column is commonly used to separate desloratadine, this compound, and their deuterated internal standards.[13][14]

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection and quantification.[13][14]

Clinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of desloratadine and this compound in humans.

Methodology:

  • Study Design: Typically open-label, single- or multiple-dose studies in healthy volunteers.[7]

  • Dosing: Oral administration of desloratadine at a clinically relevant dose (e.g., 5 mg once daily).[7]

  • Blood Sampling: Serial blood samples are collected at predefined time points after drug administration.[7]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental methods.[5]

Drug Interactions

Coadministration of desloratadine with inhibitors of drug-metabolizing enzymes has been studied to assess the potential for drug-drug interactions.

  • CYP3A4 and P-glycoprotein Inhibitors: Coadministration with ketoconazole or erythromycin resulted in increased plasma concentrations of desloratadine and this compound, but no clinically relevant changes in the safety profile were observed.[1][15]

  • Other Drugs: Increased plasma concentrations of desloratadine and its metabolite were also observed with azithromycin and cimetidine, again with no clinically relevant safety changes.[1][15]

Desloratadine itself is a weak inhibitor of CYP2B6, CYP2D6, and CYP3A4/5 at concentrations of 10 µM, and shows no significant inhibition of CYP1A2, CYP2C8, CYP2C9, or CYP2C19.[10] Interestingly, desloratadine has been identified as a potent and relatively selective competitive inhibitor of UGT2B10 in vitro.[10]

Conclusion

The pharmacokinetics of this compound are intrinsically linked to the complex, three-step metabolic conversion from its parent drug, desloratadine. This process, involving UGT2B10 and CYP2C8, is a key determinant of the overall disposition of desloratadine. The existence of poor metabolizer phenotypes highlights the importance of understanding this pathway. While co-administration of certain drugs can increase exposure to both desloratadine and this compound, these changes have not been associated with clinically significant safety concerns. The detailed experimental protocols and analytical methods described herein provide a foundation for further research into the clinical pharmacology of this widely used antihistamine.

References

The Essential Roles of CYP2C8 and UGT2B10 in the Bioactivation of Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desloratadine, a potent second-generation antihistamine, undergoes extensive metabolism to its major active metabolite, 3-hydroxydesloratadine. For years, the enzymatic pathway responsible for this critical hydroxylation step remained elusive, posing a challenge for drug development and interaction risk assessment. Groundbreaking research has now definitively established a novel, sequential three-step metabolic pathway, revealing the indispensable and cooperative roles of UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8). This guide provides a comprehensive technical overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms for drug metabolism professionals.

Introduction: The Desloratadine Metabolism Enigma

Desloratadine is the primary active metabolite of loratadine and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its clinical efficacy is, in part, attributed to its conversion to this compound. However, for over two decades, the specific enzymes catalyzing this transformation could not be identified, as conventional in vitro systems like human liver microsomes (HLM) and recombinant P450 enzymes failed to produce the metabolite.[1][2] The mystery was solved with the discovery that cryopreserved human hepatocytes (CHH) could successfully generate this compound, paving the way for the elucidation of a unique metabolic pathway.[1][2]

The Obligatory Three-Step Metabolic Pathway

The formation of this compound is not a direct oxidation reaction. Instead, it involves a mandatory bioactivation sequence requiring both a Phase II (conjugation) and a Phase I (oxidation) enzyme, followed by a non-enzymatic cleavage.[3][4]

The three sequential reactions are:

  • N-glucuronidation: UGT2B10 catalyzes the attachment of a glucuronic acid moiety to the piperidine nitrogen of desloratadine, forming desloratadine-N-glucuronide.[3][4]

  • 3-Hydroxylation: The intermediate, desloratadine-N-glucuronide, serves as the actual substrate for CYP2C8, which hydroxylates the molecule at the 3-position.[1][3]

  • Deconjugation: The resulting this compound-N-glucuronide is an unstable conjugate that undergoes rapid, non-enzymatic hydrolysis to yield the final active metabolite, this compound.[4]

This sequential glucuronidation-oxidation pathway is an unusual but critical mechanism for the biotransformation of desloratadine.

metabolic_pathway cluster_0 Metabolic Transformation of Desloratadine Desloratadine Desloratadine Des_Glucuronide Desloratadine N-glucuronide Desloratadine->Des_Glucuronide UGT2B10 Hydroxy_Glucuronide 3-hydroxy-desloratadine N-glucuronide Des_Glucuronide->Hydroxy_Glucuronide CYP2C8 Hydroxy_Des This compound Hydroxy_Glucuronide->Hydroxy_Des Non-enzymatic Deconjugation

Figure 1: Metabolic pathway of desloratadine to this compound.

Quantitative Data and Enzymatic Evidence

The definitive roles of UGT2B10 and CYP2C8 have been established through a combination of kinetic studies, chemical inhibition assays, and correlation analyses.

Enzyme Kinetics

Kinetic studies using cryopreserved human hepatocytes (CHH) have characterized the formation of this compound, which follows Michaelis-Menten kinetics.

ParameterValueIn Vitro SystemReference
Km 1.6 µMCryopreserved Human Hepatocytes (CHH)[1][2][3]
Vmax 1.3 pmol/min/million cellsCryopreserved Human Hepatocytes (CHH)[1][2][3]
Table 1: Kinetic Parameters for this compound Formation.
Evidence for CYP2C8 Involvement

The central role of CYP2C8 is demonstrated by potent and specific inhibition and strong correlation with its marker activity.

Chemical Inhibition: Incubations with CHH showed that potent and selective inhibitors of CYP2C8 dramatically reduced the formation of this compound. A general P450 inhibitor, 1-aminobenzotriazole, nearly abolished its formation, confirming a P450-mediated step.[1][3]

InhibitorTarget% InhibitionIn Vitro SystemReference
Gemfibrozil glucuronide CYP2C891%CHH[1][2][3]
Gemfibrozil CYP2C873-100%CHH[1][3]
Montelukast CYP2C873-100%CHH[1][3]
Clopidogrel glucuronide CYP2C873-100%CHH[1][3]
Repaglinide CYP2C873-100%CHH[1][3]
Cerivastatin CYP2C873-100%CHH[1][3]
1-Aminobenzotriazole General P45098%CHH[1][2][3]
Table 2: Inhibition of this compound Formation by CYP450 Inhibitors.

Correlation Analysis: Studies using a panel of individual human hepatocyte donors revealed a robust correlation between the rate of this compound formation and the known metabolic activity of CYP2C8 (e.g., paclitaxel and amodiaquine metabolism).[1][3]

Marker ActivityCorrelation Coefficient (r²)In Vitro SystemReference
CYP2C8 Marker Activity 0.70 - 0.90Panel of individual CHH[1][3]
UGT2B10 Marker Activity 0.72Panel of individual CHH[3][4]
Table 3: Correlation Between Marker Enzyme Activities and this compound Formation.
Evidence for UGT2B10 Involvement

The obligatory first step of N-glucuronidation is catalyzed specifically by UGT2B10.

Cofactor Requirement: Mechanistic studies confirmed that the formation of this compound in human liver microsomes and S9 fractions requires the presence of both NADPH (the cofactor for CYPs) and UDP-glucuronic acid (UDPGA, the cofactor for UGTs).[1][3] This dual dependency was a key finding pointing towards the involvement of both enzyme families.

Chemical Inhibition: In human liver microsomes (HLM) fortified with both cofactors, the selective UGT2B10 inhibitor nicotine completely blocked the conversion of desloratadine to this compound.[3][4] In contrast, hecogenin, an inhibitor of UGT1A4, had no effect, demonstrating the specificity of UGT2B10's role.[3][4]

InhibitorTargetEffect on 3-OH-desloratadine FormationIn Vitro SystemReference
Nicotine UGT2B10Complete InhibitionHLM + NADPH + UDPGA[3][4]
Hecogenin UGT1A4No InhibitionHLM + NADPH + UDPGA[3][4]
Table 4: Effect of UGT-Selective Inhibitors on this compound Formation.

Recombinant Enzyme Studies: Experiments using recombinant enzymes provided conclusive evidence: recombinant CYP2C8 alone could not produce this compound. However, when recombinant CYP2C8 was co-incubated with recombinant UGT2B10 in the presence of both NADPH and UDPGA, the formation of the metabolite was successfully observed.

Experimental Protocols

The elucidation of this metabolic pathway relied on a series of meticulously designed in vitro experiments.

General Experimental Workflow

The typical workflow for investigating desloratadine metabolism involves incubation with a suitable biological matrix, followed by extraction and quantification of metabolites.

experimental_workflow cluster_workflow General In Vitro Metabolism Workflow A Select In Vitro System (e.g., CHH, HLM) B Add Substrate (Desloratadine) & Cofactors (NADPH, UDPGA) A->B C Pre-incubation with/without Chemical Inhibitor B->C D Incubate at 37°C C->D E Quench Reaction (e.g., Acetonitrile) D->E F Sample Preparation (e.g., Protein Precipitation, SPE) E->F G LC-MS/MS Analysis (Quantify Metabolites) F->G H Data Interpretation G->H

Figure 2: A generalized workflow for in vitro desloratadine metabolism studies.
Incubation with Cryopreserved Human Hepatocytes (CHH)

  • Cell Suspension: Pooled cryopreserved human hepatocytes are thawed and suspended in incubation medium at a density of approximately 1 million cells/mL.

  • Pre-incubation (for inhibition studies): For chemical inhibition assays, hepatocytes are pre-incubated with the inhibitor (e.g., gemfibrozil glucuronide) for a specified time at 37°C prior to the addition of the substrate.[5]

  • Initiation: The reaction is initiated by adding desloratadine (e.g., at concentrations ranging from 0.1 to 30 µM for kinetic studies) to the cell suspension.[6]

  • Incubation: The mixture is incubated at 37°C in a shaking water bath for a defined period (e.g., 2 hours).[5][6]

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate proteins.

  • Sample Processing: Samples are centrifuged to pellet cell debris, and the supernatant is collected for analysis.

Incubation with Human Liver Microsomes (HLM)
  • Reaction Mixture: A typical incubation mixture contains pooled HLM, phosphate buffer, desloratadine (e.g., 1 µM), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and UDPGA.[4]

  • Inhibition: For inhibition studies, a selective inhibitor (e.g., nicotine) is added to the mixture.[4]

  • Initiation and Incubation: The reaction is initiated and incubated at 37°C.

  • Termination and Processing: The reaction is terminated with a quenching solvent, and samples are processed for analysis.

Analytical Methodology: LC-MS/MS
  • Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and selective quantification of desloratadine and this compound in biological matrices.[7][8][9]

  • Sample Preparation: Samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[7][8][9]

  • Chromatography: Separation is achieved on a reverse-phase C18 column.[7][9]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with a positive ion electrospray interface.[7][8]

    • Desloratadine MRM transition: m/z 311.2 → m/z 259.1[7]

    • This compound MRM transition: m/z 327.2 → m/z 275.1[7]

Conclusion and Implications

The elucidation of the metabolic pathway for this compound formation represents a significant advancement in drug metabolism science. It is now clear that UGT2B10-mediated N-glucuronidation is an obligatory prerequisite for the subsequent CYP2C8-catalyzed 3-hydroxylation.[1] This unique interplay between Phase II and Phase I enzymes highlights the complexity of drug biotransformation and underscores the importance of using integrated in vitro systems, such as cryopreserved human hepatocytes, that retain a broader complement of metabolic activities.

For drug development professionals, these findings have critical implications:

  • Drug-Drug Interaction (DDI) Prediction: The pathway is susceptible to inhibition by strong CYP2C8 inhibitors (e.g., gemfibrozil, clopidogrel) and potentially by inhibitors or inducers of UGT2B10.[10] This knowledge is crucial for predicting and managing potential DDIs.

  • In Vitro Model Selection: This case serves as a paradigm for why simple systems like HLM supplemented only with NADPH may fail to predict complex metabolic pathways. The use of more physiologically relevant systems like hepatocytes, which have active Phase I and Phase II enzymes and cofactors, is essential for complex metabolism studies.

  • Pharmacogenomics: Genetic polymorphisms in CYP2C8 or UGT2B10 could potentially influence the metabolic rate of desloratadine, leading to inter-individual variability in drug response, although studies have not yet identified a direct relationship.[11]

This in-depth understanding of desloratadine metabolism provides a robust framework for researchers and scientists to better predict drug behavior, design more informative clinical studies, and ultimately enhance drug safety and efficacy.

References

An In-depth Technical Guide to the In Vitro and In Vivo Studies of 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, non-sedating, second-generation antihistamine, is the major active metabolite of loratadine.[1][2] Its primary active metabolite in humans is 3-hydroxydesloratadine, which itself possesses antihistaminic properties.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have characterized the formation, pharmacokinetics, and pharmacodynamics of this compound. The complex metabolic pathway, a long-standing puzzle in pharmacology, is detailed, alongside key pharmacokinetic parameters and the analytical methodologies employed for its quantification. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of antihistamines and drug metabolism.

Introduction

Desloratadine is a selective histamine H1-receptor inverse agonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][4] A significant portion of its therapeutic effect is attributed to its metabolism to this compound. Understanding the biotransformation and disposition of this active metabolite is crucial for a complete comprehension of desloratadine's clinical pharmacology. For years, the enzymatic pathway leading to the formation of this compound remained elusive, as conventional in vitro systems failed to produce this metabolite.[5][6] Recent breakthroughs, primarily utilizing cryopreserved human hepatocytes (CHHs), have elucidated this complex metabolic sequence.[5]

In Vitro Studies: Unraveling the Metabolic Pathway

The formation of this compound from desloratadine is a unique three-step enzymatic and non-enzymatic process that has been a subject of extensive research.

The Three-Step Formation Pathway

In vitro studies using cryopreserved human hepatocytes (CHHs) were pivotal in identifying the multi-step bioactivation of desloratadine to this compound.[5] Standard systems like human liver microsomes (HLM) are only capable of forming the metabolite when fortified with both NADPH and UDP-glucuronic acid (UDPGA).[5][6]

The established pathway is as follows:

  • N-glucuronidation of Desloratadine: The initial step involves the conjugation of desloratadine with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[1][5][7]

  • 3-hydroxylation of Desloratadine N-glucuronide: The resulting N-glucuronide conjugate is then hydroxylated at the 3-position by the cytochrome P450 enzyme, CYP2C8.[1][5][7]

  • Non-enzymatic Deconjugation: The final step is a rapid, non-enzymatic hydrolysis (deconjugation) of the this compound N-glucuronide to yield this compound.[1][7]

G Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxy_Glucuronide This compound N-glucuronide Desloratadine_Glucuronide->Hydroxy_Glucuronide CYP2C8 Hydroxydesloratadine This compound Hydroxy_Glucuronide->Hydroxydesloratadine Non-enzymatic Deconjugation

Metabolic Pathway of Desloratadine to this compound.
Enzyme Kinetics and Inhibition

Quantitative in vitro studies have provided key parameters for the formation of this compound.

ParameterValueExperimental SystemReference
Enzyme Kinetics
Km1.6 µMCryopreserved Human Hepatocytes (CHHs)[5][6]
Vmax1.3 pmol/min/million cellsCryopreserved Human Hepatocytes (CHHs)[5][6]
Inhibition
Desloratadine Ki (UGT2B10)1.3 µMHuman Liver Microsomes (HLM)[7]
Inhibition by Gemfibrozil glucuronide (CYP2C8 inhibitor)91%Cryopreserved Human Hepatocytes (CHHs)[5][6]
Inhibition by 1-aminobenzotriazole (General P450 inhibitor)98%Cryopreserved Human Hepatocytes (CHHs)[5][6]

Table 1: In Vitro Enzyme Kinetic and Inhibition Data for this compound Formation.

These data highlight the central roles of UGT2B10 and CYP2C8 in the metabolic cascade. Furthermore, desloratadine itself acts as a potent and selective competitive inhibitor of UGT2B10.[7]

Experimental Protocols: In Vitro Metabolism

A generalized workflow for identifying the metabolic pathway of desloratadine is outlined below.

G cluster_0 Incubation cluster_1 Inhibition Assay cluster_2 Sample Preparation cluster_3 Analysis A Incubate Desloratadine with: - Cryopreserved Human Hepatocytes (CHHs) - Human Liver Microsomes (HLM) + NADPH + UDPGA - Recombinant UGT2B10 & CYP2C8 C Terminate reaction (e.g., with acetonitrile) Centrifuge to pellet protein Extract supernatant A->C B Co-incubate with specific inhibitors: - Gemfibrozil glucuronide (for CYP2C8) - Nicotine (for UGT2B10) B->C D Quantify this compound using LC-MS/MS C->D

Experimental Workflow for In Vitro Metabolism Studies.

Methodology for In Vitro Metabolism in CHHs:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and plated according to the supplier's instructions.

  • Incubation: Cells are incubated with desloratadine at various concentrations (e.g., 1 µM). For inhibition studies, cells are pre-incubated with known inhibitors before the addition of desloratadine.

  • Cofactors: The incubation medium must contain necessary cofactors, including NADPH and UDP-glucuronic acid, to support the sequential metabolic reactions.[5]

  • Sample Collection: At specified time points, aliquots of the incubation medium are collected.

  • Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of this compound is determined using a validated LC-MS/MS method.

In Vivo Studies: Pharmacokinetics and Pharmacodynamics

In vivo studies in humans have been essential for characterizing the pharmacokinetic profile and clinical relevance of this compound.

Pharmacokinetic Profile

Following oral administration of desloratadine, this compound is the major circulating active metabolite.[1] Its pharmacokinetic parameters are summarized in the table below, based on a study in healthy adults receiving a 5 mg oral dose of desloratadine once daily for 10 days.[8]

ParameterDesloratadineThis compoundReference
Cmax (Peak Plasma Concentration)3.98 µg/L1.99 µg/L[8]
tmax (Time to Peak Concentration)3.17 hours4.76 hours[8]
AUC24h (Area Under the Curve)56.9 µg/L·h32.3 µg/L·h[8]
t1/2 (Elimination Half-life)26.8 hours36 hours[8]
Protein Binding82-87%85-89%[1][9]

Table 2: Steady-State Pharmacokinetic Parameters of Desloratadine and this compound in Healthy Adults.

The long half-life of both desloratadine and its active metabolite supports a once-daily dosing regimen.[2][8]

Pharmacodynamics and Mechanism of Action

This compound retains the antihistaminic properties of its parent compound, desloratadine.[10]

  • Mechanism: It acts as a selective inverse agonist at the peripheral histamine H1 receptors.[10] By blocking these receptors, it prevents histamine from binding and initiating the cascade of allergic symptoms.[10][11]

  • Non-Sedating Properties: A key characteristic is its inability to readily cross the blood-brain barrier.[1] This peripheral selectivity is the reason for its non-sedating profile, a significant advantage over first-generation antihistamines.[1][4]

cluster_0 Allergic Response cluster_1 Pharmacodynamic Intervention Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Symptoms Allergic Symptoms (e.g., itching, sneezing) H1_Receptor->Symptoms Triggers Metabolite This compound Metabolite->H1_Receptor Blocks

Mechanism of Action of this compound.
Poor Metabolizer Phenotype

A subset of the population exhibits a "poor metabolizer" phenotype for desloratadine, characterized by a decreased ability to form this compound.[3][12]

  • Prevalence: The frequency of this phenotype varies among different ethnic groups, with estimates of approximately 2% in Caucasians, 18% in individuals of African descent, and a low prevalence of 2.2% in a study of a Chinese population.[1][13]

  • Pharmacokinetic Impact: In poor metabolizers, plasma concentrations of desloratadine are significantly higher (threefold higher Cmax and six-fold higher AUC), and the elimination half-life is extended to approximately 89 hours.[1][14]

  • Clinical Relevance: Despite these pharmacokinetic differences, adverse effects have been reported at similar rates in poor and normal metabolizers, suggesting the phenotype is not of major clinical concern.[1]

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of this compound in plasma is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[15]

Experimental Protocol: LC-MS/MS Quantification

A typical protocol for the determination of desloratadine and this compound in human plasma involves the following steps:

  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analytes from the plasma matrix.[15][16]

    • Internal Standard: A deuterated internal standard (e.g., desloratadine-d5) is added to the plasma samples prior to extraction to correct for variability in extraction and instrument response.[15]

  • Chromatographic Separation:

    • Column: A C18 analytical column is commonly used for separation.[16]

    • Mobile Phase: An isocratic or gradient mobile phase, often consisting of a mixture of an ammonium formate buffer, methanol, and acetonitrile, is employed.[16]

  • Mass Spectrometric Detection:

    • Ionization: A triple quadrupole mass spectrometer with a positive ion electrospray ionization (ESI) source is typically used.[15]

    • Detection: The analytes are detected and quantified using Multiple Reaction Monitoring (MRM).

  • Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[15] The lower limit of quantification (LLOQ) for sensitive methods can be as low as 25 pg/mL.[3]

Conclusion

The study of this compound reveals a fascinating and complex aspect of drug metabolism. The elucidation of its unique three-step formation pathway, involving both Phase I and Phase II enzymes in an unconventional sequence, has been a significant scientific achievement. In vivo, this compound is a key contributor to the overall therapeutic profile of desloratadine, exhibiting potent, peripherally selective H1-receptor antagonism with a long half-life that allows for convenient once-daily dosing. The existence of a poor metabolizer phenotype, while pharmacokinetically dramatic, does not appear to have significant clinical safety implications. The robust analytical methods developed for its quantification have been instrumental in advancing our understanding. This guide provides a foundational summary of the critical in vitro and in vivo data, offering a valuable resource for continued research and development in the field of antihistamines and drug metabolism.

References

The Formation of 3-Hydroxydesloratadine: A Technical Guide to the Metabolism of Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of loratadine, with a specific focus on the formation of its major active metabolite, 3-hydroxydesloratadine. Loratadine, a widely used second-generation antihistamine, undergoes extensive first-pass metabolism, primarily to desloratadine (descarboethoxyloratadine), which is also pharmacologically active. The subsequent hydroxylation of desloratadine to this compound is a critical step in its biotransformation. This document details the enzymatic processes involved, presents key quantitative data in a structured format, outlines experimental protocols for in vitro and analytical studies, and provides visual representations of the metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Loratadine is a long-acting, non-sedating H1 receptor antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, loratadine is well-absorbed and rapidly undergoes extensive first-pass metabolism in the liver.[1] The primary metabolic pathway involves the conversion of loratadine to its active metabolite, desloratadine.[1] Desloratadine is itself a potent antihistamine and is marketed as a separate drug.[2]

A major human metabolite of desloratadine is this compound.[2] For many years, the enzymatic pathway responsible for the formation of this metabolite remained elusive, as it could not be generated in conventional in vitro systems like human liver microsomes.[2] Recent research has unraveled a unique, sequential two-enzyme process involving both a phase II and a phase I enzyme, highlighting a complex interplay in drug metabolism.[3] Understanding this pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and guiding the development of new chemical entities.

The Metabolic Pathway of Loratadine to this compound

The biotransformation of loratadine to this compound occurs in two main stages:

Stage 1: Formation of Desloratadine

Loratadine is primarily metabolized to desloratadine through N-dealkylation. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, principally CYP3A4 and CYP2D6.[4] Other CYPs, including CYP1A1 and CYP2C19, also contribute to a lesser extent. The significant involvement of CYP3A4 and CYP2D6, which are known for their polymorphic nature, contributes to the high inter-subject variability observed in loratadine pharmacokinetics.[5]

Stage 2: Formation of this compound

The formation of this compound from desloratadine is a more complex process that necessitates a sequential, two-step enzymatic reaction:

  • N-glucuronidation of Desloratadine: The first and obligatory step is the N-glucuronidation of desloratadine, catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10.[3][6]

  • Hydroxylation by CYP2C8: The resulting desloratadine-N-glucuronide then serves as a substrate for the cytochrome P450 enzyme CYP2C8, which catalyzes the 3-hydroxylation reaction.[3][6]

  • Deconjugation: Finally, a non-enzymatic deconjugation of this compound N-glucuronide occurs.[6]

This discovery explained why this compound was not formed in in vitro systems that lacked the necessary cofactors for both UGT and CYP enzymes or did not express UGT2B10 and CYP2C8 in a coupled manner.[3]

Metabolic Pathway of Loratadine loratadine Loratadine desloratadine Desloratadine loratadine->desloratadine CYP3A4, CYP2D6 (and other CYPs) desloratadine_glucuronide Desloratadine-N-glucuronide desloratadine->desloratadine_glucuronide UGT2B10 hydroxy_desloratadine This compound desloratadine_glucuronide->hydroxy_desloratadine CYP2C8 hydroxy_desloratadine_glucuronide This compound-O-glucuronide hydroxy_desloratadine->hydroxy_desloratadine_glucuronide UGTs HLM Incubation Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Processing cluster_3 Analysis A Prepare Incubation Mixture (HLM, Loratadine, Buffer) B Pre-incubate at 37°C A->B C Add NADPH to Initiate B->C D Incubate at 37°C C->D E Add Acetonitrile + IS D->E F Vortex & Centrifuge E->F G LC-MS/MS Analysis F->G LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Plasma Sample + IS B Liquid-Liquid Extraction A->B C Evaporation B->C D Reconstitution C->D E Injection D->E F Reversed-Phase C18 Column E->F G Gradient Elution F->G H Electrospray Ionization (ESI+) G->H I Multiple Reaction Monitoring (MRM) H->I J Quantification I->J

References

The Biological Activity of 3-Hydroxydesloratadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydesloratadine is the major active metabolite of desloratadine, a potent, long-acting, second-generation antihistamine. The formation of this compound is a unique, sequential metabolic process involving glucuronidation by UGT2B10 followed by hydroxylation by CYP2C8. As an active metabolite, this compound contributes to the overall antihistaminic and anti-inflammatory effects observed after the administration of desloratadine. It functions as a selective peripheral histamine H1 receptor inverse agonist, effectively mitigating allergic responses without significant central nervous system penetration, thereby minimizing sedative effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, metabolic pathway, pharmacokinetic profile, and effects on other biological systems. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and drug development efforts.

Introduction

Desloratadine, the primary active metabolite of loratadine, is a well-established second-generation antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its clinical efficacy is attributed not only to the parent compound but also to its major human metabolite, this compound.[1] This metabolite is pharmacologically active and circulates in the plasma at concentrations comparable to desloratadine, contributing significantly to the therapeutic effect.[1]

Understanding the distinct biological profile of this compound is crucial for a complete picture of desloratadine's pharmacology and for the development of future anti-allergic therapies. This guide synthesizes the current knowledge on this compound, with a focus on its pharmacological activity, metabolic generation, and methods for its in vitro characterization.

Mechanism of Action

Similar to its parent compound, this compound exerts its primary effect as a potent and selective inverse agonist of the peripheral histamine H1 receptor.[1] Histamine binding to the H1 receptor on effector cells initiates the allergic cascade, leading to symptoms such as pruritus, vasodilation, and inflammatory mediator release. By binding to the H1 receptor, this compound stabilizes the receptor in an inactive conformation, preventing histamine-induced signaling.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the activation of downstream inflammatory pathways, including the transcription factor NF-κB.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates NFkB NF-κB Activation Ca_Release->NFkB PKC->NFkB Inflammation Allergic Inflammation NFkB->Inflammation Metabolic_Pathway Desloratadine Desloratadine UGT2B10 UGT2B10 (+ UDPGA) Desloratadine->UGT2B10 Des_Glucuronide Desloratadine N-Glucuronide CYP2C8 CYP2C8 (+ NADPH) Des_Glucuronide->CYP2C8 Hydroxy_Glucuronide This compound N-Glucuronide Deconjugation Non-enzymatic Deconjugation Hydroxy_Glucuronide->Deconjugation Metabolite This compound UGT2B10->Des_Glucuronide CYP2C8->Hydroxy_Glucuronide Deconjugation->Metabolite Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Cell_Culture Culture H1R-expressing cells (HEK293/CHO) Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation Incubate Membranes with: - Radioligand ([³H]Pyrilamine) - Test Compound (3-HD) - Controls (Total, NSB) Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, Buffers Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Quantify radioactivity) Washing->Counting Analysis Calculate Specific Binding Determine IC₅₀ Calculate Ki (Cheng-Prusoff) Counting->Analysis

References

Preclinical Safety Profile of 3-Hydroxydesloratadine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available preclinical safety data for 3-hydroxydesloratadine, the primary active metabolite of the second-generation antihistamine, desloratadine. A thorough review of regulatory documents and scientific literature reveals a notable absence of standalone preclinical safety and toxicology studies for this compound. Instead, a "bridging" strategy has been consistently employed by regulatory agencies. This approach relies on the extensive preclinical safety data of the parent drug, desloratadine, and its predecessor, loratadine. The rationale for this strategy is grounded in the comparable toxicity profiles observed for loratadine and desloratadine at similar exposure levels of desloratadine.[1][2][3][4] This document summarizes the key preclinical findings for desloratadine as a surrogate for understanding the safety profile of this compound, details the metabolic pathway, and outlines the typical experimental protocols for the conducted studies.

Introduction

Desloratadine is a potent, long-acting, non-sedating antagonist of the histamine H1-receptor, indicated for the relief of symptoms associated with allergic rhinitis and urticaria.[5][6] It is the major active metabolite of loratadine.[5][7][8] Upon administration, desloratadine is extensively metabolized to this compound, which is also pharmacologically active.[5][6][7][8] Given that this compound is a major circulating metabolite, its safety profile is of significant interest. However, dedicated preclinical toxicology studies on this compound have not been a regulatory requirement. The safety assessment has been inferred from the comprehensive non-clinical studies conducted on desloratadine and loratadine.[1][2][3][4]

Metabolism of Desloratadine to this compound

The formation of this compound from desloratadine is a multi-step enzymatic process. For a long time, the specific enzymes responsible for this metabolic conversion were not identified. Recent research has elucidated that the process involves an initial N-glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10). This is followed by a 3-hydroxylation step catalyzed by the cytochrome P450 enzyme, CYP2C8. The final step is a non-enzymatic deconjugation to yield this compound.[9][10]

A subset of the population, known as "poor metabolizers," exhibit a decreased ability to form this compound, leading to higher plasma concentrations of desloratadine.[6][11] However, this phenotype has not been associated with any significant changes in the safety and tolerability profile of the drug.[11]

Metabolic_Pathway_of_Desloratadine Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxydesloratadine_Glucuronide This compound N-glucuronide Desloratadine_Glucuronide->Hydroxydesloratadine_Glucuronide CYP2C8 Hydroxydesloratadine This compound Hydroxydesloratadine_Glucuronide->Hydroxydesloratadine Non-enzymatic deconjugation

Metabolic pathway of desloratadine to this compound.

Preclinical Safety Data (Bridging Approach)

The preclinical safety assessment of this compound is based on the data from desloratadine and loratadine studies. Regulatory bodies concluded that there are no qualitative or quantitative differences in the toxicity profiles of desloratadine and loratadine at comparable exposure levels to desloratadine.[1][2] Therefore, chronic toxicity studies with desloratadine were not required, and the safety profile was bridged to the extensive data available for loratadine.[4]

Acute and Repeated-Dose Toxicity

General toxicology studies of up to 3 months in duration were performed with desloratadine in rats and monkeys. The primary adverse finding was phospholipidosis, which was observed in various tissues and organs.[4] This finding was consistent with the toxicity profile of loratadine.

Study TypeSpeciesKey FindingsNOAEL (No-Observed-Adverse-Effect Level)Reference
3-Month Repeated-Dose ToxicityRatSystemic phospholipidosis. Kidney necrosis and luminal cellular debris in the epididymides were also observed at higher doses.3 mg/kg in females, 30 mg/kg in males[1]
3-Month Repeated-Dose ToxicityMonkeySystemic phospholipidosis. Doses up to 12 mg/kg were generally well tolerated.12 mg/kg[4][5]
Genotoxicity

A standard battery of genotoxicity assays was conducted for desloratadine. The results indicated that desloratadine is not genotoxic.[4]

Carcinogenicity

Carcinogenicity studies were not performed directly with desloratadine. The assessment was based on studies conducted with loratadine, where animals are exposed to desloratadine as a metabolite. In a 2-year dietary study in mice, desloratadine was found to be non-carcinogenic.[1] In a 2-year study in rats, loratadine administration led to an increased incidence of hepatocellular tumors in males at high doses.[1]

Study TypeSpeciesDosingOutcomeReference
2-Year DietaryMouseUp to 16 mg/kg/day (males) and 32 mg/kg/day (females) of desloratadine.No significant increase in the incidence of any tumors.[1]
2-Year DietaryRatLoratadine administration.Increased incidence of hepatocellular tumors (adenomas and carcinomas) in males at 40 mg/kg/day.[1]
Reproductive and Developmental Toxicity

Reproductive toxicology studies for desloratadine were conducted in rats and rabbits. Desloratadine was not found to be teratogenic in these species. However, at high doses, it was shown to impair fertility and cause testicular atrophy in male rats, as well as embryocidal and fetal toxicity.[12]

Experimental Protocols

While specific, detailed protocols for each study are proprietary to the sponsors, the methodologies employed are standard for preclinical toxicology assessments as mandated by regulatory agencies like the FDA and EMA.

General Experimental Workflow for Preclinical Safety Studies

The following diagram illustrates a generalized workflow for the preclinical safety evaluation of a new chemical entity like desloratadine, which formed the basis for the safety assessment of this compound.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_endpoints Data Collection & Analysis cluster_outcome Outcome Genotoxicity Genotoxicity Assays (e.g., Ames test, chromosomal aberration) Acute_Toxicity Acute Toxicity (Single Dose, Dose-Ranging) Repeated_Dose Repeated-Dose Toxicity (Sub-chronic, e.g., 3-month) Acute_Toxicity->Repeated_Dose Clinical_Obs Clinical Observations Acute_Toxicity->Clinical_Obs PK_TK Pharmacokinetics/ Toxicokinetics Acute_Toxicity->PK_TK Repro_Tox Reproductive & Developmental Toxicity Repeated_Dose->Repro_Tox Carcinogenicity Carcinogenicity (Long-term, e.g., 2-year) Repeated_Dose->Carcinogenicity Repeated_Dose->Clinical_Obs Pathology Histopathology Repeated_Dose->Pathology Clin_Path Clinical Pathology (Hematology, Blood Chemistry) Repeated_Dose->Clin_Path Repeated_Dose->PK_TK Repro_Tox->Clinical_Obs Repro_Tox->Pathology Carcinogenicity->Clinical_Obs Carcinogenicity->Pathology Safety_Profile Establish Safety Profile (e.g., NOAEL) Clinical_Obs->Safety_Profile Pathology->Safety_Profile Clin_Path->Safety_Profile PK_TK->Safety_Profile

Generalized workflow for preclinical safety evaluation.

Conclusion

The preclinical safety profile of this compound has been established through a bridging approach, leveraging the comprehensive non-clinical data of its parent compound, desloratadine. The available data from acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies on desloratadine have not revealed any special hazards for humans under the conditions of its intended use.[2][3] The primary toxicity finding in animal studies was phospholipidosis, a phenomenon also observed with the parent compound, loratadine. While direct preclinical safety data for this compound is not publicly available, the established pharmacokinetic relationship and the consistent application of the bridging principle by regulatory authorities provide a robust framework for its safety assessment. For research purposes, it is noted that this compound should be handled as a potentially hazardous substance until more direct safety information becomes available.[13]

References

Unveiling the Protein Binding Characteristics of 3-Hydroxydesloratadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core protein binding characteristics of 3-hydroxydesloratadine, the major active metabolite of the second-generation antihistamine, desloratadine. Understanding the extent and nature of plasma protein binding is a critical parameter in drug development, influencing the pharmacokinetic and pharmacodynamic properties of a compound. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its determination, and a visualization of the metabolic pathway leading to its formation.

Core Concepts in Protein Binding

The binding of drugs to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), is a reversible process that significantly impacts a drug's distribution, metabolism, and excretion. Only the unbound or "free" fraction of a drug is pharmacologically active and available to interact with its target receptors. Consequently, a thorough understanding of protein binding is essential for predicting a drug's efficacy and safety profile.

Quantitative Analysis of this compound Protein Binding

This compound exhibits a high degree of binding to plasma proteins, a characteristic it shares with its parent compound, desloratadine. The available data indicates a similar extent of protein binding between the two molecules.

CompoundPlasma Protein Binding (%)Reference
This compound 85 - 89%[1]
Desloratadine 82 - 87%[1][2]

While specific studies detailing the binding of this compound to individual plasma proteins are not extensively available, it is widely accepted that, like its parent compounds loratadine and desloratadine, it primarily binds to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[3][4][5][6]

Experimental Protocols for Determining Protein Binding

The determination of drug-protein binding is typically conducted using in vitro methods. Equilibrium dialysis is considered the gold standard technique for its accuracy and reliability.

Equilibrium Dialysis Protocol

This protocol outlines a general procedure for determining the plasma protein binding of a compound like this compound using equilibrium dialysis.

1. Materials and Reagents:

  • Test compound (this compound)

  • Human plasma (pooled)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., multi-well plates with semi-permeable membranes, MWCO 5-10 kDa)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

2. Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the human plasma to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid protein denaturation.

  • Dialysis Setup:

    • Assemble the equilibrium dialysis cells according to the manufacturer's instructions. Each cell consists of two chambers separated by a semi-permeable membrane.

    • Load one chamber with the drug-spiked plasma and the other chamber with an equal volume of PBS (the buffer chamber).

  • Incubation: Seal the dialysis unit and incubate at 37°C with gentle agitation to facilitate equilibrium. The incubation time should be sufficient to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours). The optimal time should be determined experimentally.

  • Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of this compound in both the plasma and buffer samples using a validated analytical method, such as LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration at equilibrium.

  • Calculation of Protein Binding: The percentage of protein binding can be calculated using the following formula:

    % Protein Binding = [(Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma] x 100

Metabolic Pathway to this compound

The formation of this compound from desloratadine is a multi-step enzymatic process primarily occurring in the liver. Understanding this pathway is crucial for comprehending the overall disposition of the drug.

Caption: Metabolic conversion of desloratadine and subsequent protein binding.

The metabolic cascade begins with the glucuronidation of desloratadine, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[2][7] This is followed by the hydroxylation of the glucuronide conjugate by cytochrome P450 2C8 (CYP2C8).[2][7] Finally, a non-enzymatic deconjugation step yields the active metabolite, this compound.[2] Once formed and circulated in the bloodstream, this compound extensively binds to plasma proteins.

Experimental Workflow for Protein Binding Determination

The logical flow of an experiment to determine the protein binding of this compound is a systematic process from preparation to data analysis.

experimental_workflow start Start prep Prepare Drug-Spiked Plasma and Buffer Solutions start->prep dialysis Set up Equilibrium Dialysis Apparatus prep->dialysis incubation Incubate at 37°C to Reach Equilibrium dialysis->incubation sampling Collect Samples from Plasma and Buffer Chambers incubation->sampling analysis Quantify Drug Concentration (e.g., LC-MS/MS) sampling->analysis calculation Calculate Percentage of Protein Binding analysis->calculation end End calculation->end

Caption: Workflow for determining protein binding by equilibrium dialysis.

Conclusion

This compound demonstrates high plasma protein binding, a key characteristic influencing its pharmacokinetic profile. The primary methods for determining this binding are well-established in vitro techniques, with equilibrium dialysis being a robust and widely accepted approach. The metabolic conversion from desloratadine is a defined enzymatic pathway. A comprehensive understanding of these protein binding characteristics is fundamental for the continued development and clinical application of desloratadine and for the design of new chemical entities in the field of antihistamines.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxydesloratadine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the sensitive and selective quantification of 3-hydroxydesloratadine, the primary active metabolite of desloratadine, in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic and bioequivalence studies, providing high accuracy and precision over a clinically relevant concentration range.

Introduction

Desloratadine is a long-acting, non-sedating antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Its major active metabolite, this compound, is formed in the body and contributes significantly to the overall therapeutic effect.[1] The formation of this compound is a multi-step process involving initial glucuronidation of desloratadine by UGT2B10, followed by oxidation by CYP2C8 and subsequent deconjugation.[2] Accurate measurement of this compound in plasma is crucial for understanding the pharmacokinetics of desloratadine. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique that offers high sensitivity and specificity.

Signaling Pathway

cluster_0 Metabolic Pathway of Desloratadine to this compound Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine_Glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxylated_Intermediate Oxidized Intermediate Desloratadine_Glucuronide->Hydroxylated_Intermediate CYP2C8 Hydroxydesloratadine This compound Hydroxylated_Intermediate->Hydroxydesloratadine Deconjugation Start Plasma Sample Collection SamplePrep Sample Preparation (SPE or LLE) Start->SamplePrep Fortify with IS Chromatography LC Separation SamplePrep->Chromatography Inject Extract MassSpec MS/MS Detection Chromatography->MassSpec Eluent DataAnalysis Data Analysis MassSpec->DataAnalysis Raw Data End Report Generation DataAnalysis->End

References

Application Notes and Protocols for the Quantification of 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-hydroxydesloratadine, a major active metabolite of desloratadine and loratadine. The following sections outline established analytical methodologies, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalytical applications.

Introduction

This compound is a key analyte in pharmacokinetic and bioequivalence studies of desloratadine and its parent drug, loratadine. Accurate and reliable quantification of this metabolite in biological matrices, such as human plasma, is crucial for assessing the efficacy and safety of these widely used antihistamines. The methods detailed below provide the necessary sensitivity and selectivity for such analyses.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods reported for the quantification of this compound. This allows for a direct comparison of key validation parameters.

MethodMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LC-MS/MS Human Plasma0.100.10 - 11.04.6-100.4[1]
LC-MS/MS Human Plasma0.050.05 - 10.0---[2]
UPLC-MS/MS Human Plasma0.0250.025 - 10.03.1 - 11.13.1 - 11.194.0[3]
LC-ESI-MS/MS Human Plasma0.035-1.0 - 4.72.2 - 12.1-7.7 to 5.2[4]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the simultaneous determination of desloratadine and this compound in human plasma.[1][5]

1. Materials and Reagents:

  • This compound and Desloratadine reference standards

  • Deuterated desloratadine (DES-D5) as an internal standard (IS)

  • Human plasma (with EDTA as anticoagulant)

  • Methanol, Acetonitrile (HPLC grade)

  • Ammonium formate, Disodium hydrogen phosphate

  • Formic acid, Ammonia solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., SPEC SCX or Oasis HLB)

  • Deionized water

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and desloratadine in a suitable diluent (e.g., 50:50 methanol/water).[1]

  • Internal Standard (IS) Working Solution: Prepare a working solution of DES-D5 from its stock solution.

  • Calibration Standards (CC) and Quality Control (QC) Samples: Prepare a series of calibration standards and quality control samples by spiking pooled human plasma with known concentrations of this compound and desloratadine.[1] The typical range is from 100 to 11,200 pg/mL.[1]

  • Mobile Phase:

    • Solution A: Acetonitrile and methanol (40:60)[1]

    • Solution B: Methanol and water (90:10)[1]

    • Mix Solution A and B in a ratio of 90:10.[1]

  • Elution Solution: Mix ammonia and methanol in a ratio of 3:97.[1]

3. Sample Preparation (Solid-Phase Extraction):

  • Precondition SPE Cartridge: Condition the SPE cartridge with 400 µL of methanol followed by 400 µL of 2% formic acid.[5]

  • Sample Loading: Take a 250 µL aliquot of the plasma sample and dilute it with 500 µL of 2% formic acid solution.[5] Load the diluted sample onto the preconditioned SPE plate under vacuum.[5]

  • Washing: Wash the cartridge sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[5]

  • Elution: Elute the analyte using two 200 µL aliquots of 4% ammonium hydroxide in a mixture of methanol, acetonitrile, and water (45:45:10, v/v/v).[5]

  • Drying and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[5]

4. LC-MS/MS Conditions:

  • HPLC System: A system such as a Shimadzu HPLC.[1]

  • Analytical Column: Hypurity Advance 50 x 4.6 mm, 5-µm particle size.[1]

  • Mobile Phase Flow Rate: 1 mL/min.[1]

  • Injection Volume: 15 µL.[1]

  • Run Time: 5 minutes.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as an AB SCIEX API-4000.[1]

  • Ionization Mode: Positive ion mode with turbo ion spray.[1]

  • MRM Transitions:

    • This compound: m/z 327.2 → m/z 275.1[5]

    • Desloratadine: m/z 311.2 → m/z 259.1[5]

5. Data Analysis:

  • Quantify this compound using a calibration curve constructed from the peak area ratios of the analyte to the internal standard. A quadratic regression (weighted 1/x²) is often the best fit.[1]

Protocol 2: LC-MS/MS Quantification of this compound in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for pharmacokinetic and bioequivalence studies.[2][6]

1. Materials and Reagents:

  • This compound and Desloratadine reference standards

  • [(2)H(4)]3-OH desloratadine and [(2)H(4)]desloratadine as internal standards

  • Human plasma

  • Ethyl ether

  • Methanol, Acetonitrile (HPLC grade)

  • Ammonium formate

  • Deionized water

2. Preparation of Solutions:

  • Stock and Working Solutions: Prepare as described in Protocol 1.

  • Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20).[2]

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standards.

  • Perform liquid-liquid extraction with ethyl ether.[2]

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

4. LC-MS/MS Conditions:

  • HPLC System: Standard HPLC system.

  • Analytical Column: CAPCELL PAK C18 column (50 mm x 2.0mm, 5 µm).[2]

  • Mobile Phase Flow Rate: As optimized for the system.

  • Detection: Positive ion electrospray tandem mass spectrometry on a Sciex API3000.[2]

  • Calibration Curve: Use a quadratic regression (weighted 1/concentration) for the calibration curves over a concentration range of 0.05-10 ng/mL for 3-OH desloratadine.[2]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Extraction (SPE or LLE) add_is->extraction wash Wash Step (SPE) extraction->wash SPE dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute LLE elute Elution (SPE) wash->elute elute->dry_reconstitute hplc HPLC Separation dry_reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms data_processing Data Processing ms->data_processing result result data_processing->result Quantification Result

Caption: General workflow for the quantification of this compound in plasma.

Metabolic Pathway of Desloratadine

metabolic_pathway Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism Desloratadine_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxydesloratadine This compound Desloratadine_Glucuronide->Hydroxydesloratadine CYP2C8 Oxidation & Deconjugation

Caption: Metabolic conversion of Loratadine to this compound.[7]

References

Application Note: Solid-Phase Extraction Protocol for 3-Hydroxydesloratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxydesloratadine is the primary active metabolite of desloratadine, a long-acting tricyclic histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria.[1] Accurate and reliable quantification of this compound in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies in drug development.[2][3] Solid-phase extraction (SPE) is a widely employed sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[4][5]

This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma. The described method utilizes a strong cation exchange (SCX) sorbent for the selective isolation of the target analyte prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

  • SPE Device: 15 mg SPEC SCX solid-phase extraction plate or cartridges[1]

  • Analytes: this compound reference standard

  • Internal Standard (IS): Deuterated this compound (e.g., [²H₄]3-OH desloratadine) is recommended.[3][6]

  • Biological Matrix: Human plasma with EDTA as an anticoagulant[1]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (≥98%)

    • Ammonium hydroxide (28-30%)

    • Deionized water

  • Solutions:

    • 2% Formic Acid in Water: Add 2 mL of formic acid to 98 mL of deionized water.

    • Conditioning Solvent: Methanol[1]

    • Equilibration Solvent: 2% Formic Acid in Water[1]

    • Sample Dilution Buffer: 2% Formic Acid in Water[1]

    • Wash Solution 1: 2% Formic Acid in Water[1]

    • Wash Solution 2: 2% formic acid in acetonitrile:methanol (70:30, v:v)[1]

    • Elution Solution: 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v:v:v)[1] or 3% ammonia in methanol[4]

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Analytical balance

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Human Plasma Sample (250 µL) Dilute Dilute with 2% Formic Acid (500 µL) Sample->Dilute Load Load Sample Dilute->Load Condition Condition Sorbent (400 µL Methanol) Equilibrate Equilibrate Sorbent (400 µL 2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (400 µL 2% Formic Acid) Load->Wash1 Wash2 Wash 2 (400 µL 2% Formic Acid in ACN:MeOH) Wash1->Wash2 Elute Elute Analyte (2 x 200 µL Elution Solution) Wash2->Elute Dry Dry Eluate under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase (150 µL) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-phase extraction workflow for this compound.

Detailed Experimental Protocol

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To a 250 µL aliquot of the plasma sample, add the internal standard and 500 µL of 2% formic acid solution.[1]

    • Vortex the mixture for 30 seconds.

  • SPE Cartridge/Plate Conditioning:

    • Place the SPEC SCX solid-phase extraction plate or cartridges on the vacuum manifold.

    • Condition the sorbent by passing 400 µL of methanol through each well/cartridge.[1]

    • Equilibrate the sorbent by passing 400 µL of 2% formic acid solution.[1] Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample mixture onto the conditioned SPE plate/cartridge.

    • Apply a gentle vacuum (e.g., ~5 in. Hg) to draw the sample through the sorbent at a consistent flow rate (approximately 1-2 mL/min).[1]

  • Washing Steps:

    • Wash the sorbent with 400 µL of 2% formic acid solution to remove polar interferences.[1]

    • Perform a second wash with 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v:v) to remove less polar interferences.[1]

    • After the final wash, dry the sorbent under vacuum for 5-10 minutes.

  • Elution:

    • Place a clean collection plate or tubes in the manifold.

    • Elute the this compound and internal standard by adding two aliquots of 200 µL of the elution solution (4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v:v:v)).[1]

    • Allow the solvent to soak for a minute before applying vacuum to collect the eluate.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 150 µL of the mobile phase used for the LC-MS/MS analysis.[1]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data from a representative solid-phase extraction method for this compound.

ParameterValueReference
SPE Sorbent SPEC SCX, 15 mg[1]
Sample Volume 250 µL Human Plasma[1]
Conditioning Solvent & Volume Methanol, 400 µL[1]
Equilibration Solvent & Volume 2% Formic Acid, 400 µL[1]
Wash Solution 1 & Volume 2% Formic Acid, 400 µL[1]
Wash Solution 2 & Volume 2% Formic Acid in ACN:MeOH (70:30), 400 µL[1]
Elution Solvent & Volume 4% NH₄OH in MeOH:ACN:H₂O (45:45:10), 2 x 200 µL[1]
Extraction Efficiency ~85%[1]
Recovery (3-OHD) 69.3%[4]
Linearity Range 0.025 - 10 ng/mL[2]
LLOQ 100 pg/mL[4]

Conclusion

This solid-phase extraction protocol provides an effective and reproducible method for the isolation of this compound from human plasma. The use of a strong cation exchange sorbent ensures selective retention of the analyte and efficient removal of matrix interferences, leading to clean extracts suitable for sensitive LC-MS/MS analysis. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development programs.

References

Application Note: A Validated LC-MS/MS Assay for the Quantification of 3-Hydroxydesloratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desloratadine is a long-acting, non-sedating, second-generation antihistamine used to treat allergies.[1] It is the primary active metabolite of loratadine.[1] Upon administration, desloratadine is extensively metabolized in the liver to 3-hydroxydesloratadine, its main active metabolite, which also exhibits potent H1-receptor antagonist activity.[2][3] The concentration of this compound in plasma is a critical parameter in pharmacokinetic (PK), bioequivalence (BE), and drug metabolism studies.[4][5]

This application note provides a detailed protocol for a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desloratadine and this compound in human plasma. The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[6][7]

Metabolic Pathway of Desloratadine

Desloratadine undergoes a three-step metabolic conversion to its major active metabolite, this compound. The process begins with N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation via CYP2C8, and concludes with a non-enzymatic deconjugation to form this compound.[8] This active metabolite is subsequently inactivated by glucuronidation for elimination.[2]

cluster_pathway Desloratadine Metabolism Desloratadine Desloratadine N_Glucuronide Desloratadine N-Glucuronide Desloratadine->N_Glucuronide UGT2B10 Hydroxy_Glucuronide This compound N-Glucuronide N_Glucuronide->Hydroxy_Glucuronide CYP2C8 Metabolite This compound (Active Metabolite) Hydroxy_Glucuronide->Metabolite Non-enzymatic Deconjugation Inactive Glucuronidated This compound (Inactive) Metabolite->Inactive Glucuronidation cluster_workflow Sample Preparation Workflow (SPE) Start Plasma Sample (250 µL) Dilute Add IS & Dilute with 2% Formic Acid (500 µL) Start->Dilute Load Load Sample onto SPE Plate Dilute->Load Condition Condition SPE Plate (Methanol, 2% Formic Acid) Condition->Load Wash1 Wash with 2% Formic Acid Load->Wash1 Wash2 Wash with Acidified Acetonitrile:Methanol Wash1->Wash2 Elute Elute with Ammoniated Organic Solvent Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

References

Application Notes and Protocols: The Role of 3-Hydroxydesloratadine in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 3-hydroxydesloratadine, the primary active metabolite of desloratadine, in drug-drug interaction (DDI) studies. A thorough understanding of a drug candidate's potential to act as a perpetrator or victim of DDIs is a critical component of nonclinical and clinical drug development, as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3] This document outlines the metabolic pathways of this compound, summarizes its known interactions with drug-metabolizing enzymes and transporters, and provides detailed protocols for in vitro DDI assessment.

This compound is formed from its parent drug, desloratadine, through a unique metabolic pathway involving an initial N-glucuronidation by UGT2B10, followed by hydroxylation by cytochrome P450 2C8 (CYP2C8), and subsequent non-enzymatic deconjugation. This complex formation pathway underscores the importance of evaluating its DDI potential.

Data Presentation: In Vitro Inhibition Potential of this compound

The inhibitory potential of this compound on major drug-metabolizing enzymes is a key consideration in assessing its capacity to act as a DDI perpetrator. The following table summarizes the available in vitro data on the inhibition of human cytochrome P450 (CYP) enzymes by this compound.

EnzymeTest SystemSubstrateInhibitor Concentration (ng/mL)% InhibitionIC50KiReference
CYP1A2Pooled Human Liver MicrosomesPhenacetin3278< 25%> 3278 ng/mLNot Determined[4]
CYP2C9Pooled Human Liver MicrosomesTolbutamide3278< 25%> 3278 ng/mLNot Determined[4]
CYP2C19Pooled Human Liver MicrosomesS-Mephenytoin3278< 25%> 3278 ng/mLNot Determined[4]
CYP2D6Pooled Human Liver MicrosomesDextromethorphan3278< 25%> 3278 ng/mLNot Determined[4]
CYP3A4Pooled Human Liver MicrosomesTestosterone3278< 25%> 3278 ng/mLNot Determined[4]

Note: The available data suggests that this compound is a weak inhibitor of the major CYP450 enzymes at concentrations significantly higher than those observed clinically.

Experimental Protocols

The following are detailed, representative protocols for assessing the DDI potential of this compound in vitro. These protocols are based on established methodologies and FDA guidance.[1][2][3][5] Researchers should validate these protocols under their specific laboratory conditions.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the potential of this compound to inhibit the activity of major human CYP450 enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Tolbutamide for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Testosterone or Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO, methanol).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • This compound at a range of concentrations (e.g., 0.1 to 100 µM) or the positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP-specific probe substrate (at a concentration close to its Km).

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay Using Caco-2 Cells

Objective: To evaluate the potential of this compound to inhibit the efflux transporter P-glycoprotein (P-gp).

Materials:

  • This compound

  • Caco-2 cells (cultured on permeable supports, e.g., Transwell® inserts)

  • Digoxin (a known P-gp substrate)

  • Verapamil or another potent P-gp inhibitor (positive control)

  • Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Scintillation fluid and counter (if using radiolabeled digoxin) or LC-MS/MS system

  • 24-well plates

Procedure:

  • Cell Culture and Monolayer Integrity:

    • Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

    • Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Bidirectional Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-to-B) Transport:

      • Add digoxin (with or without this compound or positive control) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport:

      • Add digoxin (with or without this compound or positive control) to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Quantify the concentration of digoxin in the samples using a validated analytical method (scintillation counting for radiolabeled digoxin or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Determine the percent inhibition of P-gp-mediated efflux by this compound by comparing the efflux ratio in the presence and absence of the inhibitor.

    • If a range of inhibitor concentrations is tested, an IC50 value can be determined.

Mandatory Visualizations

metabolic_pathway Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine_Glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxylated_Glucuronide Hydroxylated_Glucuronide Desloratadine_Glucuronide->Hydroxylated_Glucuronide CYP2C8 This compound This compound Hydroxylated_Glucuronide->this compound Non-enzymatic Deconjugation

Caption: Metabolic pathway of this compound formation.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (3-OH-desloratadine, Substrates, etc.) Preincubation Pre-incubate Microsomes with 3-OH-desloratadine Reagents->Preincubation Microsomes Prepare Human Liver Microsomes Microsomes->Preincubation Reaction Initiate Reaction with Substrate and NADPH Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Processing Sample Processing (Protein Precipitation) Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Data Analysis (% Inhibition, IC50) LCMS->Data

Caption: Workflow for in vitro CYP450 inhibition assay.

Conclusion

The available in vitro data indicates that this compound possesses a low potential to act as a perpetrator of clinically significant drug-drug interactions mediated by the major CYP450 enzymes. Its role as an inhibitor of drug transporters such as P-glycoprotein also appears to be minimal. However, a comprehensive assessment of its interaction with other transporters and a broader range of metabolizing enzymes may be warranted for a complete risk profile. The provided protocols offer a robust framework for conducting these essential in vitro DDI studies, contributing to a safer and more effective development of new chemical entities. It is imperative that researchers adhere to regulatory guidelines and validate these methods within their own laboratories to ensure data quality and reliability.

References

Experimental Models for Studying the Effects of 3-Hydroxydesloratadine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxydesloratadine is the major and active metabolite of desloratadine, a potent, long-acting, non-sedating second-generation antihistamine.[1][2] Desloratadine itself is the primary active metabolite of loratadine.[2] Understanding the pharmacological effects of this compound is crucial for a comprehensive evaluation of the therapeutic profile of its parent compounds. Like desloratadine, this compound exerts its effects primarily as a selective antagonist of the histamine H1 receptor.[3] This document provides detailed application notes and protocols for experimental models designed to elucidate the effects of this compound, focusing on its antihistaminic and anti-inflammatory properties.

Pharmacological Profile of this compound

This compound retains a biological activity comparable to its parent compound, desloratadine.[4] Desloratadine exhibits high affinity for the histamine H1 receptor and has demonstrated anti-inflammatory effects beyond H1 receptor antagonism, including the inhibition of pro-inflammatory mediators.[5][6]

Quantitative Data Summary
ParameterValueCompoundReceptor/AssayReference
Binding Affinity (Ki) 0.4 nMDesloratadineCloned human histamine H1-receptors[7]
0.87 nMDesloratadineHuman H1-receptors in CHO cells[7]
0.9 ± 0.1 nMDesloratadineRecombinant human histamine H1 receptor
Functional Potency (Kb) 0.2 ± 0.14 nMDesloratadineHistamine-stimulated Ca2+ increase in CHO-H1 cells

Note: The presented data is for desloratadine, the parent compound of this compound. This compound is reported to have comparable antagonistic activity at the histamine H1-receptor.[3]

Signaling Pathways

Desloratadine has been shown to act as an inverse agonist at the histamine H1 receptor, inhibiting the constitutive activity of nuclear factor-kappaB (NF-κB), a key transcription factor in inflammatory responses.[6] Furthermore, desloratadine has been demonstrated to inhibit the ERK1/2 signaling cascade.[1]

Histamine_H1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R IKK IKK Complex Gq Gq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto releases RAF Raf PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates NFkB_active Active NF-κB ERK->NFkB_active can activate IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_inactive->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Inhibitor This compound Inhibitor->H1R antagonizes Inhibitor->ERK inhibits Inhibitor->IKK inhibits H1_Binding_Assay_Workflow A CHO-H1 Cell Culture B Cell Membrane Preparation A->B C Incubate Membranes with [3H]mepyramine and This compound B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki) E->F Mast_Cell_Degranulation_Workflow A RBL-2H3 Cell Culture B Sensitization with Anti-DNP-IgE (Optional) A->B C Pre-incubation with This compound B->C D Induction of Degranulation (DNP-BSA or A23187) C->D E β-hexosaminidase Assay (Supernatant) D->E F Data Analysis (IC50) E->F Bronchoconstriction_Model_Workflow A Guinea Pig Acclimatization B Administration of This compound or Vehicle A->B C Placement in Whole-Body Plethysmography Chamber B->C D Histamine Aerosol Challenge C->D E Monitoring of Respiratory Parameters (sRaw, Penh) D->E F Data Analysis (% Protection) E->F

References

Application Note: High-Throughput Screening for Modulators of 3-Hydroxydesloratadine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine, the primary active metabolite of loratadine, is a long-acting, non-sedating antihistamine. It is extensively metabolized in the body to 3-hydroxydesloratadine, its major active metabolite.[1][2] The formation of this compound is a critical pathway in the drug's metabolism and has been a subject of significant research. Recent studies have elucidated a unique two-step enzymatic process responsible for its formation, involving an initial glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by oxidation by cytochrome P450 2C8 (CYP2C8).[3] Understanding the modulation of this pathway is crucial for predicting drug-drug interactions and individual variability in patient response.

This application note provides a framework for a high-throughput screening (HTS) campaign to identify compounds that inhibit or induce the formation of this compound. The protocols described herein are designed for automated liquid handling systems and microplate-based assays, enabling the rapid screening of large compound libraries.

Metabolic Pathway

The formation of this compound from desloratadine is not a direct hydroxylation event. Instead, it involves a sequential enzymatic reaction:

  • N-glucuronidation: Desloratadine is first conjugated with glucuronic acid by the enzyme UGT2B10.

  • Hydroxylation: The resulting desloratadine-N-glucuronide is then hydroxylated at the 3-position by the enzyme CYP2C8.

  • Deconjugation: The glucuronide moiety is subsequently cleaved to yield this compound.

This multi-step process offers several points for potential modulation by xenobiotics.

Metabolic Pathway of this compound Formation cluster_enzymes Enzymatic Steps Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_Glucuronide UDPGA Hydroxydesloratadine This compound Desloratadine_Glucuronide->Hydroxydesloratadine NADPH Desloratadine_Glucuronide->Hydroxydesloratadine Hydroxylation Desloratadine_Glucuronide->Hydroxydesloratadine UGT2B10 UGT2B10 UGT2B10->Desloratadine_Glucuronide CYP2C8 CYP2C8 CYP2C8->Hydroxydesloratadine Deconjugation Deconjugation

Metabolic pathway of this compound formation.

High-Throughput Screening Workflow

The proposed HTS assay is an in vitro enzyme activity assay using human liver microsomes (HLMs) as the enzyme source, as they contain both UGTs and CYPs. The endpoint measurement is the quantification of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.

HTS Workflow start Start plate_prep Prepare Assay Plates (384-well) start->plate_prep compound_add Add Test Compounds & Controls plate_prep->compound_add pre_incubation Pre-incubation compound_add->pre_incubation reaction_start Initiate Reaction (Add Desloratadine, UDPGA, NADPH) pre_incubation->reaction_start incubation Incubation (37°C) reaction_start->incubation reaction_stop Stop Reaction (Acetonitrile with IS) incubation->reaction_stop sample_prep Sample Preparation (Protein Precipitation & Centrifugation) reaction_stop->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (% Inhibition / Induction) lc_ms->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

High-throughput screening workflow for this compound formation.

Experimental Protocols

Reagents and Materials
  • Test Compounds: Compound library dissolved in DMSO.

  • Substrate: Desloratadine.

  • Cofactors: Uridine 5'-diphosphoglucuronic acid (UDPGA), NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Enzyme Source: Pooled human liver microsomes (HLMs).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing an internal standard (IS), such as desloratadine-d4 or this compound-d4.

  • Assay Plates: 384-well polypropylene microplates.

  • Instrumentation: Automated liquid handler, microplate incubator, centrifuge, and a validated LC-MS/MS system.

High-Throughput Screening Protocol
  • Assay Plate Preparation:

    • Add 2 µL of potassium phosphate buffer to all wells of a 384-well plate.

    • Add 1 µL of test compound solution (or DMSO for vehicle control) to the appropriate wells.

    • Add 1 µL of a known inhibitor (e.g., gemfibrozil glucuronide for CYP2C8) for the positive control wells.

  • Enzyme and Cofactor Addition:

    • Prepare a master mix containing HLMs and the NADPH regenerating system in potassium phosphate buffer.

    • Add 20 µL of the master mix to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzymes.

  • Reaction Initiation:

    • Prepare a substrate solution containing desloratadine and UDPGA in potassium phosphate buffer.

    • Add 20 µL of the substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes (optimize incubation time based on linearity experiments).

  • Reaction Termination:

    • Add 50 µL of ice-cold acetonitrile with the internal standard to each well to stop the reaction and precipitate proteins.

  • Sample Preparation:

    • Seal the plate and centrifuge at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 384-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following is a general LC-MS/MS method that can be optimized for specific instrumentation.

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)
This compound327.1275.1
Desloratadine311.1259.1
Internal Standard (e.g., this compound-d4)331.1279.1

Note: The exact m/z values may need to be optimized based on the specific instrument.

Data Presentation and Analysis

The primary data output will be the peak area ratio of this compound to the internal standard.

Data Analysis Steps:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Sample_Ratio / Vehicle_Control_Ratio_Avg))

  • Calculate Z'-factor: To assess the quality of the assay, the Z'-factor should be calculated using the positive and vehicle control data. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

  • Hit Identification: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle controls) are considered primary hits.

Quantitative Data Summary (Example):

The following table summarizes typical performance characteristics of a validated bioanalytical method for desloratadine and this compound, which can serve as a benchmark for the analytical part of the HTS assay.

ParameterDesloratadineThis compoundReference
Linearity Range (ng/mL) 0.05 - 100.05 - 10[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.05[5]
Intra-day Precision (%CV) 2.6 - 9.83.1 - 11.1[6]
Inter-day Precision (%CV) < 15< 15[5]
Accuracy (% Bias) -7.7 to 5.2-4.1 to 4.8[5]
Extraction Recovery (%) > 85> 85[7]

Conclusion

The described high-throughput screening assay provides a robust and sensitive method for identifying modulators of this compound formation. By leveraging an understanding of the specific metabolic pathway and utilizing a highly specific LC-MS/MS detection method, this approach enables the efficient screening of large compound libraries. The identification of potent inhibitors or inducers can provide valuable insights for drug development, helping to mitigate the risk of adverse drug interactions and improve therapeutic outcomes.

References

Application Notes and Protocols: 3-Hydroxydesloratadine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydesloratadine is the major and active human metabolite of both loratadine (Claritin) and desloratadine (Clarinex), which are widely used second-generation antihistamines for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Due to its significant pharmacological activity, the characterization of this compound's pharmacokinetic profile is crucial for a comprehensive understanding of the parent drugs' efficacy and safety.[3] These application notes provide an overview of the role of this compound in pharmacokinetic studies, along with detailed protocols for its quantification in biological matrices.

Metabolic Pathway of Loratadine to this compound

The formation of this compound from desloratadine is a unique two-step enzymatic process primarily occurring in the liver. It involves an initial glucuronidation step followed by hydroxylation.

  • Glucuronidation of Desloratadine: The enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10) catalyzes the N-glucuronidation of desloratadine.[1][4]

  • Hydroxylation by CYP2C8: The resulting desloratadine N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.[1][4]

  • Deconjugation: A final non-enzymatic deconjugation step releases this compound.[4]

This sequential pathway highlights the complexity of desloratadine metabolism and the importance of specific enzymes in the formation of its major active metabolite.[1]

Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine CYP3A4, CYP2D6, CYP2C19, others Des_Glucuronide Desloratadine N-glucuronide Desloratadine->Des_Glucuronide UGT2B10 Hydroxy_Des_Glucuronide This compound N-glucuronide Des_Glucuronide->Hydroxy_Des_Glucuronide CYP2C8 Metabolite This compound Hydroxy_Des_Glucuronide->Metabolite Non-enzymatic deconjugation

Metabolic pathway of loratadine to this compound.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound are essential for evaluating the overall exposure and duration of action of its parent drugs. The following table summarizes the key pharmacokinetic parameters for this compound in healthy adults following a 5 mg oral dose of desloratadine once daily for 10 days.[5]

ParameterMean ValueUnitDescription
Cmax 1.99µg/LMaximum (or peak) serum concentration that a drug achieves.
Tmax 4.76hoursTime at which the Cmax is observed.
AUC(24h) 32.3µg/L*hArea under the plasma concentration-time curve over 24 hours.
t(1/2) 36hoursElimination half-life.
Protein Binding 85-89%Extent to which the metabolite binds to plasma proteins.[6]

Data sourced from a multicenter, multidose, open-label pharmacokinetic trial in 113 healthy adult volunteers.[5]

Bioanalytical Methods for Quantification

Accurate quantification of this compound in biological matrices, typically human plasma, is fundamental for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.[7][8]

Experimental Workflow for LC-MS/MS Quantification

The general workflow for the bioanalysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (e.g., Deuterated analog) Plasma->IS Extraction Extraction (SPE or LLE) IS->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Injection Inject into LC-MS/MS System Drydown->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Results Pharmacokinetic Parameter Calculation Quantification->Results

Bioanalytical workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of desloratadine and this compound in human plasma.[2][7]

Materials:

  • Human plasma with EDTA as anticoagulant

  • SPEC SCX solid-phase extraction plate (or equivalent)

  • Methanol

  • Formic acid solution (2%)

  • Acetonitrile

  • Ammonium hydroxide solution (4%)

  • Internal Standard (IS): Deuterated this compound ([²H₄]3-OH desloratadine)[8]

Procedure:

  • Plate Conditioning: Precondition the SPE plate wells with 400 µL of methanol, followed by 400 µL of 2% formic acid.

  • Sample Loading: Dilute a 250 µL aliquot of the plasma sample with 500 µL of 2% formic acid. Apply the diluted sample to the preconditioned SPE plate under a vacuum of approximately 5 in. Hg.

  • Washing: Wash the extraction plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) mixture of acetonitrile and methanol.

  • Elution: Elute the analyte and internal standard using two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) mixture of methanol, acetonitrile, and water.

  • Dry-down and Reconstitution: Dry the eluent under a stream of nitrogen gas. Reconstitute the residue in 150 µL of the mobile phase for subsequent LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the simultaneous determination of desloratadine and its active metabolite.[8]

Materials:

  • Human plasma

  • Ethyl ether

  • Internal Standard (IS): Deuterated this compound ([²H₄]3-OH desloratadine)

  • Mobile phase for reconstitution

Procedure:

  • To a 0.5 mL aliquot of plasma, add the internal standard.

  • Add 3 mL of ethyl ether.

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: LC-MS/MS Conditions

The following are typical LC-MS/MS conditions for the analysis of this compound.[2][7][8]

ParameterCondition
LC System Agilent 1200 series or equivalent
Mass Spectrometer AB SCIEX API-4000 triple quadrupole or equivalent
Analytical Column Hypurity Advance (50 x 4.6 mm, 5-µm) or CAPCELL PAK C18 (50 x 2.0 mm, 5 µm)
Mobile Phase A 10 mM ammonium formate in methanol with 0.2% formic acid
Mobile Phase B 10 mM ammonium formate in water with 0.2% formic acid
Flow Rate 0.25 - 1.0 mL/min
Injection Volume 15 µL
Ionization Mode Positive Ion Electrospray (ESI+)
MRM Transition m/z 327.2 → m/z 275.1
Internal Standard MRM m/z 331.2 → m/z 279.1 (for [²H₄]3-OH desloratadine)

Note: The specific gradient elution program and mass spectrometer parameters should be optimized for the specific instrumentation used.

Applications in Pharmacokinetic Studies

The quantification of this compound is critical in several types of pharmacokinetic studies:

  • Bioequivalence Studies: To compare the rate and extent of absorption of a generic drug product to the reference product, both the parent drug (desloratadine) and its major active metabolite (this compound) must be measured.[8]

  • Drug-Drug Interaction Studies: Co-administration of other drugs can potentially alter the metabolism of desloratadine. Monitoring the levels of this compound can help elucidate the mechanism of interaction, for instance, inhibition or induction of UGT2B10 or CYP2C8.

  • Special Population Studies: Pharmacokinetics can vary in different populations. Studies in individuals with hepatic impairment, for example, are important to assess if dose adjustments are needed, as impaired liver function could alter the formation of this compound.[9]

  • Food-Effect Studies: Assessing the impact of food on the absorption and metabolism of desloratadine requires the measurement of both the parent drug and this compound.

  • Poor Metabolizer Phenotyping: A subset of the population are "poor metabolizers" of desloratadine, leading to different pharmacokinetic profiles.[4][9] Quantifying this compound is essential in identifying and characterizing these individuals.

References

Synthesis of 3-Hydroxydesloratadine for Research Applications: Detailed Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of 3-hydroxydesloratadine, a major active metabolite of the second-generation antihistamine desloratadine. The protocols detailed herein are intended for research purposes, enabling the production of this metabolite for pharmacological, toxicological, and metabolic studies. This guide includes a step-by-step synthetic route, detailed experimental procedures, and tabulated analytical data for key intermediates and the final product. Additionally, the known biological context and signaling pathways associated with this compound are discussed.

Introduction

Desloratadine is a potent, long-acting, non-sedating H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the primary active metabolite of loratadine. In humans, desloratadine is further metabolized to several hydroxylated derivatives, with this compound being a major active metabolite.[1] The formation of this compound in the body is a multi-step enzymatic process involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 and a subsequent non-enzymatic deconjugation.[3][4][5] Understanding the pharmacological and toxicological profile of this metabolite is crucial for a complete picture of desloratadine's in vivo activity. The chemical synthesis of this compound is essential for obtaining the pure compound in sufficient quantities for research applications. This document outlines a detailed, twelve-step synthetic pathway starting from 3-methyl pyridine, as reported by Tian et al.[1][2]

Synthetic Pathway Overview

The synthesis of this compound (3) commences with 3-methyl pyridine (4) and proceeds through twelve distinct steps to yield the final product. The overall synthetic strategy involves the initial functionalization of the pyridine ring, followed by the construction of the tricyclic core, and finally, demethylation to reveal the desired hydroxyl group.

Synthesis_Workflow cluster_pyridine_modification Pyridine Ring Modification cluster_tricyclic_core_formation Tricyclic Core Construction cluster_final_steps Final Modifications 3-Methyl Pyridine (4) 3-Methyl Pyridine (4) 5-Methylpyridine-3-sulfonic acid (5) 5-Methylpyridine-3-sulfonic acid (5) 3-Methyl Pyridine (4)->5-Methylpyridine-3-sulfonic acid (5) fuming H2SO4, HgSO4 5-Methyl-3-pyridinol (6) 5-Methyl-3-pyridinol (6) 5-Methylpyridine-3-sulfonic acid (5)->5-Methyl-3-pyridinol (6) NaOH, H2O 3-Methoxy-5-methylpyridine (7) 3-Methoxy-5-methylpyridine (7) 5-Methyl-3-pyridinol (6)->3-Methoxy-5-methylpyridine (7) PPh3, DEAD, MeOH 3-Methoxy-5-methylpyridine-N-oxide (8) 3-Methoxy-5-methylpyridine-N-oxide (8) 3-Methoxy-5-methylpyridine (7)->3-Methoxy-5-methylpyridine-N-oxide (8) 30% H2O2 2-Cyano-3-methoxy-5-methylpyridine (9) 2-Cyano-3-methoxy-5-methylpyridine (9) 3-Methoxy-5-methylpyridine-N-oxide (8)->2-Cyano-3-methoxy-5-methylpyridine (9) Me2NCOCl, Me3SiCN Ketone Intermediate (13) Ketone Intermediate (13) 2-Cyano-3-methoxy-5-methylpyridine (9)->Ketone Intermediate (13) 1. 3-chlorobenzyl magnesium chloride 2. Grignard with 1-methyl-4-piperidylmagnesium chloride Protected Tricyclic Amine (14) Protected Tricyclic Amine (14) Ketone Intermediate (13)->Protected Tricyclic Amine (14) CF3SO3H 3-Methoxy-desloratadine (15) 3-Methoxy-desloratadine (15) Protected Tricyclic Amine (14)->3-Methoxy-desloratadine (15) 1-Chloroethyl chloroformate, MeOH This compound (3) This compound (3) 3-Methoxy-desloratadine (15)->this compound (3) BBr3

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for the synthesis of this compound and its key intermediates.[1] All moisture-sensitive reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Solvents should be dried and distilled prior to use.

Step 1: Synthesis of 5-Methylpyridine-3-sulfonic acid (5)

To a stirred solution of 3-picoline (30 g, 322 mmol) in 50% fuming H₂SO₄ (120 g) at 0 °C is added HgSO₄ (0.82 g). The mixture is heated at 220-230 °C for 16 hours. The reaction mixture is cooled to 60 °C, then further cooled in an ice bath and diluted with anhydrous ethanol (300 mL). The resulting solution is cooled to 0 °C and stirred for 4 hours. The precipitate is collected by filtration to give 5 as a brown solid.

Step 2: Synthesis of 5-Methyl-3-pyridinol (6)

NaOH (120 g, 3.0 mol) is heated to 180 °C in a stainless-steel reactor. Water (62 mL, 3.44 mol) and 5-methylpyridine-3-sulfonic acid (5) (40 g, 239 mmol) are added. The reaction is heated to approximately 210 °C for 30 minutes. After cooling to room temperature, the mixture is diluted with water (800 mL). The aqueous phase is neutralized to pH 6 and extracted with CH₂Cl₂ (3 x 200 mL). The combined organic layers are dried over Na₂SO₄ and concentrated to yield 6.

Step 3: Synthesis of 3-Methoxy-5-methylpyridine (7)

To a solution of 5-methyl-3-pyridinol (6) (4.88 g, 44.72 mmol) in dry THF is added triphenylphosphine (28 g, 89.43 mmol), followed by diethyldiazadicarboxylate (DEAD) (15.58 g, 89.43 mmol) and dry methanol (2.5 g, 80.49 mmol) while maintaining the temperature below 20 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with H₂O (10 mL) and the solvent is removed under vacuum. The residue is dissolved in toluene (500 mL) and washed with 3M HCl (3 x 150 mL). The aqueous layer is basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate, 7:3) to afford 7 as a light yellow oil.

Step 4: Synthesis of 3-Methoxy-5-methylpyridine-N-oxide (8)

To a solution of 3-methoxy-5-methylpyridine (7) (8.68 g, 70.48 mmol) in acetic acid (52.08 mL) is added 30% H₂O₂ (8.68 mL). The mixture is stirred at 120 °C for 12 hours. The reaction mixture is evaporated to dryness and co-evaporated with toluene to afford 8 as a brown semi-solid.

Steps 5-10: Synthesis of 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperidylidene)-5H-benzo[2][6]cyclohepta[1,2-b]pyridine (14)

The synthesis of the tricyclic intermediate 14 from 3-methoxy-5-methylpyridine-N-oxide (8) involves several steps that are detailed in the primary literature.[1] This sequence includes cyanation of the pyridine ring at the 2-position, followed by a multi-step construction of the benzo[2][6]cyclohepta[1,2-b]pyridine ring system. This involves a Grignard reaction with 3-chlorobenzyl magnesium chloride, followed by another Grignard reaction with 1-methyl-4-piperidylmagnesium chloride, and subsequent acid-catalyzed cyclization and dehydration. The intermediate ketone (13) is treated with trifluoromethanesulfonic acid at 75 °C for 12 hours to yield the protected tricyclic amine (14).[1]

Step 11: Synthesis of 3-Methoxy-desloratadine (15)

To a solution of the N-methylated intermediate (14) (0.41 g, 1.1 mmol) in dry CH₂Cl₂ (3 mL) is added 1-chloroethyl chloroformate. The reaction mixture is heated at 40 °C for 1 hour. The solvent and excess reagent are removed by distillation. The residue is dissolved in methanol (5 mL) and stirred at room temperature for 8 hours. The solvent is removed to afford 15 as a brown solid.

Step 12: Synthesis of this compound (3)

To a solution of 3-methoxy-desloratadine (15) (0.3 g, 0.88 mmol) in dry CH₂Cl₂ (5 mL) at -20 °C is added BBr₃ (3.3 g, 13.2 mmol) in CH₂Cl₂ (2 mL). The reaction is stirred at room temperature for 12 hours. The reaction is cooled in an ice/salt bath and quenched with concentrated aqueous ammonia to pH 6. The organic layer is separated, and the aqueous layer is extracted with a mixture of CHCl₃/MeOH (9:1, v/v). The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield this compound (3).

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound and its key intermediates.

Table 1: Reaction Yields and Physical Properties

Compound No.Compound NameStarting Material (No.)Yield (%)Physical State
5 5-Methylpyridine-3-sulfonic acid446Brown solid
6 5-Methyl-3-pyridinol561-
7 3-Methoxy-5-methylpyridine657Light yellow oil
8 3-Methoxy-5-methylpyridine-N-oxide798Brown semi-solid
14 Protected Tricyclic Amine1360Purple solid
15 3-Methoxy-desloratadine1430Brown solid
3 This compound1583-

Table 2: Analytical Data for Key Compounds

Compound No.¹H NMR (CDCl₃, 300 MHz) δ (ppm)ESI-MS (m/z)
7 8.13 (d, J=1.5 Hz, 1H), 8.06 (d, J=1.5 Hz, 1H), 7.01 (d, J=1.5 Hz, 1H), 3.84 (s, 3H), 2.32 (s, 3H)-
8 7.89 (d, J=1.5 Hz, 1H), 7.80 (d, J=1.5 Hz, 1H), 6.74 (d, J=1.5 Hz, 1H), 3.83 (s, 3H), 2.29 (s, 3H)-
14 8.11 (d, J=1.5 Hz, 1H), 7.12-7.18 (m, 3H), 6.94 (d, J=1.5 Hz, 1H), 3.81 (s, 3H), 3.29-3.47 (m, 2H), 2.68-2.85 (m, 4H), 2.29 (s, 3H), 2.24-2.61 (m, 6H)-
15 8.09 (d, J=1.5 Hz, 1H), 7.11-7.16 (m, 3H), 6.94 (d, J=1.5 Hz, 1H), 3.81 (s, 3H), 3.40 (m, 2H), 3.12 (m, 2H), 2.70-2.87 (m, 4H), 2.34-2.48 (m, 4H)-
3 7.88 (d, J=1.5 Hz, 1H), 7.08-7.24 (m, 3H), 7.03 (d, J=1.5 Hz, 1H), 3.30-3.42 (m, 2H), 3.30 (brs, 1H), 3.06-3.17 (m, 2H), 2.75-2.86 (m, 4H), 2.28-2.51 (m, 4H) (in CD₃OD)326 (M+1)⁺, 328 (M+3)⁺

Biological Context and Signaling Pathways

This compound, like its parent compound desloratadine, functions as a potent antagonist of the histamine H1 receptor.[3] The primary mechanism of action for H1 antihistamines is the competitive blockade of histamine binding to its receptor, thereby mitigating the symptoms of allergic reactions such as vasodilation, increased vascular permeability, and smooth muscle contraction.

Recent research has indicated that the effects of some H1 antihistamines may extend beyond simple receptor antagonism. Desloratadine has been shown to act as an inverse agonist at the H1 receptor, meaning it can inhibit the receptor's constitutive activity. This inverse agonism leads to the inhibition of basal and histamine-stimulated activity of nuclear factor-kappaB (NF-κB), a key transcription factor involved in inflammatory responses.[7] The inhibition of NF-κB may contribute to the anti-inflammatory properties of desloratadine and, by extension, its active metabolite this compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular Signaling H1R Histamine H1 Receptor NFkB_activation NF-κB Activation H1R->NFkB_activation Constitutive & Stimulated Activity Inflammation Inflammatory Gene Expression NFkB_activation->Inflammation Histamine Histamine Histamine->H1R Activates Desloratadine This compound (Inverse Agonist) Desloratadine->H1R Inhibits (Inverse Agonism)

Figure 2: Simplified signaling pathway of H1 receptor and inhibition by this compound.

Conclusion

The synthetic route and detailed protocols provided in this document offer a clear pathway for the laboratory-scale production of this compound for research applications. The availability of this key metabolite is crucial for in-depth studies of its pharmacology, metabolism, and potential off-target effects, contributing to a more complete understanding of the clinical profile of desloratadine. The provided analytical data serves as a reference for the characterization of the synthesized compound and its intermediates. Further research into the broader anti-inflammatory and signaling effects of this compound may reveal additional therapeutic potentials.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxydesloratadine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxydesloratadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is the major active metabolite of desloratadine, which itself is an active metabolite of loratadine (Claritin®)[1][2]. Desloratadine is a long-acting tricyclic histamine H1 receptor antagonist used to treat allergies[1][3]. The analysis of this compound is crucial for pharmacokinetic and bioequivalence studies, as its formation and concentration in plasma are key indicators of how the body processes desloratadine[4][5]. Some individuals are "poor metabolizers" of desloratadine, leading to different pharmacokinetic profiles, which underscores the importance of accurately quantifying this metabolite[4].

Q2: What are the common analytical techniques used for this compound quantification in biological matrices?

A2: The most common and reliable technique for the quantification of this compound in biological matrices, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[6][7]. This method offers high sensitivity, specificity, and throughput, which are essential for bioanalytical studies where the analyte is often present at low concentrations (pg/mL to ng/mL range)[7].

Q3: What are the key steps in a typical bioanalytical workflow for this compound?

A3: A typical workflow involves:

  • Sample Collection: Collection of biological samples, usually plasma with an anticoagulant like EDTA.

  • Sample Preparation: Extraction of this compound and the internal standard from the plasma matrix. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)[2][6][7].

  • Chromatographic Separation: Separation of the analyte from other matrix components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)[8].

  • Mass Spectrometric Detection: Quantification of the analyte using a tandem mass spectrometer, typically in the Multiple Reaction Monitoring (MRM) mode[2].

  • Data Analysis: Construction of a calibration curve and calculation of the analyte concentration in the unknown samples.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

    • A:

      • Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.

      • Solution: Use a column with end-capping to minimize exposed silanol groups. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce these interactions. Alternatively, a high pH mobile phase can deprotonate the basic analyte, also reducing interaction. Ensure the mobile phase buffer capacity is sufficient (5-10 mM is usually adequate)[9].

      • Cause: Column contamination or degradation.

      • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced[9].

      • Cause: Blocked column frit.

      • Solution: Reverse the column and flush it to waste to dislodge any particulates. If this fails, the frit may need to be replaced[9].

  • Q: I am observing peak fronting for my analyte. What could be the reason?

    • A:

      • Cause: Column overload due to injecting too high a concentration of the analyte.

      • Solution: Dilute the sample and re-inject.

      • Cause: Sample solvent is stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.

      • Solution: Reconstitute the extracted sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions[10].

Issue 2: Low or Inconsistent Recovery

  • Q: My recovery for this compound is low and varies between samples. How can I improve this?

    • A:

      • Cause (LLE): The extraction solvent may not be optimal for this compound. The pH of the sample may not be suitable for efficient partitioning.

      • Solution: Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) or mixtures to find the one with the best recovery. Adjust the pH of the plasma sample to suppress the ionization of this compound and improve its partitioning into the organic phase.

      • Cause (SPE): The SPE cartridge type or the washing and elution steps may not be optimized.

      • Solution: Ensure the SPE sorbent is appropriate for the analyte's properties (e.g., a mixed-mode cation exchange for a basic compound). Optimize the pH and solvent strength of the loading, washing, and elution solutions to ensure the analyte is retained during washing and efficiently eluted. One study reported good recovery using a solid-phase extraction with an elution solution of ammonia and methanol (3:97)[6].

      • Cause: Analyte degradation during sample processing.

      • Solution: Minimize the time samples are at room temperature. Keep samples on ice during extraction if necessary.

Issue 3: Matrix Effects

  • Q: I suspect matrix effects are impacting my this compound quantification. How can I confirm and mitigate this?

    • A:

      • Confirmation: Matrix effects (ion suppression or enhancement) can be evaluated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution[7]. A post-column infusion experiment can also identify regions of ion suppression in the chromatogram[11].

      • Mitigation:

        • Improve Sample Cleanup: A more rigorous sample preparation method, such as switching from protein precipitation to LLE or SPE, can remove more interfering matrix components[6]. One study noted that solid-phase extraction significantly reduced matrix effects by up to 80%[6].

        • Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components can be effective.

        • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d4) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.

Issue 4: Analyte Instability

  • Q: How stable is this compound in plasma samples and during analysis? What precautions should I take?

    • A:

      • Stability: this compound has been shown to be stable in human plasma through multiple freeze-thaw cycles and for several hours at room temperature[12]. However, stability should always be validated under your specific storage and handling conditions.

      • Precautions:

        • Storage: Store plasma samples at -20°C or -80°C until analysis.

        • Handling: Thaw samples on ice and process them as quickly as possible.

        • Autosampler Stability: Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the extracted samples during the analytical run.

        • Stress Testing: As part of method validation, perform stability studies including freeze-thaw, short-term (bench-top), and long-term stability to ensure the analyte is stable under all experimental conditions[13][14][15][16].

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Sample Preparation Solid-Phase Extraction (SPE)[6]Liquid-Liquid Extraction (LLE) with ethyl ether[12]SPE (Mixed-Mode)[8]
Chromatography Column Hypurity Advance (50 x 4.6 mm, 5 µm)[6]CAPCELL PAK C18 (50 x 2.0 mm, 5 µm)[12]UPLC Column[8]
Mobile Phase Solution A and B (90:10)[6]5mM ammonium formate in water, methanol, and acetonitrile (50:30:20)[12]Not specified
Linearity Range 100-11,000 pg/mL[6][12]0.05-10 ng/mL[12]0.025-10 ng/mL[8]
Lower Limit of Quantification (LLOQ) 100 pg/mL[6]0.05 ng/mL[12]0.025 ng/mL[8]
Mean Recovery 69.3%[6]Not specifiedNot specified
Inter-day Precision (%CV) < 15%Not specified3.1% to 11.1%[8]
Inter-day Accuracy (% Nominal) 99.9% at LLOQ[6]Not specifiedBetter than 94.0%[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) based LC-MS/MS Method (Adapted from[2][6])

  • Sample Pre-treatment: To 250 µL of plasma, add the internal standard solution. Dilute the sample with 500 µL of 2% formic acid[2].

  • SPE Cartridge Conditioning: Condition an SCX SPE plate with 400 µL of methanol followed by 400 µL of 2% formic acid[2].

  • Sample Loading: Load the pre-treated sample onto the SPE plate under a gentle vacuum[2].

  • Washing: Wash the plate sequentially with 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in a 70:30 acetonitrile:methanol solution[2].

  • Elution: Elute the analyte and internal standard with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 methanol:acetonitrile:water solution[2].

  • Dry Down and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute in 150 µL of the mobile phase[2].

  • LC-MS/MS Analysis:

    • Column: Hypurity Advance (50 x 4.6 mm, 5 µm)[6].

    • Mobile Phase: A mixture of solution A and B (90:10) at a flow rate of 1 mL/min[6]. (Specific compositions of A and B are often acetonitrile/methanol and an aqueous buffer like ammonium formate).

    • Injection Volume: 15 µL[6].

    • Mass Spectrometer: Triple quadrupole in positive ion mode[6].

    • MRM Transition for this compound: m/z 327.2 → 275.1[2].

Visualizations

metabolic_pathway Desloratadine Desloratadine Desloratadine_NGlucuronide Desloratadine N-Glucuronide Desloratadine->Desloratadine_NGlucuronide UGT2B10 Hydroxylated_Intermediate 3-hydroxy-desloratadine N-Glucuronide Desloratadine_NGlucuronide->Hydroxylated_Intermediate CYP2C8 Hydroxydesloratadine This compound Hydroxylated_Intermediate->Hydroxydesloratadine Deconjugation (non-enzymatic)

Caption: Metabolic pathway of Desloratadine to this compound.[1][17][18]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample + Internal Standard Extraction Solid-Phase or Liquid-Liquid Extraction Plasma_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification vs. Calibration Curve MS_Detection->Quantification

Caption: General workflow for this compound bioanalysis.

References

Technical Support Center: Detection of 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxydesloratadine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the sensitive and accurate detection of this active metabolite of desloratadine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common analytical technique for the sensitive detection of this compound?

A1: The most widely used and highly sensitive method for the quantification of this compound in biological matrices, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent selectivity and allows for low limits of detection, often in the picogram per milliliter (pg/mL) range.

Q2: I am experiencing low signal intensity or poor sensitivity for this compound. What are the potential causes and solutions?

A2: Low signal intensity can stem from several factors throughout the analytical workflow. Here is a troubleshooting guide to address this issue:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the plasma matrix can significantly reduce the amount of analyte reaching the detector.

    • Solution: Employ a validated and efficient extraction method. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used.[1][2] For SPE, ensure proper conditioning of the sorbent and use of appropriate wash and elution solvents. For LLE, select a solvent that provides good recovery for this compound.

  • Inefficient Ionization: The ionization efficiency in the mass spectrometer source is critical for generating a strong signal.

    • Solution: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI).[1][3] Optimize the ESI source parameters, such as spray voltage, gas flows (nebulizer and auxiliary gas), and temperature, to maximize the signal for your specific instrument. The mobile phase composition also plays a crucial role; the use of additives like ammonium formate can enhance ionization.[1][3]

  • Improper Mass Spectrometric Parameters: The selection of precursor and product ions, as well as collision energy, in Multiple Reaction Monitoring (MRM) mode is vital for sensitive and specific detection.

    • Solution: A common MRM transition for this compound is m/z 327.2 → m/z 275.1.[4] Optimize the collision energy for this transition to achieve the highest fragment ion intensity.

  • Chromatographic Issues: Poor peak shape or co-elution with interfering substances from the matrix can suppress the analyte signal.

    • Solution: Optimize the chromatographic separation. This includes selecting an appropriate column (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile or methanol with an aqueous buffer like ammonium formate) to achieve a sharp, symmetrical peak for this compound, well-separated from other matrix components.[1][3]

Q3: I am observing significant matrix effects in my analysis. How can I mitigate this?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common challenge in bioanalysis. Here are some strategies to minimize them:

  • Improve Sample Cleanup: More rigorous sample preparation can remove interfering substances. Consider using a more selective SPE sorbent or a multi-step LLE protocol.

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from the matrix components causing the interference is a key strategy. This may involve changing the gradient profile, the mobile phase composition, or trying a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as [(2)H(4)]3-OH desloratadine, is highly recommended.[1][3] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Q4: What are the expected limits of quantification (LLOQ) for this compound?

A4: The LLOQ can vary depending on the specific method and instrumentation used. However, several validated LC-MS/MS methods have achieved LLOQs in the low pg/mL to sub-ng/mL range.

Quantitative Data Summary

The following table summarizes the Lower Limit of Quantification (LLOQ) for this compound from various published methods.

LLOQ (ng/mL)Analytical MethodSample PreparationInternal StandardReference
0.025UPLC-MS/MSSolid-Phase Extraction (SPE)Not Specified[5]
0.05LC-MS/MSLiquid-Liquid Extraction (LLE)[(2)H(4)]3-OH desloratadine[1][3]
0.100LC-MS/MSSolid-Phase Extraction (SPE)Desloratadine-d5[2]
1LC-MS/MSSolid-Phase Extraction (SPE)Not Specified[4]

Experimental Protocols

Below are detailed methodologies for key experiments involved in the detection of this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the extraction of this compound from human plasma.[4]

  • Plate Pre-conditioning:

    • Condition a SPEC SCX solid-phase extraction plate with 400 µL of methanol.

    • Equilibrate the plate with 400 µL of 2% formic acid.

  • Sample Loading:

    • Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution.

    • Apply the diluted sample to the pre-conditioned SPE plate under a vacuum of approximately 5 in. Hg.

  • Washing:

    • Wash the plate sequentially with 400 µL of 2% formic acid solution.

    • Wash the plate with 400 µL of 2% formic acid in a 70:30 (v/v) mixture of acetonitrile and methanol.

  • Elution:

    • Elute the analyte using two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 (v/v/v) mixture of methanol, acetonitrile, and water.

  • Dry Down and Reconstitution:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of this compound.[1][3]

  • Liquid Chromatography:

    • Column: CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (e.g., 50:30:20, v/v/v).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition:

      • This compound: Precursor ion (Q1) m/z 327.2 → Product ion (Q3) m/z 275.1.[4]

      • Internal Standard ([(2)H(4)]3-OH desloratadine): Monitor the appropriate mass transition for the deuterated analog.

Visualizations

Signaling Pathway

Metabolic Pathway of Desloratadine Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism Desloratadine_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxylated_Intermediate Hydroxylated Intermediate Desloratadine_Glucuronide->Hydroxylated_Intermediate CYP2C8 Three_Hydroxydesloratadine This compound Hydroxylated_Intermediate->Three_Hydroxydesloratadine Deconjugation

Caption: Metabolic conversion of Loratadine to this compound.[6]

Experimental Workflow

General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: A typical bioanalytical workflow for this compound.

Troubleshooting Logic

Troubleshooting Low Signal Intensity cluster_solutions_sample_prep Sample Prep Solutions cluster_solutions_ms MS Solutions cluster_solutions_chroma Chromatography Solutions Start Low Signal Intensity Observed Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_MS_Params Optimize MS Parameters Start->Check_MS_Params Check_Chroma Evaluate Chromatography Start->Check_Chroma Optimize_Extraction Optimize Extraction Method (SPE/LLE) Check_Sample_Prep->Optimize_Extraction Ensure_Complete_Reconstitution Ensure Complete Reconstitution Check_Sample_Prep->Ensure_Complete_Reconstitution Optimize_Ion_Source Optimize Ion Source Settings Check_MS_Params->Optimize_Ion_Source Verify_MRM Verify MRM Transition & Collision Energy Check_MS_Params->Verify_MRM Improve_Peak_Shape Improve Peak Shape (e.g., change mobile phase) Check_Chroma->Improve_Peak_Shape Resolve_Interferences Resolve Co-eluting Interferences Check_Chroma->Resolve_Interferences

Caption: A logical approach to troubleshooting low signal intensity.

References

Technical Support Center: Bioanalysis of 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of 3-hydroxydesloratadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to matrix effects encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[1] Biological matrices are complex and contain endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis of this compound?

A2: The primary causes of matrix effects in the LC-MS/MS analysis of this compound, particularly when using electrospray ionization (ESI), include:

  • Phospholipids: These are major components of cell membranes and are abundant in biological matrices like plasma. They are notorious for causing ion suppression.[3]

  • Salts and Endogenous Metabolites: High concentrations of salts and other small molecule metabolites can co-elute with this compound and compete for ionization.

  • Formulation Agents: Excipients from the drug formulation, if present in the collected samples, can cause significant ion suppression.[4]

  • Poor Chromatographic Separation: Inadequate separation of this compound from matrix components can lead to co-elution and subsequent matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.

  • Post-extraction Spike: This is a quantitative method. The response of this compound in a neat solution is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Ion Suppression

Problem: You observe a significant decrease in the signal intensity of this compound in matrix samples compared to standards prepared in a neat solvent, suggesting ion suppression.

Troubleshooting Steps & Solutions:

StepActionRationale
1. Confirm Ion Suppression Perform a post-column infusion experiment.This will visually confirm at which retention times ion suppression is occurring. If the suppression zone overlaps with the elution time of this compound, the matrix effect is confirmed.
2. Optimize Sample Preparation Evaluate different sample preparation techniques.The goal is to remove interfering matrix components, particularly phospholipids. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT).[5]
3. Modify Chromatographic Conditions Adjust the HPLC/UPLC method.Increase the chromatographic resolution between this compound and the ion-suppressing components. This can be achieved by altering the mobile phase composition, gradient profile, or using a different column chemistry.
4. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) If not already in use, incorporate a SIL-IS for this compound.A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification by normalizing the signal.
5. Dilute the Sample If sensitivity allows, dilute the sample extract.Dilution reduces the concentration of matrix components, thereby minimizing their impact on ionization.
Guide 2: Addressing High Variability in Quality Control (QC) Samples

Problem: You observe high variability (imprecision) in the results of your QC samples for this compound, particularly at the low QC (LQC) level.

Troubleshooting Steps & Solutions:

StepActionRationale
1. Evaluate Matrix Effect Variability Analyze the matrix factor across at least six different lots of the biological matrix.This will determine if the matrix effect is consistent or variable between different sources of the matrix. High variability in the matrix factor can lead to imprecision in sample analysis.[6]
2. Review Sample Preparation Consistency Ensure the sample preparation procedure is being performed consistently.Inconsistent extraction recovery can lead to high variability. Re-evaluate the robustness of the chosen extraction method.
3. Check for Interferences Analyze blank matrix samples from different lots for interfering peaks at the retention time of this compound and its internal standard.An interfering peak that is not present in all matrix lots can cause significant variability.
4. Assess Analyte Stability Confirm the stability of this compound in the matrix under the storage and processing conditions used.Degradation of the analyte can lead to lower and more variable results.

Data Presentation

The following tables summarize quantitative data on recovery and matrix effects for this compound from published bioanalytical methods.

Table 1: Comparison of Recovery and Matrix Effect for this compound with Different Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%CV)Internal Standard UsedSource
Solid-Phase Extraction (SPE)69.32.2 (LQC), 1.4 (HQC)Desloratadine-d5Nagendra et al., 2014[6]
Liquid-Liquid Extraction (LLE)Not explicitly statedNot explicitly stated[2H4]3-OH desloratadineXu et al., 2007[7]
Mixed-Mode SPENot explicitly statedNot explicitly statedNot explicitly statedShen et al., 2006[8]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Detailed Matrix Effect Data from a Validated SPE-LC-MS/MS Method

AnalyteQC LevelMean Matrix Factor%CV of Matrix Factor
This compoundLow (LQC)Not Reported2.2
This compoundHigh (HQC)Not Reported1.4

Data adapted from Nagendra et al., 2014.[6] The low %CV indicates that the matrix effect was consistent across different plasma lots.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike

This protocol describes the quantitative assessment of matrix effects for this compound.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • This compound analytical standard

  • Internal Standard (IS) for this compound (preferably a stable isotope-labeled version)

  • Validated sample preparation method (e.g., SPE, LLE, or PPT)

  • Validated LC-MS/MS system and method

Procedure:

  • Prepare two sets of samples:

    • Set A (Aqueous Standards): Prepare solutions of this compound and IS in the final reconstitution solvent at two concentration levels (e.g., low and high QC concentrations).

    • Set B (Post-Extraction Spiked Samples): Process blank matrix samples from each of the six sources using the validated sample preparation method. After the final extraction step and just before the final reconstitution, spike the extracts with this compound and IS to the same concentrations as in Set A.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Calculate the Coefficient of Variation (%CV):

    • Calculate the %CV of the matrix factor and the IS-normalized matrix factor across the six different matrix lots.

Acceptance Criteria (as per regulatory guidelines):

  • The %CV of the IS-normalized matrix factor should be ≤ 15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation start Start: Obtain Blank Matrix extract Extract Matrix using Validated Method (SPE, LLE, or PPT) start->extract inject Inject Sample onto LC-MS/MS spike Spike Extracted Matrix with This compound & IS extract->spike acquire Acquire Data reconstitute Reconstitute in Mobile Phase spike->reconstitute process Process Data (Peak Integration) reconstitute->inject calc_mf Calculate Matrix Factor (MF) inject->acquire acquire->process process->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf calc_cv Calculate %CV across Matrix Lots calc_is_mf->calc_cv end End: Assess Matrix Effect calc_cv->end troubleshooting_flowchart start Start: Inconsistent or Inaccurate Results check_me Is Matrix Effect Suspected? start->check_me assess_me Assess Matrix Effect (Post-column Infusion or Post-extraction Spike) check_me->assess_me Yes no_me Investigate Other Causes (e.g., instrument issues, analyte stability) check_me->no_me No me_present Matrix Effect Confirmed? assess_me->me_present optimize_prep Optimize Sample Preparation (e.g., switch to SPE) me_present->optimize_prep Yes me_present->no_me No optimize_chrom Optimize Chromatography (e.g., change gradient, column) optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end End: Robust Method revalidate->end no_me->end

References

Technical Support Center: Chromatographic Separation of Desloratadine and 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of desloratadine and its active metabolite, 3-hydroxydesloratadine.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic techniques used for separating desloratadine and this compound?

A1: The most common techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS/MS) detectors. LC-MS/MS is particularly favored for bioanalytical applications due to its high sensitivity and selectivity.

Q2: What type of analytical column is typically recommended?

A2: C18 columns are the most frequently used stationary phase for this separation. However, C8 columns have also been shown to provide effective separation. The choice often depends on the specific method requirements, such as desired retention time and resolution.

Q3: What are the key considerations for mobile phase selection?

A3: Mobile phase composition is critical for achieving good separation. Key factors include:

  • Organic Modifier: Acetonitrile and methanol are common organic solvents used.

  • Aqueous Phase & pH: An aqueous buffer is used to control the pH. Since desloratadine is a basic compound, the mobile phase pH must be carefully optimized. A slightly acidic pH (e.g., 3.0-3.5) is often used to ensure consistent ionization and good peak shape. Common buffers include potassium phosphate and ammonium formate.

  • Additives: Additives like formic acid, triethylamine, or ion-pairing agents such as sodium dodecylsulfate (SDS) can be used to improve peak shape and resolution.

Q4: What detection wavelengths are suitable for UV analysis?

A4: For UV detection, wavelengths between 242 nm and 280 nm are typically employed. Common choices include 242 nm, 247 nm, 248 nm, and 267 nm.

Troubleshooting Guides

This section addresses specific issues you may encounter during method development and analysis.

Issue 1: Poor Peak Resolution

Q: My desloratadine and this compound peaks are co-eluting or have insufficient baseline separation. What steps can I take to improve resolution?

A: Poor resolution is a common challenge that can stem from issues with the mobile phase, column, or instrument parameters. Follow this systematic approach to diagnose and solve the problem.

G start Start: Poor Resolution Observed mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase Begin Troubleshooting mp_organic Adjust Organic Solvent Ratio (e.g., decrease acetonitrile/methanol %) mobile_phase->mp_organic mp_ph Modify Mobile Phase pH (e.g., adjust from 3.5 to 3.0) mobile_phase->mp_ph mp_additive Consider Additives (e.g., ion-pairing agent like SDS) mobile_phase->mp_additive column_check Step 2: Evaluate Column Performance col_select Change Column Selectivity (e.g., C18 to C8 or Phenyl) column_check->col_select col_dims Increase Column Length or Decrease Particle Size column_check->col_dims col_age Check for Column Aging/ Contamination (Replace if needed) column_check->col_age instrument_params Step 3: Adjust Instrument Parameters inst_flow Decrease Flow Rate instrument_params->inst_flow inst_temp Adjust Column Temperature instrument_params->inst_temp end_node End: Resolution Achieved mp_organic->column_check If no improvement mp_organic->end_node Problem Solved mp_ph->column_check If no improvement mp_ph->end_node Problem Solved mp_additive->column_check If no improvement mp_additive->end_node Problem Solved col_select->instrument_params If no improvement col_select->end_node Problem Solved col_dims->instrument_params If no improvement col_dims->end_node Problem Solved col_age->instrument_params If no improvement col_age->end_node Problem Solved inst_flow->end_node Problem Solved inst_temp->end_node Problem Solved

Caption: Troubleshooting workflow for poor peak resolution.

Corrective Actions:

  • Mobile Phase Optimization: This is often the most effective starting point.

    • Adjust Organic Ratio: A lower percentage of the organic solvent (acetonitrile or methanol) will increase retention times and may improve separation.

    • Modify pH: Small changes in the mobile phase pH can alter the ionization state of the analytes, affecting their retention and selectivity. Experiment with the pH within a stable range for the column (typically pH 2-8 for silica-based C18 columns).

    • Use Additives: For difficult separations, introducing an ion-pairing agent like SDS can significantly improve resolution between basic compounds like desloratadine and its related substances.

  • Column Evaluation:

    • Change Selectivity: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., C8, Phenyl) to alter analyte-column interactions.

    • Increase Efficiency: Use a longer column or a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or to a UPLC column with sub-2 µm particles) to increase the number of theoretical plates and improve resolution.

    • Check Column Health: Over time, columns can become contaminated or lose efficiency. If you observe a sudden drop in performance, try cleaning the column according to the manufacturer's instructions or replace it.

  • Instrument Parameter Adjustment:

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, though it will increase the total run time.

    • Change Temperature: Adjusting the column temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity. Lower temperatures generally increase retention and may improve resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My analyte peaks are showing significant tailing or fronting. What is causing this and how can I fix it?

A: Poor peak shape is often caused by secondary interactions on the column, column overload, or issues with the sample solvent.

G start Start: Poor Peak Shape (Tailing/Fronting) cause_tailing Investigate Tailing start->cause_tailing If peaks are tailing cause_fronting Investigate Fronting start->cause_fronting If peaks are fronting tailing_ph Adjust Mobile Phase pH to suppress silanol interactions cause_tailing->tailing_ph fronting_conc Reduce Sample Concentration/ Injection Volume cause_fronting->fronting_conc tailing_additive Add a competing base (e.g., Triethylamine) tailing_ph->tailing_additive If tailing persists end_node End: Symmetrical Peaks Achieved tailing_ph->end_node Problem Solved tailing_column Use an end-capped column or check for column voids/contamination tailing_additive->tailing_column If tailing persists tailing_additive->end_node Problem Solved tailing_column->end_node Problem Solved fronting_solvent Ensure sample is dissolved in mobile phase or a weaker solvent fronting_conc->fronting_solvent If fronting persists fronting_conc->end_node Problem Solved fronting_solvent->end_node Problem Solved

Caption: Troubleshooting workflow for poor peak shape.

Corrective Actions for Peak Tailing:

  • Suppress Silanol Interactions: Peak tailing for basic compounds like desloratadine is often due to interactions with acidic silanol groups on the silica-based column packing.

    • Lower Mobile Phase pH: Operating at a low pH (e.g., < 3.5) protonates the silanol groups, reducing their interaction with the protonated basic analyte.

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Check Column Health: A void at the head of the column or contamination can cause peak tailing. Consider reversing the column and flushing it, or replacing it if it is old.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol groups and are less prone to causing peak tailing with basic compounds.

Corrective Actions for Peak Fronting:

  • Reduce Sample Concentration: Peak fronting is a classic sign of column overload. Dilute your sample or reduce the injection volume.

  • Match Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Data & Methodologies

Table 1: Example Chromatographic Methods for Desloratadine & Metabolite
ParameterMethod 1: HPLC-UVMethod 2: LC-MS/MSMethod 3: UPLC
Analytes Desloratadine (and Loratadine)Desloratadine & 3-OH-DesloratadineDesloratadine (and Sodium Benzoate)
Column Thermo Scientific BDS Hypersil C18 (250 x 4.6 mm, 5 µm)C18 (2 x 50 mm)Acquity BEH C8 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.025 M KH2PO4, pH 3.510 mM Ammonium formate in water with 0.2% formic acid0.05 M KH2PO4 + 0.07 M TEA, pH 3.0
Mobile Phase B Methanol10 mM Ammonium formate in methanol with 0.2% formic acidAcetonitrile:Methanol:Water (50:25:25)
Elution Mode Isocratic (15:85, A:B)Gradient (20-90% B over 3.5 min)Gradient
Flow Rate 1.0 mL/min250 µL/min0.4 mL/min
Detection UV at 248 nmESI+ MS/MSUV at 272 nm
Retention Time Desloratadine: ~5.08 minNot specifiedDesloratadine: ~4.51 min
Table 2: Example Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Desloratadine311.2259.1
This compound327.2275.1

Experimental Protocols

Protocol 1: General RP-HPLC-UV Method

This protocol is a representative example based on published methods for the analysis of desloratadine.

  • Chromatographic System: HPLC with a UV-Vis or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Hypersil BDS).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 0.025 M solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water. Adjust the pH to 3.5 using ortho-phosphoric acid.

    • Organic Phase: HPLC-grade Methanol.

    • Final Mobile Phase: Mix the aqueous and organic phases in a ratio of 15:85 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 248 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (from Plasma):

    • To a 400 µL plasma sample, add the drug standard solution.

    • Precipitate proteins by adding methanol to a total volume of 4 mL.

    • Vortex for 1 minute, then centrifuge at 5000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injecting into the HPLC system.

Protocol 2: General LC-MS/MS Method for Bioanalysis

This protocol is a representative example for the sensitive quantification of desloratadine and this compound in plasma.

  • Chromatographic System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or Hypurity Advance, 50 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water with 0.2% formic acid.

    • Mobile Phase B: 10 mM ammonium formate in methanol with 0.2% formic acid.

  • Instrument Conditions:

    • Flow Rate: 0.25 - 1.0 mL/min.

    • Elution: Gradient elution, for example, 20% to 90% B over 3.5 minutes.

    • Injection Volume: 15 µL.

    • Ionization Mode: ESI Positive.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Precondition an SCX (Strong Cation Exchange) SPE plate with methanol followed by 2% formic acid.

    • Dilute a 250 µL plasma sample with 500 µL of 2% formic acid and apply to the SPE plate.

    • Wash the plate with 2% formic acid, followed by 2% formic acid in an acetonitrile:methanol mixture.

    • Elute the analytes using 4% ammonium hydroxide in a methanol:acetonitrile:water mixture.

    • Dry the eluent under nitrogen and reconstitute in the mobile phase for analysis.

Technical Support Center: Stability of 3-Hydroxydesloratadine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxydesloratadine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in human plasma?

A1: this compound is generally stable in human plasma under typical laboratory conditions. Studies have shown that it remains stable through multiple freeze-thaw cycles and for extended periods at room temperature.[1] Specifically, it has been demonstrated to be stable in human plasma for at least 6.4 hours on the benchtop, 23.8 hours at room temperature, and after five freeze-thaw cycles.[1]

Q2: What are the recommended storage conditions for long-term stability of this compound in plasma?

A2: For long-term storage, it is recommended to keep plasma samples containing this compound at -80°C. One study has confirmed the stability of the analyte in dog plasma for at least 30 days at this temperature.[2] While specific long-term stability data in human plasma at various temperatures from the provided search results is limited, -80°C is a standard temperature for ensuring the long-term stability of small molecules in biological matrices.

Q3: How many freeze-thaw cycles can samples containing this compound undergo without degradation?

A3: Samples can undergo at least five freeze-thaw cycles without significant degradation of this compound.[1] It is crucial to minimize the number of freeze-thaw cycles whenever possible to maintain sample integrity.

Q4: Is this compound sensitive to light?

A4: The provided search results do not contain specific information regarding the photosensitivity of this compound. However, as a general good laboratory practice, it is advisable to protect biological samples from direct light exposure to prevent potential photodegradation of analytes.

Troubleshooting Guide

Issue: I am observing lower than expected concentrations of this compound in my plasma samples.

  • Question: Could the degradation of this compound during sample handling and storage be the cause?

    • Answer: Yes, improper handling and storage can lead to the degradation of the analyte. Review your sample handling workflow. Ensure that samples are processed promptly and stored at appropriate temperatures. Minimize the time samples spend at room temperature.[1]

  • Question: Have the samples undergone too many freeze-thaw cycles?

    • Answer: While stable for up to five cycles, repeated freezing and thawing beyond this can potentially lead to degradation.[1] Track the number of freeze-thaw cycles for each sample. If more than five cycles have occurred, consider using a fresh aliquot.

  • Question: Could the pH of the sample be a factor?

    • Answer: The provided search results do not specify the effect of pH on the stability of this compound. However, significant deviations from the physiological pH of the biological matrix could potentially affect the stability of the analyte. Ensure that any buffers or reagents used do not drastically alter the sample pH.

Issue: I am seeing high variability in my this compound measurements between replicates.

  • Question: Could inconsistent sample processing be contributing to this variability?

    • Answer: Inconsistent timing of sample processing or exposure to different temperatures can introduce variability. Standardize your sample processing protocol to ensure all samples are treated identically.

  • Question: Is the internal standard stable under my experimental conditions?

    • Answer: An unstable internal standard can lead to inaccurate quantification. Verify the stability of the internal standard under the same conditions as your analyte. Deuterated internal standards like [(2)H(4)]3-OH desloratadine are often used to ensure similar behavior to the analyte.[3]

Data on Stability of this compound

Stability ParameterMatrixConditionDurationFindingCitation
Freeze-Thaw StabilityHuman PlasmaFive cyclesN/AStable[1]
Bench-Top StabilityHuman PlasmaRoom Temperature6.4 hoursStable[1]
Short-Term StabilityHuman PlasmaRoom Temperature23.8 hoursStable[1]
Post-Preparative StabilityDog Plasma4°C (in auto-sampler)8 hoursStable[2]
Long-Term StabilityDog Plasma-80°C30 daysStable[2]

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment
  • Sample Preparation: Use quality control (QC) samples at low and high concentrations of this compound in the relevant biological matrix (e.g., human plasma).

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of times (e.g., three or five cycles).

  • Analysis: After the final thaw, analyze the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Evaluation: Compare the mean concentration of the freeze-thaw samples against the mean concentration of freshly prepared QC samples. The deviation should be within acceptable limits (typically ±15%).

Protocol for Short-Term (Bench-Top) Stability Assessment
  • Sample Preparation: Use low and high concentration QC samples.

  • Incubation: Place the QC samples on the bench-top at room temperature for a specified period that reflects the expected duration of sample handling (e.g., 4, 8, or 24 hours).

  • Analysis: After the incubation period, analyze the QC samples.

  • Evaluation: Compare the results to those of freshly prepared QC samples to determine the percentage deviation.

Visualizations

ExperimentalWorkflow Sample Handling and Analysis Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Sample Analysis Collect Collect Biological Sample (e.g., Human Plasma) Process Process Sample Promptly (e.g., Centrifugation) Collect->Process Add_IS Add Internal Standard ([(2)H(4)]3-OH desloratadine) Process->Add_IS ShortTerm Short-Term Storage (≤ 24h at Room Temp or 4°C) Add_IS->ShortTerm Immediate Analysis LongTerm Long-Term Storage (≤ 30 days at -80°C) Add_IS->LongTerm Delayed Analysis Extract Sample Extraction (e.g., LLE or SPE) ShortTerm->Extract LongTerm->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Workflow for handling biological samples for this compound analysis.

TroubleshootingTree Troubleshooting Low Analyte Concentration cluster_solutions Potential Solutions Start Low this compound Concentration Observed CheckHandling Review Sample Handling and Storage Procedures Start->CheckHandling CheckFT Check Number of Freeze-Thaw Cycles Start->CheckFT CheckpH Evaluate Sample pH Start->CheckpH CheckIS Verify Internal Standard Stability Start->CheckIS Sol_Handling Standardize processing time and maintain cold chain CheckHandling->Sol_Handling Sol_FT Use fresh aliquots; minimize freeze-thaw CheckFT->Sol_FT Sol_pH Ensure pH is within physiological range CheckpH->Sol_pH Sol_IS Use a stable, deuterated internal standard CheckIS->Sol_IS

Caption: Decision tree for troubleshooting unexpected low concentrations of this compound.

References

Technical Support Center: Quantification of 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the quantification of 3-hydroxydesloratadine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 1: High Variability or Poor Reproducibility in Results

  • Question: My quantified concentrations of this compound show high coefficient of variation (%CV) between replicates. What are the potential causes and how can I troubleshoot this?

  • Answer: High variability is a common issue that can stem from several sources throughout the analytical workflow. Here’s a systematic approach to identify and resolve the problem:

    • Internal Standard (IS) Performance:

      • Check IS Response: Is the internal standard signal consistent across all samples? A variable IS response is a primary indicator of problems in sample preparation or injection.

      • Choice of IS: Are you using a stable isotope-labeled (SIL) internal standard, such as [(2)H(4)]3-OH desloratadine? SIL ISs are considered the gold standard as they co-elute with the analyte and experience similar matrix effects, effectively compensating for variations.[1] If not, consider switching to a deuterated analog.

    • Sample Preparation:

      • Extraction Efficiency: Inconsistent extraction recovery can lead to high variability.[2] Re-evaluate your extraction procedure (Solid-Phase Extraction - SPE or Liquid-Liquid Extraction - LLE). Ensure complete and consistent drying and reconstitution steps.

      • Pipetting Accuracy: Verify the calibration of your pipettes, especially for small volumes. Inaccurate pipetting of the sample, IS, or standards can introduce significant error.

    • LC-MS/MS System Performance:

      • Injection Volume Precision: Check the autosampler for any issues with injection volume reproducibility.

      • System Stability: Run a system suitability test (SST) by injecting the same standard multiple times to confirm the stability of the LC-MS/MS system.[3] Look for consistent retention times, peak areas, and peak shapes.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

  • Question: The chromatographic peak for this compound is tailing or broad, affecting integration and accuracy. What should I do?

  • Answer: Poor peak shape can be attributed to issues with the chromatography column, mobile phase, or injection solvent.[4]

    • Column Health:

      • Contamination: The column may be contaminated with residual matrix components from previous injections.[3] Implement a robust column washing procedure between runs.

      • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample.

      • Column Degradation: The column may have reached the end of its lifespan. Replace the column with a new one of the same type.

    • Mobile Phase Composition:

      • pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Inconsistent pH can affect peak shape.[5]

      • Composition: Inaccurate mixing of mobile phase components can lead to chromatographic issues. Prepare fresh mobile phase.

    • Injection Solvent: The solvent used to reconstitute the dried extract should be compatible with the mobile phase. A solvent that is too strong can cause peak distortion.

Issue 3: Inaccurate Results or Method Failure

  • Question: My quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision. How can I identify the source of the error?

  • Answer: QC failure indicates a systematic problem with the method. The acceptable accuracy for QC samples should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[6][7]

    • Calibration Curve:

      • Linearity: Assess the linearity of your calibration curve. A quadratic regression with a weighting factor (e.g., 1/x²) may provide a better fit than linear regression.[8][9]

      • Standard Preparation: Re-prepare your calibration standards and QC samples from fresh stock solutions to rule out degradation or preparation errors.

    • Matrix Effects:

      • Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[10][11][12]

      • Troubleshooting Matrix Effects:

        • Improve sample clean-up to remove interfering components.[11]

        • Optimize chromatography to separate the analyte from matrix interferences.[10]

        • Use a stable isotope-labeled internal standard to compensate for matrix effects.[1][12]

    • Analyte Stability:

      • Freeze-Thaw Stability: this compound has been shown to be stable in human plasma for at least five freeze-thaw cycles.[8][13] However, repeated cycles should be avoided.

      • Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for the duration of your sample preparation time.[8][13]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][13] This technique offers high sensitivity, selectivity, and throughput.

Q2: What type of internal standard is recommended for this compound analysis?

A2: A stable isotope-labeled (SIL) internal standard, such as [(2)H(4)]3-OH desloratadine or another deuterated analog of this compound, is highly recommended.[1][9] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which helps to correct for variability and matrix effects.[1]

Q3: What are the typical sources of variability in this compound quantification?

A3: Variability can arise from multiple sources, including:

  • Matrix effects: Ion suppression or enhancement from co-eluting compounds in the biological sample is a major contributor to variability.[8][10][11]

  • Sample preparation: Inconsistent recovery during extraction (SPE or LLE) and pipetting errors can introduce significant variability.

  • Instrumental factors: Fluctuations in the LC and MS system performance, such as inconsistent injection volumes or detector response, can affect precision.[4]

  • Analyte stability: Degradation of this compound during sample storage or processing can lead to inaccurate results.[8][13]

Q4: What are the key validation parameters for a bioanalytical method for this compound?

A4: According to regulatory guidelines, a full method validation should include the assessment of:

  • Selectivity and Specificity[6][14]

  • Accuracy and Precision[6][14]

  • Calibration Curve Linearity and Range[6][14]

  • Lower Limit of Quantification (LLOQ)[6][14]

  • Matrix Effect[6][7]

  • Recovery[14]

  • Analyte Stability (freeze-thaw, bench-top, long-term)[6][14]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Method Validation Parameters

ParameterTypical Value/RangeReference
Linearity Range0.05 - 10 ng/mL[9]
100 - 11,000 pg/mL[8]
Regression ModelQuadratic (weighted 1/concentration)[9]
Quadratic (1/x²)[8]
Lower Limit of Quantification (LLOQ)0.025 ng/mL[15]
0.05 ng/mL[9]

Table 2: Accuracy and Precision Data

AnalyteQC LevelAccuracy (% Nominal)Precision (%CV)Reference
This compoundLLOQ99.9%5.1%[8]
Low94.0% (Inter-run)3.1% - 11.1% (Between-run)[16]
Medium-3.9% (Between-run)[15]
High-3.2% (Between-run)[15]

Experimental Protocols

Example Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a generalized example based on published methods.[2][8][9]

1. Sample Preparation (Solid-Phase Extraction)

  • To 250 µL of human plasma, add the internal standard solution (e.g., [(2)H(4)]3-OH desloratadine).

  • Precondition an SPE cartridge (e.g., mixed-mode or C18) with methanol followed by water or an appropriate buffer.[2]

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with an appropriate elution solvent (e.g., a mixture of methanol, acetonitrile, and ammonium hydroxide).[2]

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the mobile phase for LC-MS/MS analysis.[2]

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.0 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 5mM ammonium formate in water) and organic solvents (e.g., methanol and acetonitrile).[9]

  • Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.[8]

  • Injection Volume: 5 - 15 µL.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transition for this compound is typically m/z 327.2 → 275.1.[2]

Visualizations

metabolic_pathway Loratadine Loratadine Desloratadine Desloratadine Loratadine->Desloratadine Metabolism Metabolite This compound Desloratadine->Metabolite CYP2C8 & UGT2B10 mediated hydroxylation Glucuronide This compound Glucuronide Metabolite->Glucuronide Glucuronidation

Caption: Metabolic pathway of Loratadine to this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction dry_recon Evaporate and Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: General workflow for this compound quantification.

troubleshooting_logic start High Variability in Results? check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok check_prep Review Sample Preparation (Extraction, Pipetting) is_ok->check_prep Yes fix_is Use Stable Isotope-Labeled IS is_ok->fix_is No check_lcms Perform System Suitability Test (SST) check_prep->check_lcms

Caption: Troubleshooting logic for high result variability.

References

Desloratadine Metabolism: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the investigation of poor metabolizer phenotypes for desloratadine.

Frequently Asked Questions (FAQs)

Q1: What is the established metabolic pathway for desloratadine to its major metabolite?

A1: The formation of 3-hydroxydesloratadine, the primary active metabolite of desloratadine, is a multi-step process that is not a simple, direct cytochrome P450 oxidation.[1] It involves a crucial initial conjugation step. The sequence is:

  • N-glucuronidation: Desloratadine is first conjugated by the enzyme UGT2B10 to form desloratadine-N-glucuronide.[1][2][3]

  • Hydroxylation: The intermediate, desloratadine-N-glucuronide, is then hydroxylated by CYP2C8 to form this compound-N-glucuronide.[1][2][4]

  • Deconjugation: A rapid, non-enzymatic hydrolysis (deconjugation) of the N-glucuronide group occurs, releasing the final major metabolite, this compound.[1][2]

Desloratadine_Metabolism Desloratadine Desloratadine Des_Glucuronide Desloratadine-N-Glucuronide Desloratadine->Des_Glucuronide UGT2B10 Hydroxy_Des_Glucuronide 3-OH-Desloratadine-N-Glucuronide Des_Glucuronide->Hydroxy_Des_Glucuronide CYP2C8 Hydroxy_Des This compound (Major Metabolite) Hydroxy_Des_Glucuronide->Hydroxy_Des Non-enzymatic Deconjugation Phenotyping_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Screening Subject Screening & Washout Fasting Overnight Fasting Screening->Fasting Dosing Administer 5mg Desloratadine Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Desloratadine & 3-OH-Des Sampling->LCMS PK Pharmacokinetic Calculation (AUC, t½) LCMS->PK Classification Phenotype Classification (NM vs. PM) PK->Classification Troubleshooting_Logic Start Is 3-OH-Desloratadine formed in your in vitro system? Yes Success: System is viable for Desloratadine metabolism studies. Start->Yes No No Metabolite Detected Start->No No CheckSystem What is your in vitro system? No->CheckSystem HLM HLMs or S9 Fractions CheckSystem->HLM Hepatocytes Hepatocytes (CHH) CheckSystem->Hepatocytes CheckCofactors Did you include BOTH NADPH and UDPGA cofactors? HLM->CheckCofactors CheckViability Check hepatocyte viability and run positive controls for UGT2B10 and CYP2C8. Hepatocytes->CheckViability CofactorsYes Re-evaluate system integrity and analytical sensitivity. CheckCofactors->CofactorsYes Yes CofactorsNo Root Cause: Missing obligatory UGT cofactor. CheckCofactors->CofactorsNo No Solution Action: Rerun assay including UDPGA. CofactorsNo->Solution

References

Technical Support Center: Refining 3-Hydroxydesloratadine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-hydroxydesloratadine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from biological matrices, primarily human plasma.

Issue Potential Cause Recommended Solution
Low Extraction Recovery Suboptimal pH during LLE: The pH of the sample may not be optimal for the partitioning of this compound into the organic solvent.pH Adjustment: Optimize the pH of the aqueous sample before extraction. For basic compounds like this compound, adjusting the pH to a more basic level can improve extraction into an organic solvent.
Inefficient SPE Sorbent: The chosen solid-phase extraction (SPE) sorbent may not have the appropriate chemistry for retaining this compound.Sorbent Selection: For this compound, a cation-exchange SPE is often effective.[1] Consider using a mixed-mode SPE for potentially improved selectivity.[2]
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.Elution Solvent Optimization: Increase the strength of the elution solvent. For cation-exchange SPE, this often involves increasing the pH (e.g., using an ammoniated organic solvent) or the ionic strength. A typical elution solution is 4% ammonium hydroxide in a mixture of methanol, acetonitrile, and water.[3]
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Phospholipids: Phospholipids from the plasma matrix are a common cause of ion suppression in LC-MS/MS analysis.Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation. Some SPE sorbents are specifically designed for this purpose. Alternatively, a protein precipitation step followed by SPE can be effective.
Insufficient Chromatographic Separation: The analyte may be co-eluting with interfering components from the matrix.Chromatographic Optimization: Modify the mobile phase composition, gradient, or select a different HPLC/UPLC column to improve the separation of this compound from matrix components.
Poor Reproducibility (%CV too high) Inconsistent Sample Handling: Variations in sample preparation steps, such as vortexing time or solvent volumes, can lead to inconsistent results.Standardize Protocol: Ensure all sample preparation steps are performed consistently for all samples, including standards and quality controls. The use of automated liquid handling systems can improve precision.[4]
Variable SPE Cartridge Performance: Inconsistent packing or channeling in SPE cartridges can lead to variable recoveries.Quality of SPE Cartridges: Use high-quality SPE cartridges from a reputable supplier. Pre-conditioning the cartridges according to the manufacturer's instructions is also critical.[3]
Analyte Instability Degradation during Sample Storage or Processing: this compound may be susceptible to degradation under certain conditions (e.g., temperature, pH).Stability Assessment: Perform freeze-thaw and bench-top stability studies to assess the stability of the analyte in the matrix.[5] If instability is observed, process samples on ice and minimize storage time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The most prevalent methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), typically followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5]

Q2: Which type of SPE is most suitable for this compound?

A2: Cation-exchange SPE is a highly effective method for isolating desloratadine and its metabolite, this compound.[3] Mixed-mode SPE has also been successfully used.[2]

Q3: What extraction efficiency can I expect for this compound?

A3: With an optimized SPE method, you can expect an extraction efficiency of around 85% relative to a spiked plasma standard.[3]

Q4: What are the typical linear ranges for the quantification of this compound?

A4: Validated bioanalytical methods have demonstrated linearity over various ranges, including 1-10 ng/mL, 0.025-10 ng/mL, and 100-11,000 pg/mL.[2][3][4]

Q5: How can I minimize ion suppression in my LC-MS/MS analysis?

A5: Ion suppression can be minimized by using efficient sample clean-up techniques like SPE to remove interfering matrix components, particularly phospholipids.[1] Additionally, optimizing the chromatographic separation to ensure the analyte does not co-elute with suppressive agents is crucial.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is based on a cation-exchange SPE method.[3]

  • SPE Plate Pre-conditioning:

    • Add 400 µL of methanol to each well of a 15 mg SPEC SCX solid-phase extraction plate.

    • Apply vacuum (≈5 in. Hg) to pass the solvent through.

    • Add 400 µL of 2% formic acid to each well and apply vacuum.

  • Sample Preparation and Loading:

    • Dilute a 250 µL aliquot of the plasma sample with 500 µL of 2% formic acid solution.

    • Apply the diluted sample to the pre-conditioned SPE plate under vacuum.

  • Washing:

    • Wash the plate sequentially with 400 µL of 2% formic acid solution.

    • Follow with a wash of 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.

  • Elution:

    • Elute the analyte using two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.

  • Post-Elution Processing:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound

This protocol is based on a method using ethyl ether as the extraction solvent.[6]

  • Sample Preparation:

    • To a suitable tube, add the plasma sample.

    • Add the internal standard solution (e.g., deuterated this compound).

  • Extraction:

    • Add ethyl ether as the extraction solvent.

    • Vortex the mixture to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness, for example, under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Method Linearity Range Precision (%CV) Accuracy Extraction Efficiency Reference
SPE-LC-MS/MS1 - 10 ng/mLNot explicitly statedNot explicitly stated~85%[3]
Mixed-mode SPE-UPLC0.025 - 10 ng/mL3.1% - 11.1%>94.0%Not explicitly stated[2]
SPE-LC-MS/MS100 - 11,000 pg/mLNot explicitly statedNot explicitly stated"double of Xu, et al."[4]
LLE-LC-MS/MS0.05 - 10 ng/mLNot explicitly stated"accurate"Not explicitly stated[6]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Plasma Sample Dilute Dilute with 2% Formic Acid Start->Dilute Precondition Pre-condition SPE Plate (Methanol, 2% Formic Acid) Load Load Diluted Sample Precondition->Load Wash1 Wash with 2% Formic Acid Load->Wash1 Wash2 Wash with Acidified Acetonitrile/Methanol Wash1->Wash2 Elute Elute with Ammoniated Solvent Wash2->Elute Dry Dry Eluent under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Start Plasma Sample + Internal Standard AddSolvent Add Ethyl Ether Start->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

Troubleshooting_Logic Problem Low Analyte Signal CheckRecovery Assess Extraction Recovery Problem->CheckRecovery CheckMatrix Evaluate Matrix Effects Problem->CheckMatrix LowRecovery Low Recovery CheckRecovery->LowRecovery HighMatrix High Matrix Effects CheckMatrix->HighMatrix OptimizeSPE Optimize SPE Method (Sorbent, Wash, Elution) LowRecovery->OptimizeSPE if SPE OptimizeLLE Optimize LLE Method (Solvent, pH) LowRecovery->OptimizeLLE if LLE ImproveCleanup Improve Sample Cleanup (e.g., Phospholipid Removal) HighMatrix->ImproveCleanup OptimizeChromo Optimize Chromatography HighMatrix->OptimizeChromo

Caption: Troubleshooting Logic for Low Analyte Signal.

References

addressing analytical interferences for 3-hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 3-hydroxydesloratadine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantitative analysis of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape or Tailing for this compound

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for this compound, a basic compound, is a common issue in reverse-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Silanol Interactions Acidic silanol groups on the silica-based column can interact with the basic analyte, causing tailing.
- Use a base-deactivated column: Employ a column with end-capping to minimize exposed silanols.
- Lower mobile phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate the silanol groups and reduce interactions.
Column Overload Injecting too much analyte can saturate the stationary phase.
- Dilute the sample: If the concentration is high, dilute the sample to fall within the linear range of the method.
- Check injection volume: Reduce the injection volume.
Column Contamination or Degradation Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
- Implement a column wash procedure: After each batch, wash the column with a strong solvent to remove contaminants.
- Use a guard column: A guard column will protect the analytical column from strongly retained matrix components.
- Replace the column: If performance does not improve with washing, the column may need to be replaced.
Inappropriate Mobile Phase Composition The organic modifier or buffer concentration may not be optimal.
- Optimize mobile phase: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and adjust the buffer concentration. A mobile phase consisting of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20) has been used successfully.[1]
Issue 2: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What could be causing this variability?

Answer:

Retention time instability can compromise the reliability of your analytical method. The issue often lies with the HPLC system or insufficient equilibration.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Column Equilibration The column is not fully equilibrated with the mobile phase before injection, especially in gradient elution.
- Increase equilibration time: Extend the post-run equilibration time to ensure the column returns to initial conditions.[2]
Pump or Flow Rate Issues Inconsistent pump performance leads to a fluctuating flow rate.
- Check for leaks: Inspect all fittings for any signs of leakage.
- Degas mobile phase: Ensure mobile phases are properly degassed to prevent air bubbles in the pump heads.
- Service the pump: If the problem persists, the pump seals or check valves may need replacement.
Temperature Fluctuations Changes in ambient temperature can affect retention time.
- Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.
Mobile Phase Composition Changes Evaporation of volatile solvents or improper mixing can alter the mobile phase composition over time.
- Prepare fresh mobile phase daily: This ensures consistency.
- Keep mobile phase containers covered: This minimizes evaporation.
Issue 3: Ion Suppression or Enhancement (Matrix Effects)

Question: I am observing significant ion suppression for this compound, leading to poor sensitivity and accuracy. How can I mitigate these matrix effects?

Answer:

Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can interfere with the ionization of the analyte in the mass spectrometer source.[3]

Strategies to Minimize Matrix Effects:

StrategyDescription
Improve Sample Preparation The goal is to selectively remove interfering matrix components while efficiently recovering the analyte.
- Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent (e.g., ethyl ether) can provide a cleaner extract than protein precipitation.[1]
- Solid-Phase Extraction (SPE): SPE offers high selectivity. A mixed-mode SPE can be particularly effective for removing phospholipids and other interferences.[4][5] Using a strong cation exchange (SCX) SPE plate has been shown to be effective for extracting desloratadine and this compound.[5]
Optimize Chromatography Ensure chromatographic separation of the analyte from the interfering matrix components.
- Adjust gradient profile: Modify the gradient to better resolve this compound from early-eluting, ion-suppressing compounds like phospholipids.
- Use a different stationary phase: A column with a different selectivity (e.g., phenyl-hexyl instead of C18) might provide the necessary separation.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS (e.g., [²H₄]3-OH desloratadine) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantification of this compound?

A1: The most common and reliable technique for the quantification of this compound in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][7][8] This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations typically found in pharmacokinetic studies.[4][9]

Q2: What are the potential sources of interference in the analysis of this compound?

A2: Potential sources of interference include:

  • Endogenous matrix components: Phospholipids, proteins, and other small molecules from the biological sample (e.g., plasma) can cause ion suppression or enhancement.[3]

  • Metabolites: Desloratadine itself and its glucuronide conjugates can potentially interfere if not chromatographically separated. The formation of this compound involves a glucuronidation step, highlighting the presence of related metabolites.[10][11][12]

  • Co-administered drugs: Other medications taken by the subject could interfere with the analysis.[13]

  • Carryover: Adsorption of the analyte to surfaces in the autosampler or LC system can lead to carryover in subsequent injections.[9]

Q3: What are typical mass transitions (MRM) for this compound and its internal standards?

A3: For positive ion electrospray ionization (ESI+), a common MRM transition for this compound is m/z 327.2 → m/z 275.1.[5] For a deuterated internal standard such as [²H₄]3-OH desloratadine, the transition would be adjusted accordingly.[1]

Q4: What are the key validation parameters for a bioanalytical method for this compound?

A4: According to regulatory guidelines, a bioanalytical method should be validated for the following parameters:

  • Selectivity and Specificity: Ensuring no significant interference at the retention time of the analyte and internal standard.[9][14]

  • Accuracy and Precision: Intra- and inter-batch accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).

  • Calibration Curve: The linearity, range, and regression model of the calibration curve. A quadratic regression with weighting (e.g., 1/concentration²) is often used.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessed to ensure that the matrix does not affect the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).[8]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of this compound.

ParameterThis compoundDesloratadineReference
Linearity Range 0.05 - 10 ng/mL0.05 - 10 ng/mL[1]
0.025 - 10 ng/mL0.025 - 10 ng/mL[4]
100 - 11,000 pg/mL100 - 11,000 pg/mL[8]
LLOQ 0.05 ng/mL0.05 ng/mL[1]
0.025 ng/mL0.025 ng/mL[4]
100 pg/mL100 pg/mL[8]
Inter-run Precision (%CV) 3.1% - 11.1%2.6% - 9.8%[4]
Inter-run Accuracy > 94.0%> 94.7%[4]
Extraction Recovery ~85% (from plasma using SPE)~85% (from plasma using SPE)[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the extraction of this compound from human plasma.[5]

  • Plate Pre-conditioning:

    • Condition a SPEC SCX (strong cation exchange) 15 mg SPE plate.

    • Add 400 µL of methanol to each well.

    • Add 400 µL of 2% formic acid in water to each well.

  • Sample Loading:

    • To a 250 µL aliquot of human plasma sample, add 500 µL of 2% formic acid solution.

    • Vortex to mix.

    • Load the diluted sample onto the pre-conditioned SPE plate under vacuum (approx. 5 in. Hg).

  • Washing:

    • Wash the plate with 400 µL of 2% formic acid solution.

    • Wash the plate with 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).

  • Elution:

    • Elute the analyte with two aliquots of 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v).

  • Dry Down and Reconstitution:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative protocol for the chromatographic separation and mass spectrometric detection of this compound.[1][5]

  • LC System: HPLC or UPLC system.

  • Column: C18 analytical column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.2% formic acid.[5]

  • Mobile Phase B: 10 mM ammonium formate in methanol with 0.2% formic acid.[5]

  • Flow Rate: 250 µL/min.

  • Gradient: 20% to 90% Mobile Phase B over 3.5 minutes.

  • Injection Volume: 15 µL.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • This compound: m/z 327.2 → 275.1[5]

    • Desloratadine: m/z 311.2 → 259.1[5]

    • Internal Standard: Use corresponding deuterated standards (e.g., [²H₄]3-OH desloratadine).[1]

Visualizations

metabolic_pathway Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Intermediate_Metabolite Hydroxylated Glucuronide Intermediate Desloratadine_Glucuronide->Intermediate_Metabolite CYP2C8 Hydroxydesloratadine This compound Intermediate_Metabolite->Hydroxydesloratadine Deconjugation

Caption: Metabolic pathway of desloratadine to this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry & Reconstitute Elution->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

References

Technical Support Center: Optimization of LC-MS/MS Parameters for 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 3-hydroxydesloratadine.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of this compound by LC-MS/MS.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal for this compound Incorrect MRM transition selected.Verify the precursor and product ions for this compound. Commonly used transitions are m/z 327.2 → 275.1 and 326.97 → 274.97.[1][2]
Inefficient ionization.Optimize ion source parameters such as ion spray voltage (e.g., 3000 V), temperature (e.g., 500°C), and gas pressures (curtain gas, nebulizer gas).[1] Positive ion mode is typically used.[1][2]
Poor extraction recovery.Solid-phase extraction (SPE) has been shown to yield good recovery (around 69.3%).[1] Consider using a strong cation exchange (SCX) SPE sorbent.[2] Liquid-liquid extraction (LLE) with ethyl ether is another viable option.[3][4]
Analyte degradation.This compound can be unstable. Ensure proper sample handling and storage. Prepare fresh stock solutions and keep samples at appropriate temperatures.
Poor Peak Shape (Tailing, Broadening) Inappropriate mobile phase composition.An isocratic mobile phase of 10 mM ammonium formate and methanol (20:80, v/v) has been used successfully.[4] A gradient elution with ammonium formate in water and methanol/acetonitrile can also be effective.[2][3]
Unsuitable column.A C18 column is commonly used for separation.[2][3][4] For example, a CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm) or a Hypurity Advance (50 x 4.6 mm, 5 µm) have been reported.[1][3][4]
Column temperature not optimized.Maintain the column at a consistent and optimized temperature (e.g., 45°C).[5]
High Background Noise or Matrix Effects Insufficient sample cleanup.SPE is effective in reducing matrix effects.[1] If using LLE, ensure complete phase separation and avoid aspirating the aqueous layer.
Co-elution of interfering substances.Optimize the chromatographic gradient to separate this compound from matrix components.
Inconsistent Results or Poor Reproducibility Lack of a suitable internal standard.Use a stable isotope-labeled internal standard, such as [(2)H(4)]3-OH desloratadine, to compensate for variations in extraction and ionization.[3][4]
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, quality controls, and unknowns.

Frequently Asked Questions (FAQs)

1. What are the recommended MRM transitions for this compound?

The most commonly reported Multiple Reaction Monitoring (MRM) transitions for this compound in positive ion mode are:

Precursor Ion (m/z)Product Ion (m/z)Reference
326.97274.97[1]
327.2275.1[2]

2. What type of internal standard should be used for the quantification of this compound?

A stable isotope-labeled analog of the analyte is the ideal internal standard. For this compound, [(2)H(4)]3-OH desloratadine is a suitable choice.[3][4] If a deuterated analog of the metabolite is unavailable, a deuterated form of the parent drug, such as desloratadine-d5, has also been used.[1][5]

3. What are the typical chromatographic conditions for the analysis of this compound?

A reversed-phase C18 column is generally used.[2][3][4] Mobile phases often consist of an aqueous component with a buffer like ammonium formate and an organic modifier such as methanol or acetonitrile.[2][3][4] Both isocratic and gradient elution methods have been successfully applied.[2][4]

ParameterExample Condition 1Example Condition 2
Column CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[3][4]Hypurity Advance (50 x 4.6 mm, 5 µm)[1]
Mobile Phase 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20)[3][4]10 mM ammonium formate: methanol (20:80, v/v)[4]
Flow Rate Not specified0.7 mL/min[4]

4. Which sample preparation technique is recommended for plasma samples?

Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully employed for the extraction of this compound from human plasma. SPE, particularly with a strong cation exchange (SCX) sorbent, has been noted for its effectiveness in reducing matrix effects and achieving good recovery.[1][2] LLE with ethyl ether is a simpler alternative that has also been validated.[3][4]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on the use of a strong cation exchange (SCX) sorbent.[2]

  • Conditioning: Condition the SPE plate with 400 µL of methanol followed by 400 µL of 2% formic acid.

  • Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply it to the conditioned SPE plate under vacuum.

  • Washing: Wash the SPE plate sequentially with 400 µL of 2% formic acid solution followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v:v).

  • Elution: Elute the analyte with two 200 µL aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v:v:v).

  • Drying and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase.

LC-MS/MS Analysis

The following are example starting conditions. Optimization will be required for specific instrumentation.

  • LC System: HPLC system capable of delivering accurate gradients and flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

  • Column: C18 column (e.g., 2 x 50 mm, 5 µm).[2]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.2% formic acid.[2]

  • Mobile Phase B: 10 mM ammonium formate in methanol with 0.2% formic acid.[2]

  • Gradient: 20-90% Mobile Phase B over 3.5 minutes.[2]

  • Flow Rate: 250 µL/min.[2]

  • Injection Volume: 10-20 µL.

  • Ionization Mode: Positive ESI.[1][2]

  • MRM Transitions:

    • This compound: m/z 327.2 → 275.1[2]

    • Internal Standard (e.g., [(2)H(4)]3-OH desloratadine): To be determined based on the specific internal standard used.

  • Ion Source Parameters:

    • Ion Spray Voltage: ~3000 V[1]

    • Temperature: ~500°C[1]

    • Curtain Gas: ~25 psi[1]

    • Nebulizer Gas (GS1): ~50 psi[1]

    • Heater Gas (GS2): ~40 psi[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_output Output sp1 Plasma Sample Spiked with IS sp3 Sample Loading sp1->sp3 sp2 SPE Conditioning sp2->sp3 sp4 Washing sp3->sp4 sp5 Elution sp4->sp5 sp6 Drying & Reconstitution sp5->sp6 lc LC Separation (C18 Column) sp6->lc ms MS/MS Detection (MRM Mode) lc->ms da Data Acquisition & Processing ms->da res Concentration of this compound da->res troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_repro Reproducibility Issues start Poor Analytical Result no_signal No/Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak inconsistent Inconsistent Results start->inconsistent check_mrm Verify MRM Transitions no_signal->check_mrm opt_is Optimize Ion Source no_signal->opt_is check_rec Check Extraction Recovery no_signal->check_rec opt_mp Optimize Mobile Phase poor_peak->opt_mp check_col Evaluate Column poor_peak->check_col use_is Use Stable Isotope IS inconsistent->use_is standardize_prep Standardize Sample Prep inconsistent->standardize_prep

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of validated bioanalytical methods for 3-hydroxydesloratadine, an active metabolite of desloratadine. The focus is on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies, highlighting key validation parameters and experimental protocols to aid in method selection and development.

Comparative Analysis of Validated LC-MS/MS Methods

The following table summarizes the performance characteristics of different validated LC-MS/MS methods for the quantification of this compound in human plasma.

Validation ParameterMethod 1 (UPLC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)Method 4 (LC-MS/MS)
Linearity Range 0.025 - 10 ng/mL[1]0.050 - 6.0 ng/mL[2]100 - 11,000 pg/mL[3]0.05 - 10 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[1]0.050 ng/mL[2]100 pg/mL[3]0.05 ng/mL[4]
Intra-day Precision (%CV) 3.1% to 11.1%[1]< 15%[2]5.1% (at LLOQ)[3]Not Specified
Inter-day Precision (%CV) 3.1% to 11.1%[1]< 15%[2]Not SpecifiedNot Specified
Accuracy 94.0% (inter-run)[1]Within ±15% of nominal[2]99.9% (at LLOQ)[3]Not Specified
Sample Preparation Solid Phase Extraction (SPE)[1]Not SpecifiedSolid Phase Extraction (SPE)[3]Liquid-Liquid Extraction (LLE)[4]
Internal Standard Not SpecifiedNot SpecifiedDeuterated Desloratadine (DESD5)[3][2H4]3-OH desloratadine[4]
Run Time > 2 min[1]Not Specified5 min[3]Not Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Method 1: UPLC-MS/MS with Solid Phase Extraction

  • Sample Preparation: 96-well solid phase extraction was utilized for sample clean-up.[1]

  • Chromatography: Ultra High-Performance Liquid Chromatography (UPLC) was employed for separation.[1]

  • Detection: Tandem mass spectrometry was used for detection and quantification.[1]

  • Key Validation Findings: The method demonstrated a dynamic range from 0.025 ng/mL to 10 ng/mL. The inter-run accuracy was better than 94.0%, and the between-run precision (%CV) ranged from 3.1% to 11.1%.[1] The total run time was slightly over 2 minutes per sample.[1]

Method 2: LC-MS/MS for Bioequivalence Study

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract.

  • Chromatography: Liquid chromatography was used for separation.[2]

  • Detection: Tandem mass spectrometry (MS/MS) was used for detection.[2]

  • Key Validation Findings: The calibration curve was linear over the concentration range of 0.050-6.0 ng/mL. Both intra-batch and inter-batch relative standard deviations were less than 15%.[2]

Method 3: LC-MS/MS with Solid-Phase Extraction

  • Sample Preparation: Solid-phase extraction was used for sample preparation, which yielded a recovery of 69.3% for this compound.[3]

  • Chromatography: An HPLC system (Schimadzu) with a Hypurity Advance column (50 x 4.6 mm, 5-μm) was used. The mobile phase consisted of a mixture of solution A and B in a 90:10 ratio, with a flow rate of 1 mL/min.[3]

  • Detection: An AB SCIEX API-4000 triple quadrupole mass spectrometer was operated in positive ion mode with a turbo ion spray interface.[3]

  • Key Validation Findings: The method was validated over a range of 100-11,000 pg/mL. The accuracy at the LLOQ was 99.9%, and the precision was 5.1%.[3] The retention time for this compound was 0.52 minutes.[3]

Method 4: LC-MS/MS with Liquid-Liquid Extraction

  • Sample Preparation: Liquid-liquid extraction with ethyl ether was performed for sample preparation.[4]

  • Chromatography: A CAPCELL PAK C18 column (50 mm x 2.0mm, 5 µm) was used for chromatographic separation. The mobile phase consisted of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20).[4]

  • Detection: A Sciex API3000 was used for detection with positive ion electrospray tandem mass spectrometry.[4]

  • Key Validation Findings: The method had a calibration curve range of 0.05-10 ng/mL.[4]

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method.

Bioanalytical_Method_Validation cluster_stability Stability Studies A Method Development B Selectivity & Specificity A->B C Linearity & Range B->C D Accuracy & Precision C->D E Lower Limit of Quantification (LLOQ) D->E F Stability E->F G Method Validation Report F->G F1 Freeze-Thaw F2 Short-Term (Bench-Top) F3 Long-Term F4 Stock Solution

Caption: Workflow for bioanalytical method validation.

References

Bridging the Analytical Gap: A Comparative Guide to Cross-Validation of 3-Hydroxydesloratadine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxydesloratadine, the primary active metabolite of desloratadine, is critical in pharmacokinetic and bioequivalence studies. When these studies involve multiple laboratories, ensuring the interchangeability of analytical data through rigorous cross-validation is paramount. This guide provides a comprehensive comparison of published bioanalytical methods for this compound, focusing on the key performance characteristics and experimental protocols necessary for successful inter-laboratory cross-validation.

Quantitative Performance Comparison

Cross-validation aims to demonstrate that different analytical methods or the same method at different laboratories can produce comparable results. The acceptance criteria for this comparison are often based on the established parameters of accuracy and precision. Below is a summary of performance data from various validated LC-MS/MS assays for this compound, which can serve as a benchmark for inter-laboratory comparisons.

ParameterMethod 1Method 2[1]Method 3[2]Method 4[3]General Acceptance Criteria[4]
Analyte This compoundThis compoundThis compoundThis compoundN/A
Linear Range 0.05-10 ng/mL0.025-10 ng/mL100-11,000 pg/mL0.05-10 ng/mLN/A
Inter-run Accuracy (%) Not explicitly stated>94.0%99.9% (at LLOQ)Not explicitly stated85.0% - 115.0% (80-120% for LLOQ)
Inter-run Precision (%CV) Not explicitly stated3.1% - 11.1%5.1% (at LLOQ)Not explicitly stated≤15.0% (≤20.0% for LLOQ)
Extraction Method Liquid-Liquid ExtractionSolid Phase ExtractionSolid Phase ExtractionLiquid-Liquid ExtractionN/A
Internal Standard [(2)H(4)]3-OH desloratadineNot specifiedDeutrated desloratadine (DESD5)[(2)H(4)]3-OH desloratadineN/A

Experimental Protocols: A Closer Look

Detailed and harmonized experimental protocols are the foundation of successful cross-validation. Below are summaries of methodologies from published assays, highlighting the critical parameters that require careful consideration when transferring or comparing methods between laboratories.

Method 1: LC-MS/MS with Liquid-Liquid Extraction[3]
  • Sample Preparation: Liquid-liquid extraction with ethyl ether.

  • Chromatography:

    • Column: CAPCELL PAK C18, 50 mm x 2.0mm, 5 µm.

    • Mobile Phase: 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v).

  • Mass Spectrometry:

    • Instrument: Sciex API3000.

    • Ionization: Positive ion electrospray.

  • Internal Standard: [(2)H(4)]3-OH desloratadine.

Method 2: UPLC-MS/MS with Solid Phase Extraction[1]
  • Sample Preparation: 96-well solid phase extraction.

  • Chromatography: Ultra High-Pressure Liquid Chromatography (UPLC).

  • Mass Spectrometry: Tandem mass spectrometry.

  • Key Feature: A short run time of just over 2 minutes per sample.

Method 3: LC-MS/MS with Solid Phase Extraction[2]
  • Sample Preparation: Solid-phase extraction.

  • Chromatography:

    • Column: Hypurity Advance, 50 x 4.6 mm, 5-μm particle size.

    • Mobile Phase: A mixture of solution A and B (90:10) with a flow rate of 1 ml/min.

  • Mass Spectrometry:

    • Instrument: AB SCIEX API-4000 triple quadrupole.

    • Ionization: Positive ion mode with turbo ion spray.

  • Internal Standard: Deutrated desloratadine (DESD5).

Visualizing the Cross-Validation Workflow

The process of cross-validating bioanalytical methods between laboratories follows a structured workflow to ensure data comparability. This process is essential when data from different sites will be combined for a regulatory submission.[5][6]

G cluster_labA Laboratory A cluster_labB Laboratory B labA_method Validated Bioanalytical Method labA_QCs Prepare QC Samples (Low, Mid, High) labA_method->labA_QCs labA_analysis Analyze QC Samples labA_QCs->labA_analysis labA_data Generate Data Set A labA_analysis->labA_data compare Statistical Comparison of Data Sets labA_data->compare labB_method Validated Bioanalytical Method labB_QCs Prepare QC Samples (From the same batch as Lab A) labB_method->labB_QCs labB_analysis Analyze QC Samples labB_QCs->labB_analysis labB_data Generate Data Set B labB_analysis->labB_data labB_data->compare decision Acceptance Criteria Met? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Workflow for Inter-Laboratory Cross-Validation of Bioanalytical Methods.

Best Practices for Cross-Validation

Regulatory bodies such as the FDA and EMA provide guidelines for bioanalytical method validation and cross-validation.[6][7] Adherence to these guidelines is crucial for ensuring data integrity and regulatory acceptance.

  • When to Perform Cross-Validation: Cross-validation is necessary when data from different laboratories, or from different analytical methods within the same study, will be combined.[5][6]

  • Samples for Cross-Validation: Both spiked quality control (QC) samples and incurred (study) samples should be used for the comparison.[8]

  • Acceptance Criteria: The mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[4] For the lower limit of quantification (LLOQ), the accuracy should be within 80.0% to 120.0%, and the precision should not exceed 20.0%.[4]

  • Statistical Approach: The recently adopted ICH M10 guideline suggests a statistical assessment to measure bias between methods, moving beyond a simple comparison of QC sample results.[5]

By carefully considering the experimental protocols, comparing key performance parameters, and following a structured cross-validation workflow, researchers can ensure the reliability and comparability of this compound bioanalytical data across different laboratories. This diligence is fundamental to the integrity of clinical and preclinical research and ultimately contributes to the successful development of new therapies.

References

A Comparative Analysis of 3-Hydroxydesloratadine and Desloratadine Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of desloratadine and its primary active metabolite, 3-hydroxydesloratadine, for researchers, scientists, and drug development professionals. Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine widely used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. It is the major active metabolite of loratadine. Upon administration, desloratadine is extensively metabolized in the liver to this compound, which also possesses biological activity. This guide summarizes their comparative pharmacology, supported by available experimental data and detailed experimental protocols.

Pharmacological Activity and Receptor Binding

Desloratadine is a selective peripheral histamine H1-receptor inverse agonist, meaning it binds to the H1 receptor to stabilize it in an inactive state, thereby blocking the actions of histamine. This mechanism alleviates the symptoms of allergic reactions. Desloratadine exhibits high affinity for the H1 receptor, with reported Ki values ranging from 0.4 nM to 0.87 nM.

While this compound is recognized as an active metabolite, specific quantitative data on its H1 receptor binding affinity (Ki or IC50 values) and its in vivo antihistaminic potency relative to desloratadine are not extensively detailed in publicly available literature. One source suggests that this compound demonstrates less activity than the parent compound, desloratadine. However, without direct comparative quantitative data, a definitive assessment of its relative contribution to the overall clinical efficacy of desloratadine remains to be fully elucidated.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data for desloratadine and this compound.

Table 1: Comparative Pharmacokinetic Parameters
ParameterDesloratadineThis compoundReference(s)
Plasma Protein Binding 83% - 87%85% - 89%
Elimination Half-Life (t½) ~27 hours~27 hours
Table 2: Histamine H1 Receptor Binding Affinity of Desloratadine
CompoundReceptorReported KiReference(s)
DesloratadineHuman Histamine H10.4 nM - 0.87 nM
This compoundHuman Histamine H1Data not available

Experimental Protocols

For researchers aiming to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Histamine H1 Receptor Binding Assay (In Vitro)

This assay determines the binding affinity of a test compound for the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of desloratadine and this compound to the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • [3H]-mepyramine (radioligand).

  • Test compounds: Desloratadine, this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the H1 receptor-expressing cells in assay buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh assay buffer.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the unlabeled test compounds (desloratadine or this compound).

  • Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Suppression (In Vivo)

This model assesses the in vivo antihistaminic activity of a compound in human subjects.

Objective: To compare the efficacy of desloratadine and this compound in suppressing histamine-induced skin reactions.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers.

Procedure:

  • Baseline Measurement: Induce a wheal and flare response by administering a fixed concentration of histamine via skin prick test on the forearm of each subject. Measure the size of the wheal and flare.

  • Drug Administration: Administer a single oral dose of the test compound (desloratadine or this compound) or placebo.

  • Post-Dose Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), repeat the histamine skin prick test at a different site on the forearm and measure the resulting wheal and flare size.

  • Data Analysis: Compare the percentage inhibition of the wheal and flare areas by the active treatments relative to placebo at each time point.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

metabolic_pathway Desloratadine Desloratadine Desloratadine_NGlucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_NGlucuronide UGT2B10 Hydroxydesloratadine_NGlucuronide This compound N-glucuronide Desloratadine_NGlucuronide->Hydroxydesloratadine_NGlucuronide CYP2C8 Hydroxydesloratadine This compound Hydroxydesloratadine_NGlucuronide->Hydroxydesloratadine Non-enzymatic d deconjugation experimental_workflow cluster_invitro In Vitro: H1 Receptor Binding Assay cluster_invivo In Vivo: Wheal & Flare Suppression Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Radioactivity Quantification Filtration->Quantification Data_Analysis_invitro IC50 & Ki Determination Quantification->Data_Analysis_invitro Baseline Baseline Histamine Skin Prick Test Drug_Admin Drug Administration Baseline->Drug_Admin Post_Dose Post-Dose Histamine Skin Prick Tests Drug_Admin->Post_Dose Data_Analysis_invivo Analysis of Wheal & Flare Inhibition Post_Dose->Data_Analysis_invivo

A Comparative Analysis of the Antihistamine Effects of 3-Hydroxydesloratadine and Other Desloratadine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihistamine effects of 3-hydroxydesloratadine, the major active metabolite of desloratadine, with its parent compound and other relevant antihistamines. The information is supported by available experimental data to aid in research and drug development.

Introduction

Desloratadine, a second-generation antihistamine, is the major active metabolite of loratadine.[1] It exerts its effects by acting as a selective inverse agonist at the peripheral histamine H1 receptor.[2] Upon oral administration, desloratadine is extensively metabolized in the liver, primarily to this compound, which is also considered an active metabolite.[3][4] This guide focuses on comparing the antihistamine properties of this compound to desloratadine and its precursor, loratadine, based on available scientific literature.

Data Presentation: In Vitro Antihistamine Activity

The following tables summarize the quantitative data on the in vitro antihistamine activity of desloratadine and related compounds. It is important to note that direct comparative studies providing a specific H1 receptor binding affinity (Ki) for this compound are limited in the public domain. One study has indicated that this compound exhibits less activity than desloratadine, though specific quantitative data was not provided.[5]

Table 1: Histamine H1 Receptor Binding Affinity (Ki)

CompoundH1 Receptor Binding Affinity (Ki) [nM]Species/Cell LineReference(s)
Desloratadine0.4 - 1.1Human (recombinant)[6][7]
Loratadine16 - 231Human (recombinant)[7]
This compoundData not available in cited literature--

Table 2: Functional Antihistamine Potency (IC50)

CompoundFunctional AssayIC50 [nM]Cell LineReference(s)
DesloratadineInhibition of histamine-induced NF-κB activityPotency rank: Desloratadine > cetirizine > pyrilamine > loratadine > fexofenadineCOS-7 cells[8]
DesloratadineInhibition of histamine-stimulated calcium influx (Kb)0.2CHO-H1 cells[6]
This compoundData not available in cited literature---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H1 receptor.

Materials:

  • Cell membranes from a cell line expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293 cells).

  • Radioligand: Typically [³H]-mepyramine.

  • Test compounds (e.g., desloratadine, this compound).

  • Non-labeled H1 antagonist for determining non-specific binding (e.g., mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-mepyramine) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Wheal-and-Flare Test

This clinical test assesses the in vivo antihistamine activity of a drug by measuring its ability to suppress the cutaneous reaction to histamine.

Objective: To evaluate the in vivo efficacy and duration of action of an antihistamine.

Procedure:

  • Subject Selection: Healthy volunteers or patients with allergies are enrolled.

  • Baseline Measurement: Before drug administration, a baseline histamine response is established by intradermal injection or skin prick test with a standard histamine solution. The resulting wheal (swelling) and flare (redness) are measured.

  • Drug Administration: A single dose of the antihistamine or placebo is administered orally.

  • Post-Dose Measurements: At various time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine challenge is repeated at a different skin site. The size of the wheal and flare is measured at each time point.

  • Data Analysis: The percentage inhibition of the wheal and flare response compared to baseline is calculated for each time point. The onset of action, maximum effect, and duration of action of the antihistamine are determined.

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability, NF-κB activation) Ca2_release->Cellular_Response PKC->Cellular_Response Antihistamine Antihistamine (e.g., Desloratadine) Antihistamine->H1R Binds & Inhibits

Caption: A diagram illustrating the histamine H1 receptor signaling cascade.

Experimental Workflow for Comparing Antihistamine Effects

G Experimental Workflow for Comparing Antihistamine Effects cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Receptor_Binding H1 Receptor Binding Assay (Radioligand Competition) Ki_Value Determine Ki Value (Binding Affinity) Receptor_Binding->Ki_Value Functional_Assay Functional Assays (e.g., Calcium Flux, NF-κB) IC50_Value Determine IC50 Value (Functional Potency) Functional_Assay->IC50_Value Data_Comparison Data Comparison and Analysis Ki_Value->Data_Comparison IC50_Value->Data_Comparison Animal_Models Animal Models (e.g., Guinea Pig Asthma) ED50_Value Determine ED50 Value (In Vivo Efficacy) Animal_Models->ED50_Value Human_Studies Human Clinical Studies (e.g., Wheal-and-Flare) Clinical_Efficacy Assess Clinical Efficacy (Symptom Reduction) Human_Studies->Clinical_Efficacy ED50_Value->Data_Comparison Clinical_Efficacy->Data_Comparison Test_Compounds Test Compounds (Desloratadine, this compound, etc.) Test_Compounds->Receptor_Binding Test_Compounds->Functional_Assay Test_Compounds->Animal_Models Test_Compounds->Human_Studies

Caption: A workflow for the comprehensive comparison of antihistamine effects.

References

A Comparative Guide to CYP2C8 Probe Substrates: Validating 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-hydroxydesloratadine as a potential probe substrate for cytochrome P450 2C8 (CYP2C8) activity against established alternatives, including amodiaquine, pioglitazone, and repaglinide. The objective is to present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate probe for in vitro and in vivo drug-drug interaction studies.

Executive Summary

The formation of this compound, the major human metabolite of the long-acting antihistamine desloratadine, is catalyzed by CYP2C8.[1][2] A unique characteristic of this metabolic pathway is the obligatory initial N-glucuronidation of desloratadine by UGT2B10, making the overall reaction a sequential, multi-enzyme process.[1][2][3][4] This guide evaluates the kinetic parameters and experimental protocols for this compound formation and compares them with those of widely accepted CYP2C8 probe substrates.

Data Presentation: Comparison of CYP2C8 Probe Substrates

The following tables summarize the key in vitro kinetic parameters for the formation of this compound and the metabolism of alternative CYP2C8 probe substrates.

Table 1: In Vitro Kinetic Parameters for this compound Formation

SystemKm (μM)Vmax (pmol/min/106 cells)Reference
Cryopreserved Human Hepatocytes1.61.3[1][3]

Table 2: In Vitro Kinetic Parameters for Alternative CYP2C8 Probe Substrates

SubstrateSystemKm (μM)VmaxReference
Amodiaquine (N-deethylation)Human Liver Microsomes2.41462 pmol/min/mg protein[5]
Recombinant CYP2C81.22.6 pmol/min/pmol CYP2C8[5]
Pioglitazone (M-IV formation)Human Liver Microsomes67 ± 25190 ± 121 pmol/min/mg protein[6]
Repaglinide (4'-hydroxylation)Human Liver Microsomes10.2Not Reported[7]
Recombinant CYP2C85.4Not Reported[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the experimental protocols for assessing CYP2C8 activity using this compound and alternative probe substrates.

Protocol 1: Determination of this compound Formation Kinetics in Cryopreserved Human Hepatocytes

1. Materials:

  • Cryopreserved human hepatocytes (CHHs)
  • Desloratadine
  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
  • UDP-glucuronic acid (UDPGA)
  • Incubation buffer (e.g., Krebs-Henseleit buffer)
  • Quenching solution (e.g., ice-cold acetonitrile)
  • Analytical standards for this compound

2. Incubation:

  • Thaw and prepare CHHs according to the supplier's protocol.
  • Pre-incubate hepatocytes (e.g., 1 x 106 cells/mL) in incubation buffer at 37°C for 5 minutes.
  • Initiate the reaction by adding a range of desloratadine concentrations (e.g., 0.1 to 30 μM) and cofactors (NADPH and UDPGA).
  • Incubate for a predetermined linear time (e.g., 2 hours) at 37°C with gentle shaking.

3. Sample Processing and Analysis:

  • Terminate the reaction by adding an equal volume of quenching solution.
  • Centrifuge to pellet the protein and collect the supernatant.
  • Analyze the formation of this compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the rate of this compound formation against the desloratadine concentration.
  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) using non-linear regression analysis.

Protocol 2: In Vitro CYP2C8 Inhibition Assay using Amodiaquine in Human Liver Microsomes

1. Materials:

  • Pooled human liver microsomes (HLMs)
  • Amodiaquine
  • NADPH regenerating system
  • Potassium phosphate buffer (pH 7.4)
  • Test compound (potential inhibitor)
  • Positive control inhibitor (e.g., Montelukast)
  • Quenching solution
  • Analytical standards for N-desethylamodiaquine

2. Incubation:

  • Pre-warm HLMs (e.g., 0.1 mg/mL protein) in potassium phosphate buffer at 37°C for 5 minutes.
  • Add the test compound at various concentrations and pre-incubate for 5-10 minutes.
  • Initiate the reaction by adding amodiaquine (at a concentration near the Km, e.g., 2.4 μM) and the NADPH regenerating system.
  • Incubate for a linear time (e.g., 10-30 minutes) at 37°C.

3. Sample Processing and Analysis:

  • Terminate the reaction with a quenching solution.
  • Centrifuge and analyze the supernatant for N-desethylamodiaquine formation by LC-MS/MS.

4. Data Analysis:

  • Calculate the percent inhibition of N-desethylamodiaquine formation at each concentration of the test compound.
  • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Mandatory Visualizations

Metabolic Pathway of Desloratadine

metabolic_pathway Desloratadine Desloratadine Desloratadine_Glucuronide Desloratadine-N-glucuronide Desloratadine->Desloratadine_Glucuronide UGT2B10 Hydroxydesloratadine This compound Desloratadine_Glucuronide->Hydroxydesloratadine CYP2C8

Caption: Metabolic activation of desloratadine to this compound.

Experimental Workflow for CYP2C8 Probe Substrate Validation

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Incubation Incubation with Human Liver Microsomes or Hepatocytes Kinetic_Analysis Michaelis-Menten Kinetic Analysis Incubation->Kinetic_Analysis Inhibition_Assay Inhibition Assays with Known CYP2C8 Inhibitors Incubation->Inhibition_Assay Correlation_Analysis Correlation with known CYP2C8 marker activities Incubation->Correlation_Analysis PK_Study Pharmacokinetic Study in Healthy Volunteers Correlation_Analysis->PK_Study Promising Candidate DDI_Study Drug-Drug Interaction Study with a CYP2C8 Inhibitor (e.g., Gemfibrozil) PK_Study->DDI_Study Phenotyping Phenotyping in different CYP2C8 genotypes PK_Study->Phenotyping Start Start: Candidate Probe Start->Incubation

Caption: General workflow for the validation of a novel CYP2C8 probe substrate.

Comparison and Discussion

This compound as a CYP2C8 Probe:

The formation of this compound is highly dependent on CYP2C8 activity, as demonstrated by strong inhibition with the CYP2C8 inhibitor gemfibrozil glucuronide (91% inhibition) and robust correlation with other CYP2C8 marker activities.[1] The Km value of 1.6 μM in human hepatocytes suggests a high affinity of the intermediate (desloratadine-N-glucuronide) for CYP2C8.[1][3]

A significant consideration is the prerequisite glucuronidation step by UGT2B10.[1][2][3][4] This makes the overall reaction an indicator of the combined activity of both UGT2B10 and CYP2C8. In vitro systems must be competent for both conjugation and oxidation (e.g., hepatocytes or S9 fractions supplemented with both NADPH and UDPGA) to observe the formation of this compound.[1] This complexity could be a disadvantage when seeking a direct and selective measure of CYP2C8 activity.

Comparison with Alternative Probes:

  • Amodiaquine: N-deethylation of amodiaquine is a well-established and specific marker for CYP2C8 activity.[5][8] It exhibits high affinity (Km of 1.2-2.4 μM) and a high turnover rate, making it a sensitive in vitro probe.[5] However, amodiaquine itself can be bioactivated to reactive metabolites, which may be a consideration in some experimental systems.[9]

  • Pioglitazone: This anti-diabetic drug is primarily metabolized by CYP2C8 to its M-IV metabolite.[4][10][11] While used as a clinical probe, its in vitro Km is considerably higher (around 67 μM) than that of amodiaquine or the apparent Km for this compound formation, suggesting lower affinity.[6] Metabolism by other CYPs, such as CYP3A4, also contributes to its clearance, which can complicate the interpretation of results.[11]

  • Repaglinide: Repaglinide is another clinically relevant CYP2C8 substrate.[2][12] Its metabolism is mediated by both CYP2C8 and CYP3A4.[13][14][15] The formation of the 4'-hydroxy metabolite is primarily attributed to CYP2C8.[7] The dual metabolism can be a confounding factor, although the M4 metabolic pathway has been proposed as a specific CYP2C8 probe.[16]

Conclusion

This compound represents a novel and interesting potential probe for CYP2C8 activity. Its formation is highly sensitive to CYP2C8 inhibition. However, the obligatory preceding glucuronidation step by UGT2B10 makes it a probe of a sequential metabolic pathway rather than a direct measure of CYP2C8 catalytic activity alone. For studies requiring a direct and highly specific in vitro assessment of CYP2C8, amodiaquine remains a strong candidate due to its high affinity and specificity. For clinical studies, while this compound formation could be a sensitive marker, the influence of UGT2B10 activity and genetics would need to be carefully considered. Pioglitazone and repaglinide are established clinical probes, but their metabolism by other CYP enzymes necessitates careful experimental design and data interpretation. The choice of a CYP2C8 probe substrate should, therefore, be guided by the specific requirements of the study, considering the experimental system (in vitro vs. in vivo) and the need to dissect the activity of CYP2C8 from other metabolic pathways.

References

A Comparative Guide to the Pharmacokinetics of Desloratadine and its Active Metabolite, 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the second-generation antihistamine, desloratadine, and its primary active metabolite, 3-hydroxydesloratadine. The information presented is supported by experimental data to aid in research and drug development.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for desloratadine and this compound in healthy adults following oral administration of desloratadine. These values represent the mean findings from various clinical studies.

Pharmacokinetic ParameterDesloratadineThis compound
Tmax (Time to Peak Plasma Concentration) ~3 hours~4.76 hours
Cmax (Peak Plasma Concentration) ~4 ng/mL~1.99 ng/mL
AUC (Area Under the Curve) ~56.9 ng·hr/mL~32.3 ng·hr/mL
Elimination Half-Life (t½) ~27 hours~36 hours
Plasma Protein Binding 82% to 87%85% to 89%

Metabolic Pathway of Desloratadine

Desloratadine is extensively metabolized in the liver to its active metabolite, this compound. This biotransformation is a multi-step process involving initial N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation via CYP2C8, and subsequent non-enzymatic deconjugation to form this compound.[1]

Desloratadine Metabolism Desloratadine Desloratadine Desloratadine_NGlucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_NGlucuronide UGT2B10 Hydroxydesloratadine_NGlucuronide This compound N-glucuronide Desloratadine_NGlucuronide->Hydroxydesloratadine_NGlucuronide CYP2C8 Hydroxydesloratadine This compound Hydroxydesloratadine_NGlucuronide->Hydroxydesloratadine Non-enzymatic deconjugation

Metabolic pathway of desloratadine to this compound.

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of desloratadine and this compound in healthy adult volunteers. This protocol is a synthesis of methodologies reported in various clinical trials.

1. Study Design: An open-label, single-dose, two-period crossover study is a common design.[2] A washout period of at least 14 days between dosing periods is necessary due to the long elimination half-life of desloratadine.[3]

2. Study Population: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers are typically recruited.[2] Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, which includes a physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

3. Dosing and Administration: A single oral dose of 5 mg desloratadine is administered to fasting subjects.[4] The drug is typically given with a standardized volume of water.

4. Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose, such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[5] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method: The concentrations of desloratadine and this compound in plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is used to isolate the analytes from the plasma matrix.[1][6]

  • Chromatographic Separation: Separation is achieved on a C18 analytical column with a suitable mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[6][7]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.[6] Deuterated internal standards for both desloratadine and this compound are used to ensure accuracy and precision.[6]

  • Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines.[1]

6. Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUCt), AUC from time zero to infinity (AUCinf), and elimination half-life (t½) are calculated from the plasma concentration-time data for both desloratadine and this compound using non-compartmental methods.

Summary of Comparative Pharmacokinetics

Desloratadine is rapidly absorbed, reaching peak plasma concentrations at approximately 3 hours post-administration.[8] Its major active metabolite, this compound, appears in the plasma more slowly, with a Tmax of about 4.76 hours.[4] The peak concentration of the parent drug is roughly double that of its metabolite.[4]

Both compounds are highly bound to plasma proteins.[9] Desloratadine has an elimination half-life of approximately 27 hours, which supports once-daily dosing.[4] The elimination half-life of this compound is longer, at around 36 hours.[4]

It is important to note that a subset of the population, known as "poor metabolizers," exhibits a decreased ability to form this compound.[10] In these individuals, the exposure to desloratadine is significantly increased.[10]

This guide provides a foundational understanding of the comparative pharmacokinetics of desloratadine and this compound. For more in-depth information, researchers are encouraged to consult the primary literature cited.

References

Establishing Reference Standards for 3-Hydroxydesloratadine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key considerations for establishing a reference standard for 3-hydroxydesloratadine, a major active metabolite of the second-generation antihistamine, desloratadine. As the primary metabolite, a well-characterized reference standard is crucial for pharmacokinetic studies, bioequivalence testing, and impurity profiling in drug development and quality control.

Performance Comparison of this compound Reference Standards

Establishing a reliable reference standard for this compound is paramount for accurate analytical measurements. While direct head-to-head performance data from various commercial suppliers is not publicly available, a comparison can be framed based on the critical quality attributes typically presented in a Certificate of Analysis (CoA). Researchers should request and scrutinize CoAs from potential suppliers before procurement.

Key comparative parameters include:

  • Purity: Determined by a high-resolution chromatographic technique like HPLC or UPLC. A higher purity value indicates fewer impurities that could interfere with analytical assays.

  • Identity Confirmation: Verified through methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should provide data confirming the molecular weight and structure.

  • Assay: The certified concentration of the analyte, often determined by a mass balance approach or quantitative NMR (qNMR). This value is critical for accurate quantification in assays.

  • Solubility Information: Details on suitable solvents and concentrations are vital for preparing stock and working solutions.[1]

  • Storage Conditions: Recommended storage temperature to ensure the long-term stability of the standard.[1][2]

  • Traceability: Information linking the standard to pharmacopeial standards (e.g., USP, EP) where available.

Below is a comparative table outlining the typical specifications to evaluate when selecting a this compound reference standard.

FeatureSupplier A (Illustrative)Supplier B (Illustrative)Key Consideration for Researchers
Purity (HPLC) ≥98%[1]>90%[2]Higher purity is generally preferred to minimize interference from related substances.
Identity Confirmation Conforms to structure (¹H-NMR, MS)[2]¹H-NMR and MS data providedEnsure the provided spectral data unequivocally confirms the structure of this compound.
Physical Appearance Crystalline solid[1]Off-white to pale yellow solidConsistency in physical appearance can be an initial indicator of purity and consistency.
Molecular Formula C₁₉H₁₉ClN₂O[1][2]C₁₉H₁₉ClN₂O[1][2]Should be consistent with the known chemical structure.
Molecular Weight 326.8 g/mol [1][2]330.8 (for deuterated)[2]Must match the theoretical molecular weight of the compound.
Solubility Soluble in DMSO and DMF[1]Information provided upon requestCritical for preparing accurate and stable analytical solutions.
Storage Conditions -20°C[1]2-8°C[2]Adherence to recommended storage is crucial for maintaining the integrity of the standard over time.

Alternatives to this compound Reference Standard

For certain applications, such as the development of analytical methods for desloratadine and its related substances, other compounds can serve as alternative or complementary reference materials. These include:

  • Desloratadine: The parent drug is a primary reference point for method development and impurity profiling.[3]

  • Deuterated this compound (3-Hydroxy Desloratadine-d4): This stable isotope-labeled version is an ideal internal standard for quantitative LC-MS/MS bioanalysis, as it co-elutes with the analyte but is distinguishable by mass.[2]

  • Other Desloratadine Metabolites and Impurities: Compounds like N-formyl desloratadine or other hydroxylated derivatives can be used to assess the specificity and separating power of a chromatographic method.

Experimental Protocols

Synthesis and Purification of this compound

A multi-step synthesis of this compound has been reported, starting from 3-methyl pyridine.[4][5] The final step involves the deprotection of a methoxy group to yield the hydroxyl moiety.

Illustrative Final Deprotection Step:

  • Reaction Setup: To a solution of 3-methoxy desloratadine in anhydrous dichloromethane (CH₂Cl₂) at -20°C, add boron tribromide (BBr₃) in CH₂Cl₂ dropwise under an inert atmosphere.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.[5]

  • Quenching: Cool the reaction mixture in an ice/salt bath and carefully quench with a concentrated aqueous ammonia solution to a pH of 6.[5]

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with a mixture of chloroform and methanol (9:1 v/v).[5]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mobile phase of CH₂Cl₂/MeOH/MeOH saturated with gaseous ammonia (8:1:1 v/v/v) to yield this compound as a light yellow solid.[5]

Purification by Preparative HPLC:

For achieving high purity, preparative HPLC is a powerful technique.[6][7][8]

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions for the quantity of material to be purified.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 245 nm or 291 nm).[1]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified solid.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: XDB-C18, 5 µm, 4.6 x 150 mm.[5]

  • Mobile Phase: A mixture of methanol and 10 mmol/L sodium dihydrogen phosphate (NaH₂PO₄) in a 55:45 ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at an appropriate wavelength.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification:

This technique is highly sensitive and specific, making it ideal for bioanalytical applications.[9][10][11][12]

  • Chromatographic Separation:

    • Column: C18 column (e.g., 2 x 50 mm).[9]

    • Mobile Phase: A gradient elution using a mixture of 10 mM ammonium formate in water with 0.2% formic acid (Mobile Phase B) and 10 mM ammonium formate in methanol with 0.2% formic acid (Mobile Phase A).[9]

    • Flow Rate: 250 µL/min.[9]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).[9][10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transition for this compound: m/z 327.2 → m/z 275.1.[9]

    • MRM Transition for Desloratadine (for comparison): m/z 311.2 → m/z 259.1.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H-NMR and ¹³C-NMR are essential for the definitive structural elucidation of the reference standard.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CD₃OD).[5]

  • Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[5]

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks should be consistent with the proposed structure of this compound. For example, reported ¹H-NMR data in CD₃OD (300 MHz) shows characteristic signals at δ 7.88 (d, J=1.5 Hz, 1H), 7.08-7.24 (m, 3H), and 7.03 (d, J=1.5 Hz, 1H).[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_certification Certification & Documentation start Starting Materials synthesis Multi-step Chemical Synthesis start->synthesis purification Column Chromatography / Preparative HPLC synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC) identity->purity assay Assay Determination (qNMR / Mass Balance) purity->assay coa Certificate of Analysis Generation assay->coa stability Stability Studies coa->stability standard Certified Reference Standard stability->standard

Caption: Workflow for Establishing a this compound Reference Standard.

histamine_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Desloratadine Desloratadine / this compound Desloratadine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Response Allergic Response (Inflammation, etc.) PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Desloratadine.

References

A Comparative Guide to Bioequivalence Studies Featuring 3-Hydroxydesloratadine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the bioequivalence of generic drug products to their brand-name counterparts is a critical step in the regulatory approval process. In the case of desloratadine, an active metabolite of loratadine and a widely used antihistamine, bioequivalence studies are mandated to include the measurement of its major active metabolite, 3-hydroxydesloratadine.[1][2] This guide provides a comprehensive comparison of bioequivalence studies involving this compound, complete with experimental data, detailed protocols, and visual workflows.

Comparative Pharmacokinetic Data

A key aspect of bioequivalence is the statistical comparison of pharmacokinetic (PK) parameters between a test and a reference product. A randomized, open-label, four-sequence, single-dose crossover study conducted in 56 healthy Chinese subjects provides a relevant example of such a comparison. The study aimed to demonstrate bioequivalence between a test desloratadine tablet and the reference product, AERIUS® (5mg).[3][4][5][6]

The results indicated that the mean serum concentration-time curves for both desloratadine and its metabolite, this compound, were similar for the test and reference products.[3][4][5] For a formal bioequivalence assessment, the 90% confidence intervals (CIs) for the geometric mean ratios of the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) must fall within the range of 80-125%.[3][4][5] In this study, these criteria were met for both desloratadine and this compound, establishing the bioequivalence of the two formulations.[3][4][5]

Below is a summary of the pharmacokinetic parameters from the aforementioned study:

AnalytePharmacokinetic ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)90% Confidence Interval for Geometric Mean Ratio
Desloratadine Cmax (ng/mL)4.88 ± 1.834.85 ± 1.9395.8 - 105.2
AUC0-t (ng·h/mL)91.3 ± 46.590.8 ± 47.997.3 - 103.6
AUC0-∞ (ng·h/mL)102.1 ± 55.4101.8 ± 57.297.2 - 103.8
This compound Cmax (ng/mL)2.01 ± 0.682.04 ± 0.7294.7 - 102.5
AUC0-t (ng·h/mL)46.8 ± 19.547.3 ± 20.396.5 - 102.3
AUC0-∞ (ng·h/mL)54.9 ± 23.855.8 ± 24.996.1 - 102.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline a typical experimental protocol for a desloratadine bioequivalence study, including the analytical method for measuring desloratadine and this compound.

Bioequivalence Study Protocol

A standard bioequivalence study for desloratadine is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study under fasting conditions.[1]

  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are enrolled. The number of subjects is determined by statistical power analysis to ensure the ability to detect significant differences if they exist. For instance, the cited study enrolled 56 subjects.[3][5]

  • Study Design: A crossover design is employed where each subject receives both the test and reference products in a randomized sequence, separated by a washout period. Given the long half-life of desloratadine, an adequate washout period (e.g., 14 days) is essential.[7][8]

  • Dosing: A single oral dose of the desloratadine formulation (e.g., 5 mg tablet) is administered with a standardized volume of water after an overnight fast of at least 10 hours.[7]

  • Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant at predose (0 hours) and at multiple time points post-dose to accurately characterize the plasma concentration-time profile. Typical sampling times might be 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 24, 48, 72, 96, and 120 hours after dosing.

  • Pharmacokinetic Analysis: Plasma concentrations of desloratadine and this compound are determined using a validated analytical method. Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) are calculated from the plasma concentration-time data for both analytes.

  • Statistical Analysis: The primary pharmacokinetic parameters (Cmax and AUC) are log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated.

Analytical Method: LC-MS/MS for Desloratadine and this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of desloratadine and this compound in human plasma.[9][10]

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction method is used to isolate the analytes from the plasma matrix.[9][10][11] For SPE, a common approach involves preconditioning an SPE plate, applying the plasma sample, washing away interferences, and eluting the analytes.[11]

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 analytical column using a gradient or isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate).[9][10][11]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. The analytes are ionized using an electrospray ionization (ESI) source in the positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for desloratadine (e.g., m/z 311.2 → 259.1) and this compound (e.g., m/z 327.2 → 275.1).[11] Deuterated internal standards are used to ensure accuracy and precision.[10]

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.[9]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of desloratadine and a typical workflow for a bioequivalence study.

metabolic_pathway Desloratadine Desloratadine Desloratadine_NGlucuronide Desloratadine N-glucuronide Desloratadine->Desloratadine_NGlucuronide UGT2B10 Hydroxydesloratadine_NGlucuronide This compound N-glucuronide Desloratadine_NGlucuronide->Hydroxydesloratadine_NGlucuronide CYP2C8 Hydroxydesloratadine This compound (Active Metabolite) Hydroxydesloratadine_NGlucuronide->Hydroxydesloratadine Non-enzymatic deconjugation

Caption: Metabolic pathway of desloratadine to this compound.[12]

bioequivalence_workflow cluster_study_conduct Study Conduct cluster_analysis Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization to Treatment Sequence Subject_Recruitment->Randomization Dosing_Period1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period1->Blood_Sampling Dosing_Period2 Period 2: Dosing (Alternate Product) Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Sample_Analysis LC-MS/MS Analysis of Desloratadine & 3-OH-Desloratadine Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: A typical experimental workflow for a crossover bioequivalence study.

References

A Comparative Guide to Analytical Platforms for 3-Hydroxydesloratadine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical platforms and methodologies for the quantitative analysis of 3-hydroxydesloratadine, a primary active metabolite of desloratadine. The selection of an appropriate analytical technique is critical for pharmacokinetic, bioequivalence, and clinical studies. This document summarizes key performance data from published literature and outlines the experimental protocols to aid in the selection of the most suitable platform for your research needs.

Overview of Analytical Approaches

The determination of this compound in biological matrices, predominantly human plasma, is most commonly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for quantifying the low concentrations typical in clinical and preclinical samples. Variations in this approach, including the use of Ultra-Performance Liquid Chromatography (UPLC), different sample extraction techniques, and specific mass spectrometer models, offer a range of performance characteristics.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for this compound, providing a basis for platform comparison.

ParameterMethod 1Method 2Method 3Method 4
Platform LC-MS/MS (Sciex API 3000)[1][2]UPLC-MS/MS[3]LC-MS/MS (AB SCIEX API-4000)[4]LC-ESI-MS/MS[5]
Sample Preparation Solid-Phase Extraction (SPE)[1]Mix Mode Solid-Phase Extraction[3]Solid-Phase Extraction (SPE)[4]Not Specified
Linearity Range 1 - 10 ng/mL[1]0.025 - 10 ng/mL[3]100 - 11,000 pg/mL[4]Not Specified
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]0.025 ng/mL[3]100 pg/mL[4]0.035 ng/mL[5]
Inter-run Accuracy (%) Not Specified> 94.0%[3]99.9% (at LLOQ)[4]-4.1% to 4.8%[5]
Inter-run Precision (%CV) Not Specified3.1% - 11.1%[3]5.1% (at LLOQ)[4]2.2% - 12.1%[5]
Extraction Efficiency/Recovery (%) ~85%[1]Not SpecifiedNot SpecifiedNot Specified
Total Run Time > 3.5 min[1]~2 min[3]5 min[4]Not Specified

Experimental Methodologies

Below are detailed protocols for the key experiments cited in this guide.

Method 1: LC-MS/MS with Solid-Phase Extraction
  • Sample Preparation (Solid-Phase Extraction):

    • A 250 µL plasma sample is diluted with 500 µL of 2% formic acid.[1]

    • The sample is applied to a pre-conditioned SPEC SCX solid-phase extraction plate.[1]

    • The plate is washed with 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[1]

    • The analyte is eluted with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1]

    • The eluent is dried under nitrogen and reconstituted in 150 µL of the mobile phase for analysis.[1]

  • Chromatographic Conditions:

    • Column: C18, 50 x 2 mm[1]

    • Mobile Phase A: 10 mM ammonium formate in methanol with 0.2% formic acid[1]

    • Mobile Phase B: 10 mM ammonium formate in water with 0.2% formic acid[1]

    • Flow Rate: 250 µL/min[1]

    • Gradient: 20-90% Mobile Phase A over 3.5 minutes[1]

  • Mass Spectrometry:

    • Instrument: Sciex API 3000 LC-MS/MS with TurboIonspray™ interface[1][2]

    • Ionization Mode: Positive Ion Electrospray (ESI)[1]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transition: m/z 327.2 → m/z 275.1[1]

Method 3: LC-MS/MS with Solid-Phase Extraction and Deuterated Internal Standard
  • Sample Preparation (Solid-Phase Extraction):

    • A solid-phase extraction method was utilized for sample preparation.[4]

  • Chromatographic Conditions:

    • HPLC System: Schimadzu[4]

    • Column: Hypurity Advance, 50 x 4.6 mm, 5-µm particle size[4]

    • Mobile Phase: A mixture of Solution A and B (90:10 ratio)[4]

    • Flow Rate: 1 mL/min[4]

    • Injection Volume: 15 µL[4]

    • Run Time: 5 minutes[4]

  • Mass Spectrometry:

    • Instrument: AB SCIEX API-4000 triple quadrupole mass spectrometer[4]

    • Ionization Mode: Positive ion mode with turbo ion spray ionization[4]

    • Internal Standard: Deuterated desloratadine (DES-D5)[4]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Dilution Dilution with Acid Plasma->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Wash Washing Steps SPE->Wash Elution Elution Wash->Elution Drydown Dry-down Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation (e.g., UPLC/HPLC) Reconstitution->LC MS Mass Spectrometry (MS/MS Detection) LC->MS Quantification Quantification MS->Quantification

Caption: General workflow for this compound analysis.

Signaling Pathway of Desloratadine Metabolism

Desloratadine undergoes metabolism in the body to form this compound. This biotransformation is a critical pathway to consider in pharmacokinetic studies.

Metabolism_Pathway Desloratadine Desloratadine Metabolite This compound (Active Metabolite) Desloratadine->Metabolite Metabolism

Caption: Metabolic pathway of Desloratadine.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxydesloratadine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, it is critical to manage 3-Hydroxydesloratadine waste with caution, adhering to institutional and regulatory guidelines. As a research chemical, and despite a lack of specific hazardous classification, treating it as hazardous waste is the recommended best practice.

Researchers and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. While a Safety Data Sheet (SDS) from the U.S. Pharmacopeia (USP) indicates that this compound is not classified as a hazardous material, it is crucial to recognize that the full toxicological and environmental impact of many research chemicals is not always completely understood.[1] Therefore, a precautionary approach is warranted. Another supplier of this compound advises that it "should be considered hazardous until further information becomes available."[2]

The disposal of pharmaceutical and chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] A primary step in proper disposal is determining whether the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[5] Since the hazardous status of this compound is not definitively established, and out of an abundance of caution, it should be managed as a hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves.
Eye/Face Protection Use safety glasses with side shields or chemical safety goggles.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If handling powders or creating aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

This protocol provides a general guideline for the disposal of this compound from a research laboratory. Always consult and follow your institution's specific Environmental Health and Safety (EHS) procedures. [6]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.

    • Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Place solid this compound waste and contaminated disposables into a designated, compatible hazardous waste container.[6]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • For liquid waste containing this compound, use a sealable, leak-proof container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • The label must include the full chemical name ("this compound") and any other components in the waste mixture with their approximate concentrations.[6]

    • Indicate the date when waste was first added to the container (the "accumulation start date").

    • Include the name and contact information of the principal investigator or laboratory responsible.[6]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your EHS department.[6]

    • Do not pour this compound waste down the drain. The EPA prohibits the sewering of hazardous pharmaceutical waste.[7]

    • Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste vendor for proper treatment and disposal, which typically involves incineration for pharmaceutical waste.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always first step classify Classify Waste Stream ppe->classify solid_waste Solid Waste (e.g., powder, contaminated vials, gloves) classify->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvents) classify->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage request_pickup Submit Waste Pickup Request to Institutional EHS storage->request_pickup Container is full or per institutional policy end End: Waste Collected by Licensed Vendor for Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxydesloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like 3-Hydroxydesloratadine is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its status as a major active metabolite of Desloratadine necessitates treating it with similar precautions.[1] This guide provides essential safety and logistical information, including operational and disposal plans, based on the available data for Desloratadine and general best practices for handling potent compounds.

Hazard Identification and Personal Protective Equipment

Based on the hazard profile of the parent compound, Desloratadine, this compound should be handled as a substance that is potentially harmful if swallowed, capable of causing serious eye damage, and suspected of damaging fertility or the unborn child.[2][3][4][5][6] It is also considered toxic to aquatic life with long-lasting effects.[2][3][6] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious damage.[2][3][4][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.To avoid skin contact, irritation, and potential absorption.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of inhalation, especially when handling the powder form.To prevent inhalation, which could lead to systemic effects.

Operational Plan for Safe Handling

A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe consult_sds Consult Desloratadine SDS gather_ppe->consult_sds don_ppe Don PPE consult_sds->don_ppe weigh_handle Weigh and Handle in Ventilated Enclosure don_ppe->weigh_handle prepare_solution Prepare Solutions in Fume Hood weigh_handle->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary PPE as outlined in the table above.

    • Review the Safety Data Sheet for Desloratadine to be fully aware of the potential hazards.[2][3][4][5][6]

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • If working with the solid form, conduct all weighing and handling operations within a ventilated enclosure to minimize dust generation.

    • When preparing solutions, work within a certified chemical fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Segregate all waste materials contaminated with this compound into clearly labeled, sealed containers for hazardous waste disposal.

    • Carefully remove and dispose of single-use PPE in the designated hazardous waste stream. Reusable PPE should be decontaminated according to established procedures.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures

Waste Type Disposal Container Disposal Method
Unused solid this compound Labeled, sealed hazardous waste container.Dispose of as chemical hazardous waste through a licensed disposal company.
Contaminated Labware (e.g., pipette tips, tubes) Labeled, sealed hazardous waste container.Dispose of as chemical hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coat) Labeled, sealed hazardous waste bag.Dispose of as chemical hazardous waste.
Aqueous solutions containing this compound Labeled, sealed hazardous waste container.Dispose of as aqueous chemical hazardous waste. Do not pour down the drain.[2][6]

For unused or expired materials, follow the guidelines for disposal of pharmaceutical waste in a laboratory setting. This typically involves collection by a certified hazardous waste management company. For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. Do not allow the material to enter drains or waterways due to its toxicity to aquatic life.[2][3][6] The FDA provides guidelines for the disposal of unused medicines for households, which involves mixing the substance with an unappealing material like coffee grounds or cat litter and placing it in a sealed container before discarding it in the trash; however, for a laboratory setting, disposal as hazardous waste is the appropriate procedure.[7][8][9]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.